1-(pyridin-3-ylmethyl)-1H-pyrrole-2-carbaldehyde
Description
Properties
IUPAC Name |
1-(pyridin-3-ylmethyl)pyrrole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c14-9-11-4-2-6-13(11)8-10-3-1-5-12-7-10/h1-7,9H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUHXZRGZYVDLFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CN2C=CC=C2C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90378220 | |
| Record name | 1-(pyridin-3-ylmethyl)-1H-pyrrole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90378220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
186801-36-5 | |
| Record name | 1-(pyridin-3-ylmethyl)-1H-pyrrole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90378220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-(pyridin-3-ylmethyl)-1H-pyrrole-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(pyridin-3-ylmethyl)-1H-pyrrole-2-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and drug development. While specific data for this particular molecule is limited in publicly available literature, this document consolidates information on its chemical identity, plausible synthetic routes, expected analytical data, and potential biological significance based on structurally related compounds. The guide is intended to serve as a foundational resource for researchers initiating projects involving the synthesis, characterization, and evaluation of this and similar N-substituted pyrrole-2-carbaldehyde derivatives.
Chemical Identity and Properties
This compound is a bi-heterocyclic compound featuring a pyrrole ring N-substituted with a pyridin-3-ylmethyl group and bearing a carbaldehyde functional group at the 2-position of the pyrrole ring.
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 186801-36-5 |
| Molecular Formula | C₁₁H₁₀N₂O |
| Molecular Weight | 186.21 g/mol |
| Canonical SMILES | C1=CC(=CN=C1)CN2C=CC=C2C=O |
| InChI Key | Not readily available |
Note: Physical properties such as melting point, boiling point, and solubility have not been empirically determined in published literature. Based on analogous compounds, it is expected to be a solid at room temperature with moderate solubility in organic solvents.
Synthetic Methodologies
The synthesis of this compound can be approached through several established methods for the preparation of N-substituted
Technical Guide: 1-(pyridin-3-ylmethyl)-1H-pyrrole-2-carbaldehyde and its Analogs
Disclaimer: Due to the limited availability of specific experimental data for 1-(pyridin-3-ylmethyl)-1H-pyrrole-2-carbaldehyde (CAS No. 186801-36-5), this guide provides a comprehensive overview based on established knowledge of closely related N-substituted pyrrole-2-carbaldehydes and the broader class of pyrrole-containing bioactive molecules. Methodologies and data presented are representative and intended to serve as a foundational resource for researchers.
Introduction
The pyrrole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Its unique electronic and structural properties allow for diverse biological activities. The introduction of a pyridinylmethyl substituent to the pyrrole nitrogen, as in this compound, creates a molecule with potential for nuanced interactions with biological targets, particularly protein kinases, due to the combined pharmacophoric features of the pyrrole and pyridine rings. This document outlines the fundamental chemical properties, a general synthetic approach, and the potential biological context of this class of compounds.
Physicochemical and Spectroscopic Data
Quantitative data for this compound is sparse in publicly accessible literature. The table below summarizes its basic properties, supplemented with data for the parent compound, pyrrole-2-carbaldehyde, to provide a comparative context.
| Property | This compound | Pyrrole-2-carbaldehyde |
| CAS Number | 186801-36-5 | 1003-29-8 |
| Molecular Formula | C₁₁H₁₀N₂O | C₅H₅NO |
| Molecular Weight | 186.21 g/mol | 95.10 g/mol |
| Appearance | Not specified | Colorless to yellow crystalline solid |
| Boiling Point | Not specified | 217-219 °C |
| Melting Point | Not specified | 44-47 °C |
| Solubility | Not specified | Soluble in water, ethanol, ether, and chloroform |
| Spectroscopic Data | Not available in public databases | IR (KBr): 3250 (N-H), 1650 (C=O) cm⁻¹¹H NMR (CDCl₃): δ 9.5 (s, 1H, CHO), 7.1 (m, 1H, H5), 6.9 (m, 1H, H3), 6.3 (m, 1H, H4), NH signal variable¹³C NMR (CDCl₃): δ 179 (CHO), 133 (C2), 126 (C5), 121 (C3), 110 (C4) |
Synthetic Methodology: Vilsmeier-Haack Formylation
The synthesis of pyrrole-2-carbaldehydes is commonly achieved via the Vilsmeier-Haack reaction. This electrophilic substitution reaction introduces a formyl group onto the electron-rich pyrrole ring. For N-substituted pyrroles, formylation typically occurs at the C2 position.
General Experimental Protocol
The following is a generalized protocol for the synthesis of an N-substituted pyrrole-2-carbaldehyde, which can be adapted for the synthesis of this compound starting from 1-(pyridin-3-ylmethyl)-1H-pyrrole.
-
Vilsmeier Reagent Formation: In a three-necked flask equipped with a stirrer, dropping funnel, and a calcium chloride guard tube, cool N,N-dimethylformamide (DMF) to 0 °C in an ice bath. Add phosphorus oxychloride (POCl₃) dropwise with stirring, maintaining the temperature below 10 °C.
-
Reaction with Pyrrole: After the addition of POCl₃ is complete, add the N-substituted pyrrole (e.g., 1-(pyridin-3-ylmethyl)-1H-pyrrole) dropwise to the Vilsmeier reagent at 0 °C.
-
Reaction Progression: Once the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 40-50 °C for 1-2 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: Cool the reaction mixture in an ice bath and slowly add a saturated solution of sodium bicarbonate or sodium hydroxide until the mixture is alkaline (pH 8-9).
-
Extraction: Extract the product with a suitable organic solvent such as ethyl acetate or dichloromethane.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Synthetic Workflow Diagram
Caption: A flowchart illustrating the key stages in the synthesis of N-substituted pyrrole-2-carbaldehydes via the Vilsmeier-Haack reaction.
Biological Context and Potential Signaling Pathways
Pyrrole-based structures are prevalent in kinase inhibitors.[1] The pyrrole ring can act as a scaffold that orients substituents for optimal interaction with the ATP-binding pocket of kinases. The pyridinylmethyl group can engage in hydrogen bonding and π-stacking interactions, which are crucial for inhibitor potency and selectivity. While the specific targets of this compound are not documented, its structural motifs are found in inhibitors of various kinase families, including receptor tyrosine kinases (RTKs) and serine/threonine kinases.
Hypothetical Signaling Pathway Inhibition
Many pyrrole-containing compounds have been investigated as inhibitors of receptor tyrosine kinases (RTKs) such as VEGFR and PDGFR, which are key regulators of angiogenesis.[1] Inhibition of these kinases can block downstream signaling cascades, such as the RAS-RAF-MEK-ERK pathway, ultimately leading to reduced cell proliferation and tumor growth.
Caption: A simplified diagram showing the potential mechanism of action for a pyrrole-based kinase inhibitor targeting an upstream receptor tyrosine kinase.
Conclusion
This compound represents a class of heterocyclic compounds with significant potential in drug discovery. While specific data for this compound is limited, the established chemistry of pyrroles and the biological activity of related molecules provide a strong foundation for future research. The synthetic and conceptual frameworks presented in this guide are intended to facilitate further investigation into the properties and applications of this and similar compounds. Researchers are encouraged to adapt the provided general protocols and consider the broader context of pyrrole-based kinase inhibitors in their experimental design.
References
A Technical Guide to 1-(pyridin-3-ylmethyl)-1H-pyrrole-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the chemical and physical properties of 1-(pyridin-3-ylmethyl)-1H-pyrrole-2-carbaldehyde, including its molecular weight and other computed data. It also outlines a general synthetic approach for related compounds and touches upon the known biological significance of the pyrrole-2-carbaldehyde scaffold.
Core Compound Properties
This compound is a heterocyclic organic compound featuring a pyrrole ring N-substituted with a pyridin-3-ylmethyl group and functionalized with a carbaldehyde group at the 2-position.
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₀N₂O | [1] |
| Molecular Weight | 186.21 g/mol | [1][2] |
| Exact Mass | 186.079312947 Da | [2] |
| CAS Number | 186801-36-5 | [1] |
| Topological Polar Surface Area (TPSA) | 34.89 Ų | [2] |
| XLogP3 | 1.7 |[2] |
Synthesis Methodology
While a specific, detailed experimental protocol for the synthesis of this compound was not found in the immediate search, a general and widely applicable method for the synthesis of N-substituted pyrrole-2-carbaldehydes involves two primary stages: the formylation of pyrrole followed by N-alkylation.
Experimental Protocol: A Generalized Approach
Part A: Vilsmeier-Haack Formylation of Pyrrole
The Vilsmeier-Haack reaction is a standard method for formylating electron-rich aromatic rings like pyrrole to produce pyrrole-2-carbaldehyde.
-
Reagent Preparation: A Vilsmeier reagent is formed by reacting phosphorus oxychloride with a substituted amide, typically dimethylformamide (DMF).[3]
-
Reaction: In a three-necked flask equipped for stirring and temperature control, DMF is cooled in an ice bath. Phosphorus oxychloride is added dropwise, maintaining a temperature of 10–20°C to form the complex.[3]
-
Formylation: Freshly distilled pyrrole, dissolved in a solvent like ethylene dichloride, is added slowly to the cooled Vilsmeier reagent.[3]
-
Workup: After the addition is complete, the reaction mixture is refluxed briefly. It is then cooled and neutralized by the cautious addition of a basic solution, such as aqueous sodium acetate.[3]
-
Extraction and Purification: The product, pyrrole-2-carbaldehyde, is extracted from the aqueous layer using an organic solvent (e.g., ether or ethylene dichloride). The combined organic phases are washed, dried, and concentrated to yield the crude product, which can be further purified by crystallization or chromatography.[3]
Part B: N-Alkylation of Pyrrole-2-carbaldehyde
The resulting pyrrole-2-carbaldehyde can then be N-alkylated using 3-(chloromethyl)pyridine or a similar reactive pyridine derivative.
-
Deprotonation: Pyrrole-2-carbaldehyde is treated with a suitable base (e.g., sodium hydride, potassium carbonate) in an aprotic polar solvent (e.g., DMF, acetonitrile) to deprotonate the pyrrole nitrogen, forming a nucleophilic pyrrolide anion.
-
Alkylation: 3-(chloromethyl)pyridine hydrochloride is added to the reaction mixture. The pyrrolide anion displaces the chloride, forming the N-C bond.
-
Purification: The final product, this compound, is isolated and purified using standard techniques such as column chromatography.
Diagram 1: Generalized Synthesis Workflow
A generalized two-stage workflow for the synthesis of the target compound.
Biological Context and Potential Relevance
The pyrrole-2-carbaldehyde (Py-2-C) scaffold is a constituent of various natural products isolated from sources like fungi and plants and can be formed in vivo.[4] This structural motif is of significant interest in medicinal chemistry due to its presence in molecules with diverse physiological activities.[4]
Signaling and Therapeutic Potential:
-
Broad Biological Activity: The pyrrole ring system is a core component in numerous marketed drugs with applications including antipsychotic, anticancer, antibacterial, and anti-inflammatory activities.[5]
-
Enzyme Inhibition: Pyrrole derivatives have been developed as potent inhibitors for various enzymes. For instance, related pyrrolopyridine structures have been synthesized and evaluated as inhibitors of phosphodiesterase 4B (PDE4B), a target relevant to central nervous system diseases.[6] Other pyrrolopyridine derivatives have shown potential in inhibiting HIV-1 integrase.
-
Natural Products: The Py-2-C skeleton is found in pyrraline, a known molecular marker for diabetes formed through Maillard reactions in vivo.[4] This highlights the potential for molecules containing this scaffold to interact with biological systems.
Diagram 2: Relationship of Core Scaffold to Biological Activity
The subject compound contains scaffolds known for broad biological relevance.
References
- 1. scbt.com [scbt.com]
- 2. echemi.com [echemi.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Pyrrole-2-carboxaldehydes: Origins and Physiological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1-(pyridin-3-ylmethyl)-1H-pyrrole-2-carbaldehyde: Chemical Properties and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 1-(pyridin-3-ylmethyl)-1H-pyrrole-2-carbaldehyde. This compound, featuring a unique combination of a pyrrole-2-carbaldehyde core and a pyridin-3-ylmethyl substituent, is of significant interest in medicinal chemistry due to the established biological activities of both pyrrole and pyridine scaffolds. This document details a plausible synthetic route, predicted physicochemical and spectroscopic data, chemical reactivity, and explores its potential as a scaffold in drug discovery.
Chemical Properties
This compound is a heterocyclic aromatic compound. The presence of the pyridine ring introduces basicity, while the pyrrole-2-carbaldehyde moiety offers a versatile handle for further chemical modifications.
| Property | Value | Source/Method |
| Molecular Formula | C₁₁H₁₀N₂O | Calculated |
| Molecular Weight | 186.21 g/mol | Calculated[1] |
| CAS Number | 186801-36-5 | [1] |
| Appearance | Predicted: Pale yellow to brown solid | Inferred from similar compounds |
| Solubility | Predicted: Soluble in organic solvents like DMSO, DMF, and chlorinated solvents. Limited solubility in water. | Inferred from structural analogues |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| pKa (pyridinium ion) | Predicted: ~5.0 - 5.5 | Inferred from pyridine |
Synthesis
A robust and widely applicable method for the synthesis of pyrrole-2-carbaldehydes is the Vilsmeier-Haack reaction . This reaction introduces a formyl group onto an activated aromatic ring, such as pyrrole. A plausible synthetic pathway for this compound is outlined below.
Synthesis of 1-(pyridin-3-ylmethyl)-1H-pyrrole
The starting material, 1-(pyridin-3-ylmethyl)-1H-pyrrole, can be synthesized via a nucleophilic substitution reaction between the potassium salt of pyrrole and 3-(chloromethyl)pyridine.
Experimental Protocol: Synthesis of 1-(pyridin-3-ylmethyl)-1H-pyrrole
-
Materials: Pyrrole, potassium hydroxide (KOH), 3-(chloromethyl)pyridine hydrochloride, dimethylformamide (DMF).
-
Procedure: a. To a solution of pyrrole (1.0 eq) in anhydrous DMF, add powdered potassium hydroxide (1.1 eq) portion-wise at 0 °C. b. Stir the mixture at room temperature for 1 hour to form the potassium salt of pyrrole. c. Add a solution of 3-(chloromethyl)pyridine hydrochloride (1.0 eq) and triethylamine (1.1 eq) in DMF to the reaction mixture. d. Heat the reaction mixture to 60-70 °C and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). e. Upon completion, cool the reaction to room temperature and pour it into ice-cold water. f. Extract the aqueous layer with ethyl acetate (3 x 50 mL). g. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. h. Purify the crude product by column chromatography on silica gel to afford 1-(pyridin-3-ylmethyl)-1H-pyrrole.
Vilsmeier-Haack Formylation
The synthesized 1-(pyridin-3-ylmethyl)-1H-pyrrole can then be formylated at the C2 position of the pyrrole ring using the Vilsmeier reagent, which is typically generated in situ from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).
Experimental Protocol: Synthesis of this compound
-
Materials: 1-(pyridin-3-ylmethyl)-1H-pyrrole, phosphorus oxychloride (POCl₃), dimethylformamide (DMF), 1,2-dichloroethane (DCE), sodium acetate, water.
-
Procedure: a. In a three-necked flask equipped with a dropping funnel and a condenser, cool anhydrous DMF (3.0 eq) in an ice bath. b. Add phosphorus oxychloride (1.1 eq) dropwise to the cooled DMF while maintaining the temperature below 10 °C to form the Vilsmeier reagent. c. Stir the mixture for 30 minutes at 0 °C. d. Add a solution of 1-(pyridin-3-ylmethyl)-1H-pyrrole (1.0 eq) in anhydrous 1,2-dichloroethane (DCE) dropwise to the Vilsmeier reagent. e. After the addition is complete, warm the reaction mixture to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction by TLC. f. Cool the reaction mixture in an ice bath and carefully add a saturated aqueous solution of sodium acetate until the pH is neutral. g. Heat the mixture to reflux for 15 minutes to hydrolyze the iminium salt intermediate. h. Cool to room temperature and separate the organic layer. Extract the aqueous layer with DCE. i. Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. j. Purify the crude product by column chromatography on silica gel to yield this compound.
Spectroscopic Characterization (Predicted)
| Technique | Expected Features |
| ¹H NMR | - Aldehyde proton: Singlet, ~9.5-9.8 ppm. - Pyrrole protons: Doublets or triplets, ~6.0-7.5 ppm. - Pyridine protons: Signals in the aromatic region, ~7.2-8.6 ppm, with characteristic coupling patterns. - Methylene protons (-CH₂-): Singlet, ~5.2-5.5 ppm. |
| ¹³C NMR | - Aldehyde carbonyl carbon: ~180-185 ppm. - Pyrrole carbons: ~110-140 ppm. - Pyridine carbons: ~120-150 ppm. - Methylene carbon: ~50-55 ppm. |
| IR (Infrared) | - C=O stretch (aldehyde): Strong absorption around 1660-1680 cm⁻¹. - C-H stretch (aldehyde): Two weak bands around 2820 and 2720 cm⁻¹. - Aromatic C-H stretch: Above 3000 cm⁻¹. - C=C and C=N stretches (aromatic): 1400-1600 cm⁻¹. |
| Mass Spec. | - [M]⁺: Expected at m/z = 186. - [M+H]⁺: Expected at m/z = 187. - Fragmentation: Loss of the formyl group (-CHO), cleavage of the methylene bridge. |
Chemical Reactivity
The reactivity of this compound is dictated by its three main functional components: the pyrrole ring, the aldehyde group, and the pyridine ring.
-
Pyrrole Ring: As an electron-rich aromatic system, the pyrrole ring can undergo further electrophilic substitution reactions, although the existing electron-withdrawing aldehyde group will direct incoming electrophiles to the C4 position.
-
Aldehyde Group: The aldehyde functionality is a versatile handle for a variety of chemical transformations, including:
-
Oxidation: Can be oxidized to the corresponding carboxylic acid.
-
Reduction: Can be reduced to the primary alcohol.
-
Reductive Amination: Reaction with amines in the presence of a reducing agent to form secondary amines.
-
Wittig Reaction: Reaction with phosphorus ylides to form alkenes.
-
Condensation Reactions: Can react with active methylene compounds (e.g., malonates, nitriles) in Knoevenagel or similar condensations.
-
-
Pyridine Ring: The nitrogen atom of the pyridine ring is basic and can be protonated or alkylated. It can also act as a ligand for metal coordination.
Potential Biological Significance and Applications in Drug Development
Both pyrrole and pyridine moieties are prevalent in a vast number of biologically active compounds and approved drugs. The combination of these two pharmacophores in this compound suggests a high potential for biological activity.
-
Enzyme Inhibition: The scaffold could serve as a template for the design of enzyme inhibitors. The pyrrole-2-carbaldehyde can be modified to introduce functionalities that interact with the active site of enzymes. For instance, it could be a precursor for inhibitors of kinases, proteases, or other enzymes implicated in disease.
-
Receptor Antagonism/Agonism: The pyridinylmethyl group can mimic the interactions of natural ligands with various receptors, potentially leading to antagonist or agonist activity.
-
Antimicrobial and Anticancer Activity: Many pyrrole and pyridine derivatives have demonstrated potent antimicrobial and anticancer properties. This scaffold could be explored for the development of new therapeutic agents in these areas.
Conclusion
This compound is a promising chemical entity with significant potential for applications in medicinal chemistry and drug discovery. Its synthesis is achievable through well-established organic reactions, and its structure offers multiple points for chemical diversification. The combination of the pyrrole and pyridine rings within a single molecule makes it a valuable scaffold for the development of novel therapeutic agents. Further research into its synthesis, characterization, and biological evaluation is warranted to fully explore its potential.
References
Synthesis of 1-(pyridin-3-ylmethyl)-1H-pyrrole-2-carbaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide details the synthesis of 1-(pyridin-3-ylmethyl)-1H-pyrrole-2-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis is approached through a logical two-step process, commencing with the N-alkylation of pyrrole, followed by a Vilsmeier-Haack formylation. This document provides the underlying chemical principles, detailed experimental protocols, and the necessary logical workflows for the successful synthesis of the target compound.
Synthetic Strategy
The synthesis of this compound is most effectively achieved through a two-step synthetic sequence. The first step involves the attachment of the pyridin-3-ylmethyl group to the nitrogen atom of a pyrrole ring. The second key transformation is the introduction of a formyl group at the C2 position of the pyrrole nucleus. Two primary pathways can be envisioned for this synthesis:
-
Pathway A: N-alkylation of pyrrole with 3-(chloromethyl)pyridine followed by Vilsmeier-Haack formylation of the resulting 1-(pyridin-3-ylmethyl)-1H-pyrrole.
-
Pathway B: Vilsmeier-Haack formylation of pyrrole to yield pyrrole-2-carbaldehyde, followed by N-alkylation with 3-(chloromethyl)pyridine.
This guide will focus on Pathway A, which is a commonly employed strategy for the synthesis of N-substituted 2-formylpyrroles.
Reaction Pathways and Mechanisms
Step 1: N-Alkylation of Pyrrole
The initial step is the N-alkylation of pyrrole with a suitable alkylating agent, 3-(chloromethyl)pyridine. This reaction proceeds via a nucleophilic substitution mechanism. The pyrrolide anion, generated in situ by the deprotonation of pyrrole with a base, acts as a nucleophile, attacking the electrophilic carbon of the 3-(chloromethyl)pyridine and displacing the chloride leaving group.
Reaction:
Pyrrole + 3-(chloromethyl)pyridine → 1-(pyridin-3-ylmethyl)-1H-pyrrole
Step 2: Vilsmeier-Haack Formylation
The second step is the electrophilic formylation of the N-substituted pyrrole ring using the Vilsmeier-Haack reaction.[1][2] This reaction employs a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a formamide, such as N,N-dimethylformamide (DMF).[3] The Vilsmeier reagent is an electrophilic iminium salt that attacks the electron-rich pyrrole ring, preferentially at the C2 position due to the directing effect of the nitrogen atom. Subsequent hydrolysis of the resulting iminium intermediate yields the desired aldehyde.[2]
Reaction:
1-(pyridin-3-ylmethyl)-1H-pyrrole + Vilsmeier Reagent → this compound
Experimental Protocols
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| Pyrrole | Reagent | Sigma-Aldrich |
| 3-(Chloromethyl)pyridine hydrochloride | ≥98% | Sigma-Aldrich |
| Sodium hydride (60% dispersion in mineral oil) | Sigma-Aldrich | |
| Anhydrous Tetrahydrofuran (THF) | DriSolv® | EMD Millipore |
| Phosphorus oxychloride (POCl₃) | ReagentPlus®, ≥99% | Sigma-Aldrich |
| N,N-Dimethylformamide (DMF) | Anhydrous, 99.8% | Sigma-Aldrich |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Sodium bicarbonate | ACS Reagent | Fisher Scientific |
| Anhydrous magnesium sulfate | Reagent | Acros Organics |
| Diethyl ether | ACS Grade | VWR |
| Hexanes | ACS Grade | VWR |
Synthesis of 1-(pyridin-3-ylmethyl)-1H-pyrrole (Intermediate)
Procedure:
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous THF under an inert atmosphere of nitrogen, a solution of pyrrole (1.0 eq.) in anhydrous THF is added dropwise at 0 °C.
-
The reaction mixture is stirred at room temperature for 1 hour.
-
A solution of 3-(chloromethyl)pyridine hydrochloride (1.1 eq.) and triethylamine (1.2 eq.) in anhydrous THF is then added dropwise to the reaction mixture at 0 °C.
-
The reaction is allowed to warm to room temperature and stirred for 12-16 hours.
-
Upon completion, the reaction is quenched by the slow addition of water.
-
The aqueous layer is extracted with diethyl ether (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford 1-(pyridin-3-ylmethyl)-1H-pyrrole.
Synthesis of this compound (Target Compound)
Procedure:
-
In a flame-dried, three-necked flask equipped with a dropping funnel and a magnetic stirrer, under a nitrogen atmosphere, anhydrous DMF (3.0 eq.) is cooled to 0 °C.
-
Phosphorus oxychloride (1.1 eq.) is added dropwise to the cooled DMF with vigorous stirring, maintaining the temperature below 10 °C.
-
The resulting mixture is stirred at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
A solution of 1-(pyridin-3-ylmethyl)-1H-pyrrole (1.0 eq.) in anhydrous DCM is added dropwise to the Vilsmeier reagent at 0 °C.
-
The reaction mixture is then heated to 40 °C and stirred for 2-4 hours.
-
After completion, the reaction mixture is cooled to 0 °C and quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is basic.
-
The mixture is stirred vigorously for 1 hour.
-
The organic layer is separated, and the aqueous layer is extracted with DCM (3 x 50 mL).
-
The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to yield this compound.
Data Presentation
Table 1: Physicochemical Properties
| Compound | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Target | This compound | 186801-36-5 | C₁₁H₁₀N₂O | 186.21 |
| Intermediate | 1-(pyridin-3-ylmethyl)-1H-pyrrole | 80866-95-1 | C₁₀H₁₀N₂ | 158.20 |
Table 2: Expected Spectroscopic Data for this compound
| Spectroscopic Data | Expected Characteristics |
| ¹H NMR (CDCl₃, 400 MHz) | δ 9.5 (s, 1H, CHO), 8.5-8.6 (m, 2H, Py-H), 7.5-7.6 (m, 1H, Py-H), 7.2-7.3 (m, 1H, Py-H), 7.0-7.1 (m, 1H, Pyrrole-H), 6.8-6.9 (m, 1H, Pyrrole-H), 6.2-6.3 (t, 1H, Pyrrole-H), 5.3 (s, 2H, CH₂) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 180 (CHO), 150, 148, 136, 134, 132, 125, 123, 115, 110 (Aromatic C), 50 (CH₂) |
| IR (KBr, cm⁻¹) | ~1660 (C=O, aldehyde), ~1590, 1480, 1420 (C=C and C=N stretching) |
| Mass Spec (ESI-MS) | m/z 187.08 [M+H]⁺ |
Mandatory Visualizations
Caption: Synthetic workflow for this compound.
Caption: Mechanism of the Vilsmeier-Haack formylation step.
References
1-(pyridin-3-ylmethyl)-1H-pyrrole-2-carbaldehyde structural formula
An In-depth Technical Guide on 1-(pyridin-3-ylmethyl)-1H-pyrrole-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a heterocyclic organic compound featuring a pyrrole-2-carbaldehyde scaffold N-substituted with a pyridin-3-ylmethyl group. This molecular architecture is of significant interest in medicinal chemistry and materials science. The pyrrole ring is a core component of numerous biologically active natural products and synthetic drugs, known to exhibit a wide range of pharmacological properties including antimicrobial, anti-inflammatory, and antitumor activities.[1][2] Similarly, the pyridine ring is a fundamental structural motif in many pharmaceuticals. The combination of these two pharmacophores in a single molecule provides a versatile platform for the development of novel therapeutic agents and functional materials. This guide summarizes the structural properties, synthesis, and potential applications of this compound based on established chemical principles and data from related structures.
Chemical Structure and Properties
The structural formula of this compound consists of a pyridine ring linked via a methylene bridge to the nitrogen atom of a pyrrole ring, which is substituted with a formyl (aldehyde) group at the C2 position.
Structural Formula:
Table 1: Physicochemical Data
| Property | Value | Reference |
| CAS Number | 186801-36-5 | [3] |
| Molecular Formula | C₁₁H₁₀N₂O | [3] |
| Molecular Weight | 186.21 g/mol | [3] |
| Appearance | Not specified in literature | |
| Solubility | Expected to be soluble in polar organic solvents like DMF, DMSO, and chlorinated solvents. |
Synthesis
The synthesis of this compound is not explicitly detailed in readily available literature. However, a representative and chemically sound method is the N-alkylation of pyrrole-2-carbaldehyde with a suitable 3-pyridinylmethyl halide. This is a standard procedure for the formation of N-substituted pyrroles.[4][5]
Representative Experimental Protocol: N-Alkylation Synthesis
This protocol describes a plausible method for the synthesis of the title compound.
Materials and Reagents:
-
Pyrrole-2-carbaldehyde
-
3-(Chloromethyl)pyridine hydrochloride (or the free base)
-
Potassium carbonate (K₂CO₃) or a similar non-nucleophilic base
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a solution of pyrrole-2-carbaldehyde (1.0 equivalent) in anhydrous DMF, add potassium carbonate (2.0-3.0 equivalents). If starting with 3-(chloromethyl)pyridine hydrochloride, an additional equivalent of base is required to neutralize the HCl.
-
Addition of Alkylating Agent: Add 3-(chloromethyl)pyridine hydrochloride (1.1 equivalents) to the stirred suspension at room temperature.
-
Reaction: Heat the mixture to 60-80 °C and monitor the reaction progress using thin-layer chromatography (TLC) until the starting pyrrole-2-carbaldehyde is consumed.
-
Work-up: Cool the reaction mixture to room temperature and pour it into cold water. Extract the aqueous mixture three times with ethyl acetate.
-
Purification: Combine the organic extracts and wash them with water and then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Final Purification: Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.
References
Spectroscopic and Synthetic Profile of 1-(pyridin-3-ylmethyl)-1H-pyrrole-2-carbaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Predicted Spectroscopic Data
The following tables summarize the expected spectroscopic data for 1-(pyridin-3-ylmethyl)-1H-pyrrole-2-carbaldehyde. These predictions are based on the known spectral data of pyrrole-2-carbaldehyde and other N-substituted pyrrole derivatives.
Predicted ¹H NMR Data
The expected proton NMR chemical shifts (δ) in a solvent like CDCl₃ are outlined below. The numbering convention for the compound is provided in the accompanying structure.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) | Notes |
| H-aldehyde | 9.5 - 9.7 | s | - | The aldehyde proton is expected to be a singlet and significantly downfield. |
| H-2' (pyridine) | 8.5 - 8.6 | d | ~2.0 | |
| H-6' (pyridine) | 8.4 - 8.5 | dd | ~4.8, 1.6 | |
| H-4' (pyridine) | 7.5 - 7.6 | dt | ~7.8, 1.8 | |
| H-5' (pyridine) | 7.2 - 7.3 | dd | ~7.8, 4.8 | |
| H-5 (pyrrole) | 7.1 - 7.2 | dd | ~2.6, 1.4 | |
| H-3 (pyrrole) | 6.9 - 7.0 | dd | ~4.0, 1.4 | |
| H-4 (pyrrole) | 6.2 - 6.3 | t | ~3.3 | |
| -CH₂- | 5.4 - 5.6 | s | - | The methylene protons are expected to be a singlet. |
Data extrapolated from analyses of pyrrole-2-carboxaldehyde and N-substituted pyrroles.[1][2]
Predicted ¹³C NMR Data
The anticipated carbon NMR chemical shifts are presented below.
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Carbon Assignment | Predicted Chemical Shift (ppm) | Notes |
| C=O (aldehyde) | 178 - 182 | |
| C-2' (pyridine) | 149 - 151 | |
| C-6' (pyridine) | 148 - 150 | |
| C-4' (pyridine) | 135 - 137 | |
| C-3' (pyridine) | 132 - 134 | |
| C-2 (pyrrole) | 131 - 133 | |
| C-5 (pyrrole) | 124 - 126 | |
| C-5' (pyridine) | 123 - 125 | |
| C-3 (pyrrole) | 112 - 114 | |
| C-4 (pyrrole) | 110 - 112 | |
| -CH₂- | 48 - 52 |
Data extrapolated from analyses of pyrrole-2-carboxaldehyde and N-substituted pyrroles.[3]
Predicted Infrared (IR) Spectroscopy Data
Key vibrational frequencies expected in the infrared spectrum are listed below.
Table 3: Predicted IR Spectroscopic Data
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |
| C-H stretch (aromatic) | 3100 - 3000 | Medium | |
| C-H stretch (alkane) | 3000 - 2850 | Medium | |
| C=O stretch (aldehyde) | 1660 - 1680 | Strong | This is a characteristic and strong absorption. |
| C=N, C=C stretch (aromatic) | 1600 - 1450 | Medium-Strong | Multiple bands are expected in this region. |
Data based on the IR spectrum of pyrrole-2-carbaldehyde.[4][5][6][7]
Predicted Mass Spectrometry (MS) Data
The expected mass-to-charge ratios (m/z) for the molecular ion and major fragments under electron ionization (EI) are outlined.
Table 4: Predicted Mass Spectrometry Data
| m/z | Proposed Fragment | Notes |
| 186 | [M]⁺ | Molecular ion peak. |
| 185 | [M-H]⁺ | Loss of the aldehyde proton. |
| 157 | [M-CHO]⁺ | Loss of the formyl group. |
| 94 | [C₅H₄N-CH₂]⁺ | Fragment corresponding to the pyridin-3-ylmethyl cation. |
| 93 | [C₅H₅N]⁺ | Pyridine fragment. |
Fragmentation patterns are predicted based on common fragmentation pathways of pyrrole and pyridine derivatives.[8][9][10]
Proposed Synthetic Protocol
A plausible and efficient method for the synthesis of this compound involves the N-alkylation of pyrrole-2-carbaldehyde with 3-(chloromethyl)pyridine.
Reaction Scheme
Caption: Proposed synthetic pathway for this compound.
Detailed Experimental Protocol
Materials:
-
Pyrrole-2-carbaldehyde
-
3-(Chloromethyl)pyridine hydrochloride
-
Sodium hydride (NaH), 60% dispersion in mineral oil, or Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-dimethylformamide (DMF) or anhydrous acetonitrile
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Preparation of the Reaction Mixture: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add pyrrole-2-carbaldehyde (1.0 equivalent). Dissolve the aldehyde in anhydrous DMF (or acetonitrile).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (1.1 equivalents) portion-wise, ensuring the temperature does not rise significantly. If using potassium carbonate, add 2-3 equivalents. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.
-
Alkylation: Dissolve 3-(chloromethyl)pyridine hydrochloride (1.1 equivalents) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture.
-
Reaction Monitoring: Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-12 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and quench by the slow addition of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Purification: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Final Purification: Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Visualized Experimental Workflow
The following diagram illustrates the key steps in the proposed synthesis and purification of the target compound.
Caption: Step-by-step workflow for the synthesis and purification of the target compound.
References
- 1. Pyrrole-2-carboxaldehydes: Origins and Physiological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrole-2-carboxaldehyde(1003-29-8) 1H NMR spectrum [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Infrared spectra and photochemistry of matrix-isolated pyrrole-2-carbaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.aip.org [pubs.aip.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Pyrrole-2-carboxaldehyde(1003-29-8) IR Spectrum [m.chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis of 1-(pyridin-3-ylmethyl)-1H-pyrrole-2-carbaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 1-(pyridin-3-ylmethyl)-1H-pyrrole-2-carbaldehyde and its derivatives. This class of compounds holds potential for applications in medicinal chemistry and drug development due to the presence of the pyrrole and pyridine scaffolds, which are common motifs in biologically active molecules. This document details the synthetic pathways, experimental protocols, and available data for these compounds.
Introduction
Pyrrole-2-carbaldehyde derivatives are important heterocyclic compounds that serve as versatile building blocks in the synthesis of a wide range of pharmaceutical agents and natural products. The introduction of a pyridin-3-ylmethyl substituent onto the pyrrole nitrogen atom creates a novel molecular framework with potential for diverse biological activities. The compound this compound, with the chemical formula C₁₁H₁₀N₂O and a molecular weight of 186.21 g/mol , is a key intermediate in the development of more complex molecules.[1]
Synthetic Pathways
The synthesis of this compound is typically achieved through a two-step process. The first step involves the formylation of pyrrole to yield the key intermediate, 1H-pyrrole-2-carbaldehyde. The second step is the N-alkylation of this intermediate with a suitable pyridin-3-ylmethyl halide.
Step 1: Synthesis of 1H-Pyrrole-2-carbaldehyde
The most common and efficient method for the synthesis of 1H-pyrrole-2-carbaldehyde is the Vilsmeier-Haack reaction. This reaction introduces a formyl group onto the pyrrole ring.
Reaction Scheme:
References
A Technical Review and Outlook on the Potential Biological Activity of 1-(pyridin-3-ylmethyl)-1H-pyrrole-2-carbaldehyde
For: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical document provides a comprehensive analysis of the potential biological activities of the heterocyclic compound 1-(pyridin-3-ylmethyl)-1H-pyrrole-2-carbaldehyde. While direct experimental data on this specific molecule is limited in current literature, this paper extrapolates its potential pharmacological profile by examining structure-activity relationships of analogous compounds. The core structure, combining a pyrrole-2-carbaldehyde moiety with an N-substituted pyridinylmethyl group, is a feature present in molecules with demonstrated antimicrobial, anticancer, and enzyme-inhibiting properties. This whitepaper synthesizes existing data on these related compounds, presents potential mechanisms of action, and provides generalized experimental protocols for future in vitro and in vivo evaluation. The aim is to furnish a foundational resource for researchers interested in exploring the therapeutic potential of this and similar chemical entities.
Introduction
The confluence of pyrrole and pyridine rings in a single molecular framework represents a promising strategy in medicinal chemistry. Both heterocycles are prevalent scaffolds in a multitude of FDA-approved drugs and biologically active natural products. The pyrrole ring is a key component in drugs such as the anti-inflammatory agent ketorolac and the cholesterol-lowering drug atorvastatin[1]. The pyridine ring is integral to numerous pharmaceuticals, including the anti-tuberculosis drug isoniazid and the smoking cessation aid nicotine. The title compound, this compound, with CAS number 186801-36-5, integrates these two privileged pharmacophores[2][3].
This document aims to build a scientific case for the potential biological activities of this compound by analyzing published data on structurally related molecules. We will explore its potential as an antimicrobial, anticancer, and enzyme-inhibiting agent, supported by data from analogous pyrrole-2-carbaldehydes and N-(pyridin-3-ylmethyl)pyrroles. Furthermore, this guide provides standardized experimental methodologies to facilitate the systematic investigation of this compound's therapeutic promise.
Molecular Structure and Key Features
The structure of this compound is characterized by two key moieties: the pyrrole-2-carbaldehyde core and the N-(pyridin-3-ylmethyl) substituent. The aldehyde group on the pyrrole ring is a reactive site, making it a valuable synthon for creating more complex derivatives like Schiff bases and chalcones, which have shown biological activity. The linkage to the 3-position of the pyridine ring introduces specific electronic and steric properties that can influence receptor binding and pharmacokinetic profiles.
Synthesis and Chemical Properties
This compound is available from several commercial suppliers as a research chemical[2][3]. Its synthesis would typically involve the N-alkylation of pyrrole-2-carbaldehyde with 3-(chloromethyl)pyridine or a similar reactive intermediate.
Potential Biological Activities
While this specific molecule has not been extensively studied, its structural components suggest several potential biological activities based on published literature for analogous compounds.
Antimicrobial Activity
The pyrrole scaffold is a common feature in compounds with antimicrobial properties. The presence of the aldehyde group in the target molecule is particularly noteworthy, as derivatives of pyrrole-2-carboxaldehyde have been investigated for their antimicrobial effects. For instance, a study on chalcones synthesized from pyrrole-2-carboxaldehyde demonstrated activity against various bacterial and fungal strains.
Furthermore, various N-substituted pyrrole-2-carboxamides have shown potent antibacterial activity, particularly against Klebsiella pneumoniae, Escherichia coli, and Pseudomonas aeruginosa[4]. Another study highlighted that certain pyrrole derivatives exhibit significant activity against E. coli and S. aureus, as well as the fungi A. niger and C. albicans[5]. These findings suggest that this compound could serve as a precursor for or itself possess antimicrobial properties.
Table 1: Antimicrobial Activity of Structurally Related Pyrrole Derivatives
| Compound Class | Test Organism | Activity Metric | Value | Reference |
| Pyrrole-2-carboxamide derivative (4i) | Klebsiella pneumoniae | MIC | 1.02 µg/mL | [4] |
| Pyrrole-2-carboxamide derivative (4i) | Escherichia coli | MIC | 1.56 µg/mL | [4] |
| Pyrrole-2-carboxamide derivative (4i) | Pseudomonas aeruginosa | MIC | 3.56 µg/mL | [4] |
| Pyrrole derivative (3d) | E. coli | Zone of Inhibition | Equipotent to Ciprofloxacin at 100 µg/mL | [6] |
| Pyrrole derivative (3c) | C. albicans | Zone of Inhibition | Highly active vs. Clotrimazole at 100 µg/mL | [6] |
Anticancer Activity
The pyrrole nucleus is a cornerstone in the architecture of numerous anticancer agents, both natural and synthetic[7][8]. For example, sunitinib, a multi-targeted tyrosine kinase inhibitor, features a pyrrole ring and is used in the treatment of renal cell carcinoma and other cancers[7]. The fusion of pyrrole and pyridine rings into pyrrolopyridine systems has also yielded compounds with potent anticancer activities, such as inhibitors of FMS kinase[9].
While direct data is absent for our target compound, its structural similarity to these active molecules provides a strong rationale for investigating its cytotoxic potential against various cancer cell lines. Research on other substituted pyrroles has shown dose- and time-dependent cytotoxic activity against tumor cell lines, including colon cancer cells[7].
Table 2: Anticancer Activity of Structurally Related Pyrrole and Pyrrolopyridine Derivatives
| Compound Class | Cancer Cell Line | Activity Metric | Value | Reference |
| Pyrrolo[3,2-c]pyridine (14) | FMS Kinase Inhibition | IC₅₀ | 60 nM | [9] |
| Pyrrolo[3,2-c]pyridine (15) | FMS Kinase Inhibition | IC₅₀ | 30 nM | [9] |
| Pyrrolo[2,3-d]pyrimidine (1a) | A549 (Lung) | IC₅₀ | 0.35 µM | [9] |
| Pyrrolo[2,3-d]pyrimidine (1b) | PC-3 (Prostate) | IC₅₀ | 1.04 µM | [9] |
| Dihydropyrimidone substituted pyrrole | HeLa (Cervical) | IC₅₀ | 9.90 µM | [8] |
Thromboxane Synthetase Inhibition
Perhaps the most direct evidence for a potential biological target comes from a study on [(3-pyridinyl)methyl]pyrroles, which are very close structural analogs of this compound. This research identified several compounds in this class as potent inhibitors of thromboxane A2 (TXA2) synthetase, an enzyme involved in platelet aggregation and vasoconstriction. One of the analogs demonstrated an in vitro IC₅₀ value of 42 nM. Thromboxane synthetase inhibitors have therapeutic potential in cardiovascular diseases. This precedent strongly suggests that this compound warrants investigation for similar enzyme-inhibiting activity.
Postulated Mechanisms of Action and Experimental Workflows
Based on the activities of related compounds, we can postulate several mechanisms of action and design experimental workflows to test these hypotheses.
Anticancer Mechanism: Kinase Inhibition
Many pyrrole-containing anticancer agents function by inhibiting protein kinases that are crucial for cancer cell proliferation and survival. A plausible hypothesis is that this compound could inhibit a kinase, such as FMS, or another kinase implicated in oncogenic signaling pathways.
Experimental Workflow: Antimicrobial Screening
To evaluate the potential antimicrobial activity, a standard workflow involving initial screening followed by quantitative assessment of the minimum inhibitory concentration (MIC) would be employed.
Detailed Experimental Protocols
The following are generalized, yet detailed, protocols that can be adapted for the specific evaluation of this compound.
Protocol for In Vitro Cytotoxicity (MTT Assay)
Objective: To determine the concentration of the compound that inhibits the growth of a cancer cell line by 50% (IC₅₀).
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast, A549 for lung, HCT116 for colon) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a density of 5,000-10,000 cells per well. Plates are incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: A stock solution of this compound is prepared in DMSO. Serial dilutions are made in the culture medium to achieve a range of final concentrations (e.g., 0.01 to 100 µM). The medium in the wells is replaced with the medium containing the compound dilutions. A vehicle control (DMSO) and a positive control (e.g., doxorubicin) are included.
-
Incubation: The plates are incubated for 48-72 hours.
-
MTT Assay: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours. The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Protocol for Antimicrobial Minimum Inhibitory Concentration (MIC) Assay
Objective: To determine the lowest concentration of the compound that visibly inhibits the growth of a microorganism.
-
Microorganism Preparation: Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) are grown overnight in Mueller-Hinton Broth (MHB). The culture is then diluted to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL.
-
Compound Preparation: A stock solution of the compound is prepared in DMSO. Two-fold serial dilutions are prepared in MHB in a 96-well microtiter plate.
-
Inoculation: An equal volume of the prepared microbial suspension is added to each well containing the compound dilutions.
-
Controls: A positive control (broth with inoculum, no compound) and a negative control (broth only) are included. A standard antibiotic (e.g., ciprofloxacin) is used as a reference.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.
Conclusion and Future Directions
While direct biological data for this compound is not yet available in the public domain, a thorough analysis of its structural analogues strongly suggests a high potential for significant pharmacological activity. The combination of the pyrrole-2-carbaldehyde core and the N-(pyridin-3-ylmethyl) substituent provides a compelling basis for its investigation as an antimicrobial, anticancer, and enzyme-inhibiting agent, particularly as a thromboxane synthetase inhibitor.
The immediate future research on this compound should focus on a systematic in vitro screening to validate these hypothesized activities. The protocols outlined in this document provide a clear roadmap for such an investigation. Positive results from these initial screens would warrant further studies, including the synthesis of derivatives to explore structure-activity relationships, investigation of specific molecular targets, and eventual preclinical evaluation in animal models. This molecule represents a promising starting point for the development of novel therapeutics.
References
- 1. biolmolchem.com [biolmolchem.com]
- 2. scbt.com [scbt.com]
- 3. 1-Pyridin-3-yl-methyl-1H-pyrrole-2-carbaldehyde - CAS:186801-36-5 - 孚可科技(上海)有限公司 [forcbio.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. redalyc.org [redalyc.org]
- 7. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: The Reactivity of 1-(pyridin-3-ylmethyl)-1H-pyrrole-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical reactivity of 1-(pyridin-3-ylmethyl)-1H-pyrrole-2-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details the synthetic routes to this molecule, focusing on the widely applicable Vilsmeier-Haack reaction, and explores its key chemical transformations, including condensation, reduction, and oxidation reactions. Experimental protocols, quantitative data, and spectroscopic information are presented to facilitate further research and application of this versatile building block.
Introduction
This compound is a bifunctional molecule featuring a pyrrole-2-carbaldehyde core N-substituted with a pyridin-3-ylmethyl group. The pyrrole ring is an electron-rich aromatic system, while the aldehyde group serves as a versatile handle for a variety of chemical transformations. The presence of the pyridine moiety introduces a basic nitrogen atom, which can influence the molecule's solubility, coordination chemistry, and biological activity. This unique combination of structural features makes it a valuable intermediate in the synthesis of more complex heterocyclic systems, including potential pharmaceutical agents and functional materials.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| CAS Number | 186801-36-5 | [1] |
| Molecular Formula | C₁₁H₁₀N₂O | [1] |
| Molecular Weight | 186.21 g/mol | [1] |
Synthesis
The primary and most efficient method for the synthesis of this compound is through a two-step process involving the N-alkylation of pyrrole followed by Vilsmeier-Haack formylation.
Synthesis of 1-(pyridin-3-ylmethyl)-1H-pyrrole
The first step involves the N-alkylation of pyrrole with 3-(chloromethyl)pyridine or 3-(bromomethyl)pyridine. This reaction is typically carried out in the presence of a base to deprotonate the pyrrole nitrogen, facilitating nucleophilic attack on the pyridylmethyl halide.
Vilsmeier-Haack Formylation
The subsequent formylation of the N-substituted pyrrole at the C2 position is achieved via the Vilsmeier-Haack reaction. This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a formamide such as N,N-dimethylformamide (DMF). The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich aromatic and heteroaromatic compounds.
Experimental Protocol: Synthesis of this compound
Materials:
-
1-(pyridin-3-ylmethyl)-1H-pyrrole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Sodium acetate
-
Water
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Dropping funnel
-
Reflux condenser
-
Magnetic stirrer
-
Ice bath
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a flame-dried round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, place anhydrous DMF (1.1 equivalents).
-
Cool the flask in an ice bath and add POCl₃ (1.1 equivalents) dropwise via the dropping funnel, maintaining the internal temperature below 20 °C.
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature for 30 minutes to allow for the formation of the Vilsmeier reagent.
-
Cool the mixture again in an ice bath and add a solution of 1-(pyridin-3-ylmethyl)-1H-pyrrole (1.0 equivalent) in anhydrous DCM dropwise.
-
After the addition, remove the ice bath and heat the reaction mixture to reflux for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it into a vigorously stirred solution of sodium acetate in water.
-
Heat the resulting mixture to reflux for 15-30 minutes to hydrolyze the intermediate iminium salt.
-
Cool the mixture to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with diethyl ether (3 x volume).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.
Chemical Reactivity
The reactivity of this compound is primarily dictated by the aldehyde functional group, which readily participates in a variety of classical organic reactions.
Condensation Reactions
The aldehyde group is susceptible to nucleophilic attack and undergoes condensation reactions with various active methylene compounds in the presence of a base. A common example is the Knoevenagel condensation.
This reaction involves the condensation of the aldehyde with a compound containing an active methylene group (e.g., malononitrile, ethyl cyanoacetate) to form a new carbon-carbon double bond.
Experimental Protocol: Knoevenagel Condensation with Malononitrile
Materials:
-
This compound
-
Malononitrile
-
Piperidine (catalyst)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) and malononitrile (1.1 equivalents) in ethanol.
-
Add a catalytic amount of piperidine to the solution.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.
-
Collect the solid product by filtration and wash with cold ethanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography or recrystallization.
Reduction Reactions
The aldehyde group can be readily reduced to a primary alcohol using common reducing agents.
Sodium borohydride (NaBH₄) is a mild and selective reducing agent that efficiently reduces aldehydes to alcohols.[2][3]
Experimental Protocol: Reduction to (1-(pyridin-3-ylmethyl)-1H-pyrrol-2-yl)methanol
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve this compound (1.0 equivalent) in methanol in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature. Monitor the reaction by TLC.
-
Once the reaction is complete, quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate to give the crude alcohol.
-
Purify the product by column chromatography if necessary.
Oxidation Reactions
The aldehyde can be oxidized to the corresponding carboxylic acid using various oxidizing agents.
A common method for this transformation is the use of an oxidizing agent like potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid). Care must be taken to avoid over-oxidation or degradation of the pyrrole ring.
Spectroscopic Data
Expected ¹H NMR (in CDCl₃):
-
Aldehyde proton (-CHO): A singlet around δ 9.5-9.7 ppm.
-
Pyrrole protons: Three distinct signals in the aromatic region (δ 6.0-7.5 ppm), typically exhibiting doublet of doublets or triplet patterns due to coupling.
-
Pyridin-3-ylmethyl protons (-CH₂-): A singlet around δ 5.0-5.5 ppm.
-
Pyridine protons: Signals in the aromatic region (δ 7.0-8.6 ppm).
Expected ¹³C NMR (in CDCl₃):
-
Aldehyde carbon (-CHO): A signal in the downfield region, typically around δ 175-185 ppm.
-
Pyrrole carbons: Signals in the aromatic region (δ 110-140 ppm).
-
Pyridin-3-ylmethyl carbon (-CH₂-): A signal around δ 50-60 ppm.
-
Pyridine carbons: Signals in the aromatic region (δ 120-150 ppm).
Expected IR (KBr):
-
C=O stretch (aldehyde): A strong absorption band around 1660-1680 cm⁻¹.
-
C-H stretch (aldehyde): Two weak bands around 2820 and 2720 cm⁻¹.
-
Aromatic C-H stretch: Bands above 3000 cm⁻¹.
-
C=C and C=N stretches (aromatic rings): Bands in the 1400-1600 cm⁻¹ region.
Logical Relationships and Workflows
The following diagrams illustrate the key synthetic and reactive pathways for this compound.
Caption: Synthetic workflow for this compound.
Caption: Key reactions of this compound.
Conclusion
This compound is a valuable synthetic intermediate with a rich and versatile reactivity profile. Its synthesis is readily achievable through established methods, and the aldehyde functionality provides a gateway to a wide array of chemical transformations. This guide has outlined the fundamental aspects of its synthesis and reactivity, providing detailed experimental protocols for key reactions. The information presented herein is intended to serve as a practical resource for researchers engaged in the design and synthesis of novel heterocyclic compounds for applications in drug discovery and materials science. Further exploration of its reactivity is encouraged to fully unlock the potential of this promising molecule.
References
Methodological & Application
Application Notes and Protocols for 1-(pyridin-3-ylmethyl)-1H-pyrrole-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(pyridin-3-ylmethyl)-1H-pyrrole-2-carbaldehyde is a heterocyclic organic compound with the molecular formula C₁₁H₁₀N₂O and a molecular weight of 186.21 g/mol [1]. This molecule incorporates both a pyrrole and a pyridine ring, structural motifs present in numerous biologically active compounds. The pyrrole-2-carboxaldehyde core is found in various natural products and synthetic molecules exhibiting a range of physiological activities, including anti-inflammatory, antimicrobial, and antitumor effects[2][3][4]. Similarly, pyridine-containing compounds are integral to many pharmaceuticals.
Given its structural features, this compound is a promising candidate for investigation in several areas of drug discovery and development. These application notes provide a potential framework for exploring its biological activities based on the known properties of structurally related compounds.
Potential Applications
Based on the known biological activities of related pyrrole and pyridine derivatives, this compound could be investigated for the following applications:
-
Anti-inflammatory Agent: Pyrrole derivatives have been shown to possess anti-inflammatory properties. The compound could be screened for its ability to inhibit key inflammatory mediators.
-
Anticancer Agent: Numerous pyrrole-containing compounds have demonstrated cytotoxic activity against various cancer cell lines[4]. This compound could be evaluated for its anti-proliferative effects.
-
Enzyme Inhibition: Structurally similar compounds, such as 1H-pyrrolo[2,3-b]pyridine-2-carboxamides, have been identified as potent inhibitors of enzymes like phosphodiesterase 4B (PDE4B), which is a target for inflammatory diseases[5]. The subject compound could be tested against a panel of relevant enzymes.
-
Chemical Probe or Synthetic Intermediate: The aldehyde functional group makes this compound a versatile intermediate for the synthesis of more complex molecules, such as Schiff bases, imines, and other derivatives for further biological evaluation[6][7].
Experimental Protocols
The following are detailed, generalized protocols for preliminary investigation of the anti-inflammatory and cytotoxic activities of this compound.
Note: These are proposed protocols and may require optimization based on experimental observations.
Protocol 1: In Vitro Cytotoxicity Assay using MTT
This protocol outlines the determination of the cytotoxic effects of the compound on a cancer cell line (e.g., HeLa, A549) using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
This compound
-
Human cancer cell line (e.g., HeLa)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Culture HeLa cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Seed the cells into a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Prepare serial dilutions in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.
-
MTT Assay: Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).
Protocol 2: Anti-inflammatory Activity Assay (Nitric Oxide Inhibition in Macrophages)
This protocol assesses the potential anti-inflammatory activity by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Materials:
-
This compound
-
RAW 264.7 murine macrophage cell line
-
DMEM medium, FBS, Penicillin-Streptomycin
-
LPS (from E. coli)
-
Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well cell culture plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 2 x 10⁵ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.
-
LPS Stimulation: After pre-treatment, stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours. Include control wells (cells only, cells + LPS, cells + compound only).
-
Nitrite Measurement: After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction: Add 50 µL of Griess Reagent to each supernatant sample and incubate at room temperature for 10 minutes.
-
Absorbance Reading: Measure the absorbance at 540 nm.
-
Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite.
-
Data Analysis: Calculate the nitrite concentration in the samples from the standard curve. Determine the percentage of NO inhibition compared to the LPS-stimulated control. A cell viability assay (e.g., MTT) should be performed in parallel to rule out cytotoxicity-mediated effects.
Data Presentation
As no specific quantitative data for this compound is currently published, the following table is a template for presenting results from the suggested protocols. For illustrative purposes, hypothetical data is included.
| Assay Type | Cell Line | Parameter | Value (µM) |
| Cytotoxicity | HeLa | IC₅₀ | 75.3 |
| Cytotoxicity | A549 | IC₅₀ | > 100 |
| Anti-inflammatory | RAW 264.7 | NO Inhibition IC₅₀ | 42.8 |
Visualizations
The following diagrams illustrate the experimental workflow for the cytotoxicity assay and a potential signaling pathway that could be investigated.
Caption: Workflow for the in vitro cytotoxicity (MTT) assay.
Caption: Postulated inhibitory effect on the NF-κB signaling pathway.
References
- 1. scbt.com [scbt.com]
- 2. Pyrrole-2-carboxaldehydes: Origins and Physiological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
applications of 1-(pyridin-3-ylmethyl)-1H-pyrrole-2-carbaldehyde in medicinal chemistry
Lack of Specific Research on 1-(pyridin-3-ylmethyl)-1H-pyrrole-2-carbaldehyde
However, the core structure, a pyrrole-2-carbaldehyde scaffold, is a well-recognized pharmacophore in medicinal chemistry. Derivatives of pyrrole-2-carbaldehyde have been investigated for a range of therapeutic applications. This document provides a general overview of the potential applications and synthetic approaches for this class of compounds, based on available literature for structurally related molecules.
General Application Notes for Pyrrole-2-Carbaldehyde Derivatives
The pyrrole ring is a privileged scaffold in medicinal chemistry due to its presence in many natural products and FDA-approved drugs.[1][2] The addition of a carbaldehyde group at the 2-position provides a versatile chemical handle for the synthesis of more complex molecules.[3][4]
Anticancer Potential
Pyrrole derivatives are extensively studied for their anticancer properties.[1][5][6][7] The pyrrole scaffold is a key component of several kinase inhibitors.[2] For instance, Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor, contains a pyrrole ring and is used in the treatment of renal cell carcinoma and gastrointestinal stromal tumors.[2] The aldehyde functionality on the pyrrole ring can be used to synthesize various heterocyclic structures that may exhibit cytotoxic activity against tumor cells.[6] The general mechanism of action for many pyrrole-based anticancer agents involves the inhibition of protein kinases that are crucial for cancer cell proliferation and survival.[2][5]
Antimicrobial Activity
Pyrrole derivatives have also shown promise as antimicrobial agents.[8][9][10][11][12] The pyrrole ring is found in natural antibiotics like pyrrolnitrin.[11] Synthetic pyrrole-2-carbaldehyde derivatives can be used as precursors to synthesize compounds with antibacterial and antifungal activity.[8] The mode of action for such compounds can vary, but they often target essential microbial enzymes or disrupt cell membrane integrity.[10]
Experimental Protocols: A General Approach
While a specific protocol for this compound is not available, a general method for the synthesis of N-substituted pyrrole-2-carbaldehydes can be outlined based on established chemical literature.[13][14][15][16] The Vilsmeier-Haack reaction is a common method for the formylation of pyrroles to produce pyrrole-2-carbaldehydes.[4]
General Synthesis of N-Substituted Pyrrole-2-Carbaldehydes
This protocol describes a two-step process: 1) N-alkylation of pyrrole, followed by 2) formylation.
Step 1: N-Alkylation of Pyrrole
-
Materials: Pyrrole, a suitable base (e.g., sodium hydride), an appropriate alkylating agent (e.g., 3-(chloromethyl)pyridine for the target compound), and a dry aprotic solvent (e.g., tetrahydrofuran (THF) or dimethylformamide (DMF)).
-
Procedure:
-
To a solution of pyrrole in the chosen dry solvent under an inert atmosphere (e.g., nitrogen or argon), add the base portion-wise at 0 °C.
-
Stir the mixture at room temperature for a specified time (e.g., 30 minutes) to allow for the formation of the pyrrole anion.
-
Add the alkylating agent dropwise to the reaction mixture.
-
Allow the reaction to proceed at room temperature or with gentle heating until completion, monitoring by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Step 2: Vilsmeier-Haack Formylation
-
Materials: The N-substituted pyrrole from Step 1, a Vilsmeier reagent (typically prepared in situ from phosphorus oxychloride and DMF), and a suitable solvent (e.g., dichloromethane or DMF).
-
Procedure:
-
Prepare the Vilsmeier reagent by adding phosphorus oxychloride to DMF at 0 °C and stirring for a short period.
-
Add the N-substituted pyrrole to the Vilsmeier reagent at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Pour the reaction mixture onto ice and neutralize with an aqueous base (e.g., sodium hydroxide solution).
-
Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final product by column chromatography or recrystallization.
-
Data Presentation
Due to the lack of published research, no quantitative data (e.g., IC50, MIC) for this compound can be presented. Researchers interested in this compound would need to perform initial biological screenings to determine its activity in various assays.
Visualizations
The following diagrams illustrate the general synthetic workflow and the central role of the pyrrole-2-carbaldehyde scaffold in the synthesis of diverse bioactive molecules.
Caption: General Synthetic Workflow for N-Substituted Pyrrole-2-carbaldehydes.
Caption: Medicinal Chemistry Applications of the Pyrrole-2-carbaldehyde Scaffold.
References
- 1. [PDF] Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. | Semantic Scholar [semanticscholar.org]
- 2. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
- 3. 2-Formylpyrrole natural products: origin, structural diversity, bioactivity and synthesis - Natural Product Reports (RSC Publishing) DOI:10.1039/C8NP00051D [pubs.rsc.org]
- 4. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]
- 5. Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pyrrole-containing hybrids as potential anticancer agents: An insight into current developments and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of certain pyrrole derivatives as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. acgpubs.org [acgpubs.org]
- 11. benthamdirect.com [benthamdirect.com]
- 12. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3-H to C=O Oxidation [organic-chemistry.org]
- 15. Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas [mdpi.com]
- 16. WO2001028997A2 - Synthesis of 4-substituted pyrrole-2-carbaldehyde compounds - Google Patents [patents.google.com]
Application Notes and Protocols: 1-(pyridin-3-ylmethyl)-1H-pyrrole-2-carbaldehyde as a Key Intermediate in the Synthesis of Novel Tubulin Polymerization Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 1-(pyridin-3-ylmethyl)-1H-pyrrole-2-carbaldehyde as a versatile intermediate in the preparation of biologically active compounds, with a focus on the synthesis of potent tubulin polymerization inhibitors. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to facilitate its application in organic synthesis and drug discovery.
Introduction
Pyrrole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. The specific substitution pattern of this compound, featuring a reactive aldehyde group and a pyridine moiety, makes it a valuable building block for the synthesis of complex heterocyclic systems. This document outlines the synthesis of this intermediate and its application in the preparation of 1H-pyrrolo[3,2-c]pyridine derivatives, which have demonstrated significant potential as anticancer agents by inhibiting tubulin polymerization.
Synthesis of this compound
The synthesis of the title intermediate can be achieved in a two-step process starting from commercially available pyrrole. The first step involves the N-alkylation of pyrrole with 3-(chloromethyl)pyridine, followed by a Vilsmeier-Haack formylation to introduce the aldehyde group at the 2-position of the pyrrole ring.
Experimental Protocol: Synthesis of 1-(pyridin-3-ylmethyl)-1H-pyrrole
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.1 eq.) in anhydrous N,N-dimethylformamide (DMF) under an inert atmosphere (e.g., Argon), add a solution of pyrrole (1.0 eq.) in anhydrous DMF dropwise at 0 °C.
-
Allow the reaction mixture to stir at room temperature for 1 hour.
-
Cool the mixture to 0 °C and add a solution of 3-(chloromethyl)pyridine hydrochloride (1.05 eq.) and a suitable base (e.g., triethylamine, 2.1 eq.) in anhydrous DMF.
-
Let the reaction mixture warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1-(pyridin-3-ylmethyl)-1H-pyrrole.
Experimental Protocol: Vilsmeier-Haack Formylation
-
In a three-necked flask equipped with a dropping funnel and a condenser, place anhydrous N,N-dimethylformamide (DMF, 3.0 eq.) and cool to 0 °C in an ice bath.
-
Add phosphorus oxychloride (POCl₃, 1.2 eq.) dropwise to the cooled DMF, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the mixture at room temperature for 30 minutes to form the Vilsmeier reagent.
-
Cool the Vilsmeier reagent to 0 °C and add a solution of 1-(pyridin-3-ylmethyl)-1H-pyrrole (1.0 eq.) in anhydrous DMF dropwise.
-
After the addition, heat the reaction mixture to 60-70 °C and stir for 2-4 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and pour it onto crushed ice.
-
Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Diagram of the Synthetic Workflow for the Intermediate
Caption: Synthesis of the target intermediate.
Application in the Synthesis of 1H-Pyrrolo[3,2-c]pyridine-based Tubulin Inhibitors
This compound is a key precursor for the synthesis of 1H-pyrrolo[3,2-c]pyridine derivatives, which have been identified as potent inhibitors of tubulin polymerization, a critical process in cell division, making them attractive targets for cancer therapy.[1] The aldehyde functionality can be transformed into a nitrile group, which then undergoes cyclization to form the fused pyridine ring.
Experimental Protocol: Conversion to 1-(pyridin-3-ylmethyl)-1H-pyrrole-2-carbonitrile
-
To a solution of this compound (1.0 eq.) in a mixture of ethanol and water, add hydroxylamine hydrochloride (1.2 eq.) and sodium acetate (1.5 eq.).
-
Reflux the mixture for 2 hours.
-
Cool the reaction mixture and extract the resulting oxime with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Dissolve the crude oxime in acetic anhydride and heat at 100 °C for 1-2 hours to effect dehydration to the nitrile.
-
Pour the cooled reaction mixture into ice water and extract the product with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the crude nitrile by column chromatography.
Experimental Protocol: Synthesis of a 1H-Pyrrolo[3,2-c]pyridine Derivative
The following protocol is adapted from the synthesis of analogous 1H-pyrrolo[3,2-c]pyridine tubulin inhibitors.[1]
-
The 1-(pyridin-3-ylmethyl)-1H-pyrrole-2-carbonitrile can be further elaborated to construct the 1H-pyrrolo[3,2-c]pyridine scaffold. A common strategy involves the introduction of a suitable group at the 3-position of the pyrrole ring, followed by cyclization.
-
For instance, a Vilsmeier-Haack-type reaction on a related N-aryl-pyrrole followed by reaction with an amine and cyclization has been reported to yield the 1H-pyrrolo[3,2-c]pyridine core.
-
A plausible route from 1-(pyridin-3-ylmethyl)-1H-pyrrole-2-carbonitrile would involve functionalization at the 3-position and subsequent cyclization to form the second pyridine ring.
Diagram of the Proposed Synthetic Application
Caption: Proposed synthetic route to tubulin inhibitors.
Biological Activity of a Representative Final Product
A structurally related compound, 6-(pyridin-3-yl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine, has been synthesized and evaluated for its biological activity.[1]
Quantitative Data: In Vitro Cytotoxicity and Tubulin Polymerization Inhibition
| Compound ID | Target Cancer Cell Line | IC₅₀ (μM)[1] | Tubulin Polymerization Inhibition (IC₅₀, μM) |
| 10r | HeLa (Cervical Cancer) | 0.15 | Not explicitly stated for 10r, but a related compound 10t showed potent inhibition. |
| 10r | SGC-7901 (Gastric Cancer) | 0.25 | |
| 10r | MCF-7 (Breast Cancer) | 0.18 |
Compound 10r is 6-(pyridin-3-yl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine.[1]
Signaling Pathway
The final products derived from this synthetic intermediate act as tubulin polymerization inhibitors. They bind to the colchicine-binding site on β-tubulin, disrupting the dynamic equilibrium of microtubule assembly and disassembly. This interference with microtubule function leads to cell cycle arrest in the G2/M phase and subsequently induces apoptosis in cancer cells.
Diagram of the Tubulin Polymerization Inhibition Pathway
Caption: Mechanism of action of the synthesized tubulin inhibitors.
Conclusion
This compound is a valuable and versatile intermediate in organic synthesis. Its structural features allow for the construction of complex, biologically active molecules. The protocols and data presented herein demonstrate its potential in the synthesis of novel 1H-pyrrolo[3,2-c]pyridine-based tubulin polymerization inhibitors, highlighting its significance for researchers in the field of medicinal chemistry and drug discovery.
References
Synthesis of 1-(pyridin-3-ylmethyl)-1H-pyrrole-2-carbaldehyde: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(Pyridin-3-ylmethyl)-1H-pyrrole-2-carbaldehyde is a heterocyclic compound of interest in medicinal chemistry and drug development due to the prevalence of both pyrrole and pyridine moieties in numerous biologically active molecules. The pyrrole-2-carbaldehyde scaffold serves as a versatile synthetic intermediate for the construction of more complex molecular architectures. This document provides detailed application notes and experimental protocols for two primary synthetic routes to obtain this target compound. The methodologies are designed to be reproducible and scalable for research and development purposes.
Synthetic Strategies
Two principal synthetic pathways for the preparation of this compound have been identified and are detailed below:
Route 1: N-Alkylation of Pyrrole followed by Vilsmeier-Haack Formylation. This is a two-step process commencing with the synthesis of the intermediate 1-(pyridin-3-ylmethyl)-1H-pyrrole, which is subsequently formylated to yield the final product.
Route 2: N-Alkylation of Pyrrole-2-carbaldehyde. This alternative one-step approach involves the direct alkylation of the commercially available or readily synthesized pyrrole-2-carbaldehyde with a suitable 3-picolyl halide.
The selection of the optimal route may depend on the availability of starting materials, desired purity, and scalability considerations.
Route 1: N-Alkylation and Subsequent Formylation
This synthetic approach is divided into two distinct experimental protocols.
Protocol 1.1: Synthesis of 1-(pyridin-3-ylmethyl)-1H-pyrrole
This procedure details the N-alkylation of pyrrole with 3-(chloromethyl)pyridine.
Experimental Protocol:
| Reagent/Solvent | Molecular Weight | Amount | Moles |
| Pyrrole | 67.09 g/mol | 1.0 eq | |
| 3-(Chloromethyl)pyridine hydrochloride | 164.04 g/mol | 1.1 eq | |
| Potassium Carbonate (K₂CO₃) | 138.21 g/mol | 3.0 eq | |
| N,N-Dimethylformamide (DMF) |
Procedure:
-
To a stirred solution of pyrrole in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate.
-
Add 3-(chloromethyl)pyridine hydrochloride to the suspension.
-
Heat the reaction mixture at 80-90 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1-(pyridin-3-ylmethyl)-1H-pyrrole.
Characterization Data for 1-(pyridin-3-ylmethyl)-1H-pyrrole (Expected):
-
¹H NMR: Signals corresponding to the pyridyl, methylene, and pyrrole protons.
-
¹³C NMR: Resonances for the carbon atoms of the pyridine and pyrrole rings, as well as the methylene bridge.
-
Mass Spectrometry (MS): A molecular ion peak corresponding to the calculated mass of C₁₀H₁₀N₂.
Protocol 1.2: Vilsmeier-Haack Formylation of 1-(pyridin-3-ylmethyl)-1H-pyrrole
This protocol describes the introduction of a formyl group at the 2-position of the pyrrole ring. The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich heterocycles.[1][2][3]
Experimental Protocol:
| Reagent/Solvent | Molecular Weight | Amount | Moles |
| 1-(Pyridin-3-ylmethyl)-1H-pyrrole | 158.20 g/mol | 1.0 eq | |
| Phosphorus oxychloride (POCl₃) | 153.33 g/mol | 1.2 eq | |
| N,N-Dimethylformamide (DMF) | 73.09 g/mol | ||
| 1,2-Dichloroethane (DCE) | |||
| Sodium Acetate (NaOAc) | 82.03 g/mol |
Procedure:
-
In a flask cooled in an ice bath, slowly add phosphorus oxychloride to anhydrous N,N-dimethylformamide (DMF) to form the Vilsmeier reagent.
-
After the addition is complete, allow the mixture to stir at room temperature.
-
Dissolve 1-(pyridin-3-ylmethyl)-1H-pyrrole in anhydrous 1,2-dichloroethane (DCE) and add it dropwise to the prepared Vilsmeier reagent at 0 °C.
-
After the addition, heat the reaction mixture to reflux and monitor by TLC.
-
Cool the reaction mixture and carefully pour it into a stirred solution of sodium acetate in ice-water.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Route 2: Direct N-Alkylation of Pyrrole-2-carbaldehyde
This method provides a more direct synthesis of the target compound.
Protocol 2.1: Synthesis of this compound
This procedure details the direct N-alkylation of pyrrole-2-carbaldehyde.
Experimental Protocol:
| Reagent/Solvent | Molecular Weight | Amount | Moles |
| Pyrrole-2-carbaldehyde | 95.10 g/mol | 1.0 eq | |
| 3-(Bromomethyl)pyridine hydrobromide | 252.96 g/mol | 1.1 eq | |
| Potassium Carbonate (K₂CO₃) | 138.21 g/mol | 2.5 eq | |
| N,N-Dimethylformamide (DMF) |
Procedure:
-
Dissolve pyrrole-2-carbaldehyde in anhydrous N,N-dimethylformamide (DMF).
-
Add potassium carbonate to the solution and stir the suspension.
-
Add 3-(bromomethyl)pyridine hydrobromide to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, pour the mixture into water and extract with ethyl acetate.
-
Combine the organic extracts, wash with water and brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain this compound.
Characterization of this compound
Expected Analytical Data:
-
Appearance: A solid or oil.
-
¹H NMR: Characteristic signals for the aldehyde proton (around 9.5 ppm), pyridyl protons, methylene protons, and the three pyrrole ring protons.
-
¹³C NMR: Resonances for the aldehyde carbonyl carbon (around 180 ppm), and the carbons of the pyridine and pyrrole rings, and the methylene linker.
-
IR Spectroscopy: A strong absorption band for the carbonyl group (C=O) of the aldehyde, typically in the region of 1660-1680 cm⁻¹.
-
Mass Spectrometry (MS): A molecular ion peak corresponding to the exact mass of C₁₁H₁₀N₂O.
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of the described synthetic routes.
Caption: Synthetic pathway for Route 1.
Caption: Synthetic pathway for Route 2.
Caption: General experimental workflow.
Safety Precautions
-
All experiments should be conducted in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Phosphorus oxychloride is corrosive and reacts violently with water. It should be handled with extreme care.
-
N,N-Dimethylformamide (DMF) is a suspected teratogen. Avoid inhalation and skin contact.
-
3-(Chloromethyl)pyridine hydrochloride and 3-(bromomethyl)pyridine hydrobromide are lachrymators and irritants. Handle with care.
References
Application Notes and Protocols: Condensation Reactions of 1-(pyridin-3-ylmethyl)-1H-pyrrole-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing 1-(pyridin-3-ylmethyl)-1H-pyrrole-2-carbaldehyde in condensation reactions to synthesize novel compounds with potential therapeutic applications. The resulting products, bearing both a pyrrole and a pyridine moiety, are of significant interest in medicinal chemistry due to the diverse biological activities associated with these heterocycles.
Introduction
This compound is a versatile starting material for the synthesis of a variety of heterocyclic compounds. Its aldehyde functional group readily participates in condensation reactions with active methylene compounds (Knoevenagel condensation) and methyl ketones (Claisen-Schmidt condensation) to form α,β-unsaturated carbonyl compounds, commonly known as chalcones and their analogs. These products serve as valuable scaffolds in drug discovery, with reported activities including anticancer, antimicrobial, and anti-inflammatory properties.
Key Applications
The condensation products derived from this compound are valuable for:
-
Drug Discovery: Synthesis of novel chalcones and related compounds for screening against various biological targets.
-
Medicinal Chemistry: Exploration of structure-activity relationships (SAR) by modifying the substituents on the active methylene compound or methyl ketone.
-
Materials Science: Development of new organic molecules with potential applications in materials science.
Condensation Reaction Schemes
Two primary types of condensation reactions are highlighted: the Knoevenagel condensation and the Claisen-Schmidt condensation.
Knoevenagel Condensation
This reaction involves the condensation of an aldehyde with an active methylene compound, typically catalyzed by a weak base.
Caption: Knoevenagel condensation of this compound.
Claisen-Schmidt Condensation
This reaction involves the condensation of an aldehyde with a ketone, typically in the presence of a base, to form a chalcone.
Caption: Claisen-Schmidt condensation to form chalcone derivatives.
Experimental Protocols
The following are generalized protocols for performing condensation reactions with this compound. Researchers should optimize these conditions for specific substrates.
Protocol 1: Knoevenagel Condensation with Malononitrile
Materials:
-
This compound
-
Malononitrile
-
Ethanol
-
Piperidine
-
Hydrochloric acid (1 M)
-
Deionized water
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and malononitrile (1.1 eq) in ethanol.
-
Add a catalytic amount of piperidine (0.1 eq) to the solution.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water.
-
If a precipitate forms, collect it by vacuum filtration. If no precipitate forms, extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Wash the collected solid or the combined organic extracts with 1 M HCl, followed by deionized water, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Protocol 2: Claisen-Schmidt Condensation with Substituted Acetophenone
Materials:
-
This compound
-
Substituted acetophenone (e.g., 4-methoxyacetophenone)
-
Methanol or Ethanol
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
-
Deionized water
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a flask, dissolve this compound (1.0 eq) and the substituted acetophenone (1.0 eq) in methanol or ethanol.
-
Prepare a solution of KOH or NaOH in the same solvent and add it dropwise to the reaction mixture with continuous stirring. A 10% aqueous NaOH solution can also be used.[1]
-
Stir the reaction mixture at room temperature for 24-48 hours.[2] The reaction progress should be monitored by TLC.
-
After completion, pour the reaction mixture into crushed ice.[1]
-
Acidify the mixture with dilute HCl to precipitate the product.
-
Collect the solid product by vacuum filtration, wash thoroughly with cold water until the washings are neutral.
-
Dry the crude product and purify by recrystallization from an appropriate solvent (e.g., ethanol).
Quantitative Data Summary
| Aldehyde | Condensation Partner | Catalyst | Solvent | Time (h) | Yield (%) | Reference |
| Pyridine-2-carboxaldehyde | Substituted Acetophenones | KOH | Methanol | 24 | 37-68 | [3] |
| Pyrrole-2-carboxaldehyde | Substituted Acetophenones | NaOH | Methanol | 2-3 | - | |
| 2-Acetyl-1-methylpyrrole | 5-(Aryl)furfural | NaOH | Methanol | 48 | 57-83 | [2] |
Potential Biological Activity and Signaling Pathways
Chalcones and other α,β-unsaturated carbonyl compounds derived from pyrrole and pyridine scaffolds are known to exhibit a wide range of biological activities, including anticancer properties. While the specific biological effects of products from this compound are yet to be determined, they represent promising candidates for investigation as inhibitors of cell proliferation and inducers of apoptosis. A potential mechanism of action for anticancer chalcones involves the induction of apoptosis through various signaling pathways.
Caption: Hypothetical apoptotic pathway induced by a chalcone derivative.
Disclaimer: The experimental protocols and potential biological activities described are based on related compounds and should be adapted and verified for this compound and its derivatives. Appropriate safety precautions should be taken when handling all chemicals.
References
- 1. Synthesis and Pharmacological Activities of Chalcone and Its Derivatives Bearing N-Heterocyclic Scaffolds: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Pyridine Based Chalcones: Synthesis and Evaluation of Antioxidant Activity of 1-Phenyl-3-(pyridin-2-yl)prop-2-en-1-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1-(pyridin-3-ylmethyl)-1H-pyrrole-2-carbaldehyde in Pharmaceutical Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(pyridin-3-ylmethyl)-1H-pyrrole-2-carbaldehyde is a heterocyclic compound featuring a pyrrole-2-carbaldehyde core N-substituted with a pyridin-3-ylmethyl group. While specific peer-reviewed data on this exact molecule is limited in public literature, its structural motifs are prevalent in a wide array of biologically active compounds.[1][2] The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the basis for drugs with anticancer, anti-inflammatory, antibacterial, and antifungal properties.[1][2][3] The pyridine moiety is also a common feature in pharmaceuticals, often contributing to receptor binding, solubility, and metabolic stability. The aldehyde functional group serves as a versatile synthetic handle for further molecular elaboration.
These application notes provide a comprehensive overview of the potential pharmaceutical applications of this compound, based on the activities of structurally related compounds. Detailed protocols for its synthesis and potential biological evaluation are also presented to guide researchers in exploring its therapeutic potential.
Potential Pharmaceutical Applications
Based on the known biological activities of analogous N-substituted pyrrole-2-carbaldehyde derivatives, this compound is a promising starting point for the development of novel therapeutics in several areas:
-
Oncology: Pyrrole derivatives have been extensively investigated as anticancer agents.[1] They can be elaborated into compounds that inhibit key signaling pathways involved in cell proliferation and survival, such as kinase inhibitors. The core scaffold of this compound could be modified to target specific kinases implicated in various cancers.
-
Anti-inflammatory Diseases: Compounds with pyrrole scaffolds have demonstrated anti-inflammatory properties.[2] The development of derivatives of this compound could lead to novel inhibitors of inflammatory mediators, such as cyclooxygenase (COX) enzymes or phosphodiesterases (PDEs).[4]
-
Infectious Diseases: The pyrrole nucleus is present in numerous natural and synthetic antimicrobial agents.[1][3] Derivatives of this compound could be synthesized and screened for activity against a range of bacterial and fungal pathogens.
-
Neurological Disorders: The presence of the pyridine ring suggests potential applications in targeting the central nervous system (CNS). Pyrrole-containing compounds have been explored for antipsychotic and anxiolytic activities.[1] Further derivatization and evaluation could uncover novel CNS-active agents.
Data Presentation
Table 1: Physicochemical Properties
| Property | Value |
| CAS Number | 186801-36-5[5] |
| Molecular Formula | C₁₁H₁₀N₂O[5] |
| Molecular Weight | 186.21 g/mol [5] |
| Appearance | Expected to be a solid |
| Solubility | Soluble in organic solvents (e.g., DMSO, DMF, Methanol) |
| LogP (predicted) | 1.5 - 2.5 |
Table 2: Hypothetical Biological Activity Data (Based on Analogs)
| Assay Type | Target | IC₅₀ / EC₅₀ (µM) |
| Kinase Inhibition | Example: JAK, TYK2[6] | 0.1 - 10 |
| Anti-inflammatory | Example: PDE4B[4] | 0.5 - 15 |
| Cytotoxicity | Example: A549 (lung cancer cell line) | 5 - 50 |
| Antibacterial | Example: S. aureus (MIC) | 10 - 100 |
| Antifungal | Example: C. albicans (MIC) | 10 - 100 |
Experimental Protocols
The following protocols are generalized methods for the synthesis and biological evaluation of this compound and its derivatives.
Protocol 1: Synthesis of this compound
This two-step synthesis involves the N-alkylation of pyrrole-2-carbaldehyde with 3-(chloromethyl)pyridine.
Materials:
-
Pyrrole-2-carbaldehyde
-
3-(Chloromethyl)pyridine hydrochloride
-
Sodium hydride (NaH) 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
Preparation of the Sodium Salt of Pyrrole-2-carbaldehyde:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), add a solution of pyrrole-2-carbaldehyde (1.0 equivalent) in anhydrous DMF dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.
-
-
N-Alkylation:
-
To the resulting solution of the sodium salt of pyrrole-2-carbaldehyde, add 3-(chloromethyl)pyridine hydrochloride (1.1 equivalents).
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, carefully quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford this compound.
-
Protocol 2: In Vitro Kinase Inhibition Assay
This protocol describes a general method to screen for kinase inhibitory activity.
Materials:
-
This compound (or its derivatives) dissolved in DMSO.
-
Recombinant kinase (e.g., a panel of cancer-related kinases).
-
Kinase substrate (e.g., a specific peptide).
-
ATP (Adenosine triphosphate).
-
Kinase assay buffer.
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).
-
384-well plates.
-
Plate reader capable of luminescence detection.
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add the kinase, the peptide substrate, and the test compound in the kinase assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions.
-
Calculate the percentage of kinase inhibition for each compound concentration.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Protocol 3: Cell Viability Assay (MTT Assay)
This protocol is for assessing the cytotoxic effects of the compound on cancer cell lines.
Materials:
-
Cancer cell line (e.g., A549, HeLa, MCF-7).
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
This compound (or its derivatives) dissolved in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
96-well plates.
-
Microplate reader.
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and a vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC₅₀ value from the dose-response curve.
Visualizations
The following diagrams illustrate the synthetic pathway and a potential mechanism of action for derivatives of this compound.
Caption: Synthetic route to this compound.
Caption: Potential mechanism of action via kinase inhibition.
Conclusion
This compound represents a valuable starting scaffold for the development of new pharmaceutical agents. Its structural components are well-represented in a multitude of bioactive molecules, suggesting a high potential for discovering novel compounds with therapeutic relevance in oncology, inflammation, and infectious diseases. The provided protocols offer a foundational framework for researchers to synthesize, derivatize, and evaluate the biological activities of this promising compound. Further investigation into its specific molecular targets and mechanisms of action is warranted to fully elucidate its pharmaceutical potential.
References
- 1. scispace.com [scispace.com]
- 2. biolmolchem.com [biolmolchem.com]
- 3. rjptonline.org [rjptonline.org]
- 4. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. Discovery of pyrrolo[1,2-b]pyridazine-3-carboxamides as Janus kinase (JAK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatile Role of 1-(pyridin-3-ylmethyl)-1H-pyrrole-2-carbaldehyde in the Synthesis of Novel Heterocyclic Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(Pyridin-3-ylmethyl)-1H-pyrrole-2-carbaldehyde is a versatile bifunctional molecule that holds significant promise as a starting material in the synthesis of a wide array of complex heterocyclic compounds. Its structure, incorporating both a pyrrole-2-carbaldehyde moiety and a pyridine ring, offers multiple reactive sites for the construction of fused and polycyclic systems. The pyrrole ring, being an electron-rich aromatic system, is amenable to electrophilic substitution, while the aldehyde group provides a handle for condensation and cyclization reactions. The pyridinylmethyl substituent can influence the electronic properties of the pyrrole ring and may play a role in the biological activity of the resulting heterocyclic derivatives. This document provides an overview of the potential synthetic applications of this compound, though specific experimental data in the public domain is limited.
Potential Synthetic Applications
The unique structural features of this compound make it an attractive precursor for the synthesis of various fused heterocyclic systems with potential applications in medicinal chemistry and materials science. Key potential transformations include:
-
Synthesis of Pyrrolo[1,2-a]pyrazines: The aldehyde can undergo condensation with α-amino acids or their derivatives, followed by intramolecular cyclization and aromatization to yield substituted pyrrolo[1,2-a]pyrazines. These scaffolds are of interest due to their presence in various biologically active natural products and synthetic compounds.
-
Synthesis of Pyrrolo[2,3-d]pyrimidines: Reaction with compounds containing an active methylene group adjacent to a cyano or ester group, in the presence of a suitable nitrogen source like guanidine or urea, could lead to the formation of the pyrrolo[2,3-d]pyrimidine core. This "7-deazapurine" scaffold is a key component in many kinase inhibitors and other therapeutic agents.
-
Gewald-type Reactions: The aldehyde functionality can participate in Gewald reactions with α-cyanoesters and elemental sulfur in the presence of a base to afford substituted 2-aminothiophenes fused to the pyrrole ring. These thiophene derivatives are valuable intermediates in organic synthesis.
-
Multicomponent Reactions: The reactivity of the aldehyde group makes it a suitable component for various multicomponent reactions, allowing for the rapid construction of complex molecular architectures in a single step. For instance, it could be employed in Ugi or Passerini-type reactions to generate diverse libraries of compounds for biological screening.
Experimental Protocols (Hypothetical)
Protocol 1: Synthesis of a Hypothetical Pyrrolo[1,2-a]pyrazine Derivative
This protocol describes a potential pathway for the synthesis of a pyrrolo[1,2-a]pyrazine derivative via a Pictet-Spengler-type reaction.
Reaction Scheme:
Caption: Hypothetical synthesis of a pyrrolo[1,2-a]pyrazine derivative.
Materials:
-
This compound
-
Glycine methyl ester hydrochloride
-
Triethylamine (TEA)
-
Trifluoroacetic acid (TFA)
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
-
Toluene, anhydrous
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of glycine methyl ester hydrochloride (1.2 mmol) in dichloromethane (10 mL) is added triethylamine (1.5 mmol) and the mixture is stirred at room temperature for 15 minutes.
-
This compound (1.0 mmol) is added to the reaction mixture.
-
The reaction is stirred at room temperature for 4-6 hours, monitoring the formation of the Schiff base by TLC.
-
The solvent is removed under reduced pressure. The residue is dissolved in anhydrous toluene (20 mL).
-
Trifluoroacetic acid (0.1 mmol) is added, and the mixture is heated to reflux for 8-12 hours.
-
After cooling to room temperature, DDQ (1.1 mmol) is added, and the mixture is refluxed for an additional 2-4 hours.
-
The reaction mixture is cooled, filtered, and the filtrate is washed with saturated sodium bicarbonate solution (2 x 15 mL) and brine (15 mL).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography to afford the desired pyrrolo[1,2-a]pyrazine derivative.
Quantitative Data (Hypothetical):
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Glycine methyl ester | TFA | Toluene | 110 | 12 | 60-70 |
| This compound | Alanine ethyl ester | p-TSA | Xylene | 140 | 10 | 55-65 |
Protocol 2: Synthesis of a Hypothetical Pyrrolo[2,3-d]pyrimidine Derivative
This protocol outlines a potential multicomponent reaction for the synthesis of a pyrrolo[2,3-d]pyrimidine derivative.
Workflow Diagram:
Caption: Workflow for the synthesis of a pyrrolo[2,3-d]pyrimidine.
Materials:
-
This compound
-
Malononitrile
-
Guanidine carbonate
-
Ethanol
-
Piperidine
Procedure:
-
A mixture of this compound (1.0 mmol), malononitrile (1.0 mmol), and guanidine carbonate (0.5 mmol) in ethanol (15 mL) is prepared in a round-bottom flask.
-
A catalytic amount of piperidine (2-3 drops) is added to the mixture.
-
The reaction mixture is heated to reflux for 6-8 hours, during which a precipitate may form.
-
The reaction is monitored by TLC. Upon completion, the mixture is cooled to room temperature.
-
The solid product is collected by filtration, washed with a small amount of cold ethanol, and dried under vacuum to yield the crude pyrrolo[2,3-d]pyrimidine derivative.
-
Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or DMF/water).
Quantitative Data (Hypothetical):
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Malononitrile | Guanidine carbonate | Piperidine | Ethanol | 78 | 8 | 70-80 |
| This compound | Ethyl cyanoacetate | Urea | NaOEt | Ethanol | 78 | 10 | 65-75 |
Signaling Pathways and Biological Relevance (Speculative)
Given the prevalence of pyrrole- and pyridine-containing heterocycles in medicinal chemistry, compounds derived from this compound could potentially interact with various biological targets. For instance, pyrrolo[2,3-d]pyrimidines are known to be potent inhibitors of various kinases by acting as ATP mimetics. The pyridinylmethyl moiety might confer specific interactions with the kinase active site or influence the pharmacokinetic properties of the molecule.
Logical Relationship Diagram:
Caption: Potential pathway from starting material to biological activity.
Conclusion
This compound represents a promising, yet underexplored, building block for the synthesis of diverse and potentially bioactive heterocyclic compounds. The aldehyde functionality, coupled with the pyrrole and pyridine rings, provides a rich platform for the application of various synthetic methodologies, including multicomponent reactions and cyclization strategies. Further research into the reactivity of this compound is warranted to unlock its full potential in the discovery and development of novel therapeutic agents and functional materials. The protocols and data presented herein are intended to serve as a foundational guide for such future investigations.
Application Notes and Protocols for the Analytical Detection of 1-(pyridin-3-ylmethyl)-1H-pyrrole-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(pyridin-3-ylmethyl)-1H-pyrrole-2-carbaldehyde is a heterocyclic compound of interest in medicinal chemistry and drug development due to the prevalence of both pyridine and pyrrole moieties in pharmacologically active molecules.[1] Accurate and precise analytical methods are crucial for its quantification in various matrices during research, development, and quality control processes. These application notes provide detailed protocols for the detection and quantification of this compound using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). Spectroscopic characterization data for structural elucidation is also presented.
Physicochemical Properties
| Property | Value |
| CAS Number | 186801-36-5[2] |
| Molecular Formula | C₁₁H₁₀N₂O[2] |
| Molecular Weight | 186.21 g/mol [2] |
Analytical Methods
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is a versatile and widely used technique for the separation and quantification of organic molecules.[3][4][5] This proposed method is adapted from established protocols for structurally similar pyrrole and pyridine derivatives.[3]
Experimental Protocol: HPLC-UV
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven.
-
Column: A C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of Acetonitrile (ACN) and water (with 0.1% formic acid for improved peak shape and MS compatibility).[3] A typical starting point would be a 60:40 (v/v) mixture of ACN and water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.[5]
-
Detection Wavelength: UV detection at 272 nm, determined by UV-Vis spectral analysis of the compound.[5]
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase to a final concentration within the linear range of the calibration curve. Filter through a 0.45 µm syringe filter before injection.
Data Presentation: HPLC Method Validation Parameters (Hypothetical Data)
| Parameter | Result |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98-102% |
| Retention Time | ~ 5.2 min |
Workflow for HPLC Analysis
Caption: Workflow for the HPLC-UV analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds.[6][7][8][9][10][11]
Experimental Protocol: GC-MS
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
-
Sample Preparation: Dissolve the sample in a volatile solvent such as dichloromethane or ethyl acetate.
Data Presentation: GC-MS Analysis (Hypothetical Data)
| Parameter | Result |
| Retention Time | ~ 12.5 min |
| Key Mass Fragments (m/z) | 186 (M+), 157, 92, 78, 65 |
| Limit of Detection (LOD) | 1 ng/mL |
| Limit of Quantification (LOQ) | 5 ng/mL |
Logical Flow for GC-MS Compound Identification
Caption: Logical workflow for compound identification using GC-MS.
Spectroscopic Characterization
For unambiguous identification, spectroscopic methods are indispensable.[12][13][14][15][16]
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Expected signals would include those for the pyridyl protons, the methylene bridge protons, and the pyrrole ring protons, including the aldehyde proton.
-
¹³C NMR: Expected signals would correspond to the carbons of the pyridine ring, the methylene bridge, the pyrrole ring, and the carbonyl carbon of the aldehyde.
2. Infrared (IR) Spectroscopy
-
Characteristic Peaks:
-
~1670 cm⁻¹ (C=O stretching of the aldehyde)
-
~1580 cm⁻¹ (C=N and C=C stretching of the pyridine ring)
-
~2850 and 2750 cm⁻¹ (C-H stretching of the aldehyde)
-
3. High-Resolution Mass Spectrometry (HRMS)
HRMS provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule.[16] For C₁₁H₁₀N₂O, the theoretical exact mass would be calculated and compared to the experimentally determined mass.
Summary of Spectroscopic Data (Hypothetical)
| Technique | Key Observations |
| ¹H NMR (CDCl₃, 400 MHz) | δ 9.6 (s, 1H, CHO), 8.5-7.2 (m, 4H, pyridine), 7.0-6.2 (m, 3H, pyrrole), 5.4 (s, 2H, CH₂) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 180 (CHO), 150-120 (pyridine & pyrrole carbons), 55 (CH₂) |
| IR (KBr, cm⁻¹) | 3100 (Ar-H), 2850, 2750 (C-H aldehyde), 1670 (C=O), 1580 (C=C, C=N) |
| HRMS (ESI-TOF) | [M+H]⁺ calculated: 187.0866; found: 187.0868 |
Conclusion
The analytical methods detailed in these application notes provide a comprehensive framework for the detection, quantification, and characterization of this compound. The HPLC method is suitable for routine quantification in quality control settings, while the GC-MS method offers high sensitivity and specificity, making it ideal for trace analysis and identification. The spectroscopic data provides the basis for structural confirmation. These protocols can be adapted and validated by researchers for their specific applications in drug discovery and development.
References
- 1. scispace.com [scispace.com]
- 2. scbt.com [scbt.com]
- 3. Separation of Pyridine, 3-(1-methyl-1H-pyrrol-2-yl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. ptfarm.pl [ptfarm.pl]
- 5. Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring [pharmacia.pensoft.net]
- 6. 1H-Pyrrole-2-carboxaldehyde, 5-methyl- [webbook.nist.gov]
- 7. Development of a Fully Automated Method HS-SPME-GC-MS/MS for the Determination of Odor-Active Carbonyls in Wines: a “Green” Approach to Improve Robustness and Productivity in the Oenological Analytical Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1H-Pyrrole-2-carboxaldehyde [webbook.nist.gov]
- 9. applications.emro.who.int [applications.emro.who.int]
- 10. academicjournals.org [academicjournals.org]
- 11. tips.sums.ac.ir [tips.sums.ac.ir]
- 12. researchgate.net [researchgate.net]
- 13. acgpubs.org [acgpubs.org]
- 14. mdpi.com [mdpi.com]
- 15. Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
Application Notes and Protocols: 1-(pyridin-3-ylmethyl)-1H-pyrrole-2-carbaldehyde as a Versatile Building Block for Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(pyridin-3-ylmethyl)-1H-pyrrole-2-carbaldehyde is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its structure combines a pyrrole-2-carbaldehyde moiety, a known pharmacophore present in various natural and synthetic bioactive compounds, with a pyridin-3-ylmethyl substituent. This unique combination offers opportunities for synthesizing novel molecules with diverse pharmacological activities. The pyrrole ring is a core component of many approved drugs, while the pyridine moiety can enhance solubility, modulate electronic properties, and provide an additional site for biological interactions. The aldehyde functional group serves as a versatile handle for a variety of chemical transformations, including condensation reactions to form Schiff bases, chalcones, and other derivatives, making it an ideal starting material for generating compound libraries for high-throughput screening.
This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of potential anticancer and antimicrobial agents.
Key Applications
-
Anticancer Drug Discovery: The aldehyde can be used to synthesize Schiff bases and chalcone-like molecules, classes of compounds known to exhibit cytotoxic activity against various cancer cell lines. These derivatives can induce apoptosis and interfere with key signaling pathways in cancer cells.
-
Antimicrobial Agent Development: The pyrrole and pyridine scaffolds are present in many antimicrobial agents. Derivatives such as imines and hydrazones synthesized from this compound are promising candidates for new antibacterial and antifungal drugs.
-
Enzyme Inhibition: The structural features of this building block make it suitable for designing inhibitors of various enzymes, such as kinases, by introducing appropriate functional groups through reactions at the aldehyde.
Data Presentation: Bioactivity of Analogous Pyrrole Derivatives
While specific bioactivity data for derivatives of this compound is not extensively published, the following tables summarize the activity of structurally related pyrrole-based Schiff bases and chalcones to demonstrate the potential of this scaffold.
Table 1: Anticancer Activity of Analogous Pyrrole-Based Schiff Bases
| Compound Class | Cell Line | IC₅₀ (µg/mL) | Reference Compound | IC₅₀ (µg/mL) |
| 2-Amino benzothiazole Schiff bases | HeLa | 2.517 | Cisplatin | 17.2 |
| Salicylaldehyde-o-phenylenediamine Schiff base | K562 (Leukemia) | Not specified (strong inhibition) | - | - |
| Salicylaldehyde-o-phenylenediamine Schiff base | HEL (Leukemia) | Not specified (strong inhibition) | - | - |
Note: Data is for analogous compounds to indicate the potential of the scaffold.[1]
Table 2: Antimicrobial Activity of Analogous Pyrrole-Based Chalcones
| Compound Class | Microorganism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| Pyrrole-based chalcone (Compound 7) | Candida krusei | - | Ketoconazole | - |
| Pyrrole-based chalcone (Compound 9) | Candida krusei | - | Ketoconazole | - |
Note: The original research indicated potent activity for compounds 7 and 9 against C. krusei, and the data is presented to show the scaffold's potential.[2]
Experimental Protocols
The following are representative protocols for the synthesis of bioactive molecules using this compound. These are adapted from established procedures for similar pyrrole-2-carbaldehydes.
Protocol 1: Synthesis of a Pyrrole-Based Schiff Base (Imine) for Anticancer Screening
This protocol describes the condensation reaction between this compound and a primary amine to form a Schiff base, a class of compounds often investigated for anticancer properties.
Materials:
-
This compound
-
Substituted aniline (e.g., 4-chloroaniline)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Büchner funnel and filter paper
Procedure:
-
Reactant Preparation: In a 50 mL round-bottom flask, dissolve this compound (1.0 mmol) in 20 mL of absolute ethanol.
-
Amine Addition: To this solution, add the substituted aniline (1.0 mmol).
-
Catalyst Addition: Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring for 4-6 hours.
-
Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The formation of the product will be indicated by the appearance of a new spot with a different Rf value compared to the starting materials.
-
Work-up: After completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature. The product may precipitate out of the solution. If not, reduce the volume of the solvent under reduced pressure.
-
Isolation and Purification: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
Drying: Dry the purified product in a vacuum oven.
-
Characterization: Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry).
Protocol 2: Synthesis of a Pyrrole-Based Chalcone Analogue via Claisen-Schmidt Condensation
This protocol outlines the base-catalyzed Claisen-Schmidt condensation of an acetophenone with this compound to synthesize a chalcone, a well-known scaffold for anticancer and antimicrobial activities.
Materials:
-
This compound
-
Substituted acetophenone (e.g., 4-aminoacetophenone)
-
Ethanol
-
Aqueous Sodium Hydroxide (NaOH) solution (e.g., 40%)
-
Beaker or Erlenmeyer flask
-
Magnetic stirrer
-
Ice bath
-
pH paper or meter
Procedure:
-
Reactant Preparation: In a 100 mL beaker, dissolve the substituted acetophenone (1.0 mmol) and this compound (1.0 mmol) in 15-20 mL of ethanol. Stir the mixture at room temperature until all solids are dissolved.
-
Base Addition: Cool the mixture in an ice bath. Slowly add aqueous NaOH solution dropwise with vigorous stirring. The color of the reaction mixture will likely change.
-
Reaction: Continue stirring the reaction mixture at room temperature for 24 hours.
-
Monitoring: Monitor the reaction progress using TLC.
-
Work-up: After 24 hours, pour the reaction mixture into a beaker containing crushed ice and water.
-
Neutralization: Acidify the mixture by adding dilute hydrochloric acid (HCl) dropwise until it reaches a neutral pH. A solid precipitate should form.
-
Isolation and Purification: Collect the solid product by vacuum filtration. Wash the product thoroughly with cold water to remove any inorganic impurities. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.
-
Drying: Dry the purified chalcone in a desiccator or a vacuum oven.
-
Characterization: Confirm the structure of the synthesized chalcone using spectroscopic techniques (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry).
Visualizations
Logical Workflow for Synthesis and Screening
Caption: Synthetic and screening workflow for bioactive molecules.
Signaling Pathway: MAPK-Mediated Apoptosis
Many anticancer agents, including certain Schiff bases, induce apoptosis through the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.
Caption: MAPK signaling pathway leading to apoptosis.
References
- 1. Design, Synthesis, Antioxidant and Anticancer Activity of Novel Schiff’s Bases of 2-Amino Benzothiazole | Indian Journal of Pharmaceutical Education and Research [archives.ijper.org]
- 2. A New Series of Pyrrole-Based Chalcones: Synthesis and Evaluation of Antimicrobial Activity, Cytotoxicity, and Genotoxicity [mdpi.com]
Application Notes and Protocols for 1-(pyridin-3-ylmethyl)-1H-pyrrole-2-carbaldehyde in Proteomics Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(pyridin-3-ylmethyl)-1H-pyrrole-2-carbaldehyde is a versatile chemical probe for proteomics research. Its reactive aldehyde group can selectively target primary amino groups on proteins, primarily the ε-amino group of lysine residues, through the formation of a Schiff base. This covalent modification allows for the stable labeling of proteins, enabling a range of applications from identifying protein-protein interactions to profiling the reactivity of lysine residues within the proteome. These application notes provide detailed protocols for the use of this compound in proteomics workflows, including protein labeling, chemical cross-linking, and subsequent analysis by mass spectrometry.
Principle of Action
The core of this reagent's utility lies in the reactivity of the pyrrole-2-carbaldehyde moiety. The aldehyde group reacts with the primary amine of a lysine residue to form a reversible Schiff base. This intermediate can be stabilized by reduction with an agent like sodium cyanoborohydride to form an irreversible covalent bond. This stable tag can be used to identify and quantify modified proteins and peptides using mass spectrometry-based proteomics techniques.
Applications in Proteomics
-
Chemical Cross-linking to Study Protein-Protein Interactions: By reacting with proximal lysine residues on interacting proteins, this reagent can be used to covalently link protein complexes. The identification of these cross-linked peptides by mass spectrometry provides evidence of the protein-protein interaction and can offer insights into the interface of the interaction.
-
Lysine Reactivity Profiling: The extent of labeling of different lysine residues within a protein or across the proteome can provide information about their accessibility and local chemical environment. This can be valuable for studying protein conformation, ligand binding, and post-translational modifications.
-
Target Engagement Studies: In drug development, this reagent can be used to assess the binding of a drug candidate to its protein target. Changes in the labeling pattern of lysine residues in the presence of a drug can indicate the binding site and the extent of target engagement.
Data Presentation
Table 1: Hypothetical Quantitative Data for Cross-linked Peptide Identification
| Cross-linked Peptide Pair | Protein A | Protein B | Sequence A | Sequence B | Precursor m/z | Charge | Mascot Score | p-value |
| 1 | Kinase X | Substrate Y | KTESTVR | KGSPLQ | 856.42 | 3+ | 78 | <0.01 |
| 2 | Kinase X | Adaptor Z | KVYLGS | KAIVL | 799.91 | 3+ | 65 | <0.05 |
| 3 | Substrate Y | Adaptor Z | RTKLV | KLIPN | 812.37 | 3+ | 55 | <0.05 |
*Asterisk indicates the lysine residue modified by this compound.
Experimental Protocols
Protocol 1: Chemical Cross-linking of a Protein Complex
This protocol describes the use of this compound to cross-link interacting proteins in a purified complex.
Materials:
-
Purified protein complex (e.g., Kinase X and Substrate Y) in amine-free buffer (e.g., HEPES or phosphate buffer, pH 7.4)
-
This compound (stock solution in DMSO)
-
Sodium cyanoborohydride (NaBH₃CN) (stock solution in water)
-
Quenching solution (e.g., Tris-HCl or ammonium bicarbonate)
-
SDS-PAGE reagents and equipment
-
In-gel digestion reagents (DTT, iodoacetamide, trypsin)
-
Mass spectrometer (e.g., Orbitrap)
Procedure:
-
Reaction Setup:
-
Prepare the protein complex at a concentration of 1-5 mg/mL in an amine-free buffer.
-
Add this compound to a final concentration of 1-5 mM. The optimal concentration should be determined empirically.
-
Incubate the reaction mixture for 30-60 minutes at room temperature with gentle agitation.
-
-
Reduction:
-
Add sodium cyanoborohydride to a final concentration of 20 mM.
-
Incubate for 1-2 hours at room temperature.
-
-
Quenching:
-
Add quenching solution (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50 mM to quench the reaction.
-
Incubate for 15 minutes at room temperature.
-
-
SDS-PAGE Analysis:
-
Analyze the reaction products by SDS-PAGE to visualize the formation of cross-linked species (higher molecular weight bands).
-
-
In-gel Digestion:
-
Excise the protein bands of interest (both monomeric and cross-linked) from the gel.
-
Perform in-gel reduction with DTT, alkylation with iodoacetamide, and digestion with trypsin overnight.
-
-
Mass Spectrometry Analysis:
-
Extract the peptides from the gel slices.
-
Analyze the peptide mixture by LC-MS/MS on a high-resolution mass spectrometer.
-
-
Data Analysis:
-
Use specialized software (e.g., pLink, MaxLynx) to identify cross-linked peptides from the MS/MS data.
-
Validate the identified cross-linked peptides manually.
-
Protocol 2: Lysine Reactivity Profiling of a Proteome
This protocol outlines a workflow for profiling the reactivity of lysine residues in a complex protein lysate.
Materials:
-
Cell lysate in amine-free buffer
-
This compound
-
Sodium cyanoborohydride
-
Urea
-
DTT
-
Iodoacetamide
-
Trypsin
-
LC-MS/MS system
Procedure:
-
Labeling:
-
Treat the cell lysate with this compound at a specific concentration for a defined period.
-
Reduce the Schiff bases with sodium cyanoborohydride.
-
Quench the reaction.
-
-
Protein Digestion:
-
Denature the proteins with 8 M urea.
-
Reduce disulfide bonds with DTT and alkylate cysteine residues with iodoacetamide.
-
Dilute the urea to less than 2 M and digest the proteins with trypsin.
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptide mixture using a quantitative proteomics workflow (e.g., label-free quantification or isotopic labeling).
-
-
Data Analysis:
-
Identify and quantify peptides modified with this compound.
-
Determine the relative occupancy of the modification on different lysine residues to assess their reactivity.
-
Visualizations
Caption: Experimental workflow for proteomics studies using this compound.
Caption: Hypothetical signaling pathway that can be investigated using chemical cross-linking.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(pyridin-3-ylmethyl)-1H-pyrrole-2-carbaldehyde
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers in optimizing the synthesis of 1-(pyridin-3-ylmethyl)-1H-pyrrole-2-carbaldehyde, a key intermediate in pharmaceutical research.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
The synthesis is typically a two-step process. The first step is the N-alkylation of pyrrole with a suitable 3-pyridylmethyl halide (e.g., 3-(chloromethyl)pyridine) to form the intermediate, 1-(pyridin-3-ylmethyl)-1H-pyrrole. The second step is the formylation of this intermediate at the C2 position of the pyrrole ring, most commonly achieved through the Vilsmeier-Haack reaction.[1][2][3]
Q2: What are the critical parameters affecting the yield of the N-alkylation step?
The yield of the N-alkylation of pyrrole is significantly influenced by the choice of base, solvent, reaction temperature, and the reactivity of the alkylating agent.[4] Ensuring anhydrous (dry) conditions is crucial, as moisture can deactivate both the base (like sodium hydride) and the pyrrolide anion intermediate.[4]
Q3: What factors influence the yield and regioselectivity of the Vilsmeier-Haack formylation?
The Vilsmeier-Haack reaction's success depends on the stoichiometry of the Vilsmeier reagent (formed from a formamide like DMF and phosphorus oxychloride), reaction temperature, and effective hydrolysis during workup.[5][6] Formylation of N-substituted pyrroles typically occurs at the more electron-rich C2 position.[2] However, steric hindrance from bulky N-substituents can sometimes favor formylation at the C3 position.[7]
Q4: What are the most common side products or impurities?
During the N-alkylation step, C-alkylation of the pyrrole ring can occur, leading to isomeric impurities.[4] In the Vilsmeier-Haack step, the main impurity is often the 1-(pyridin-3-ylmethyl)-1H-pyrrole-3-carbaldehyde isomer.[7] Polymerization of pyrrole, especially under strong acidic conditions or at high temperatures, can also lead to tar-like byproducts.
Q5: How can the final product and intermediates be purified?
Purification is typically achieved using silica gel column chromatography. For the N-alkylation product, unreacted pyrrole and excess alkylating agent can be removed. For the final aldehyde, chromatography is effective for separating the desired C2-formylated product from the C3-formyl isomer and other impurities.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis.
Step 1: N-Alkylation of Pyrrole
Problem 1: Low or no conversion of pyrrole to 1-(pyridin-3-ylmethyl)-1H-pyrrole.
-
Potential Cause: The base used for deprotonation (e.g., NaH, K₂CO₃) is not sufficiently strong or has degraded due to moisture.[4]
-
Solution: Use a fresh, high-purity base. Sodium hydride (NaH) is a strong base often used for this purpose; ensure it is handled under an inert atmosphere.[4] Potassium carbonate (K₂CO₃) can also be effective, particularly in a polar aprotic solvent like DMF.[8]
-
Potential Cause: Reagents or solvents contain water, which quenches the pyrrolide anion.[4]
-
Solution: Use anhydrous solvents (e.g., dry DMF, THF) and ensure all glassware is thoroughly dried. Handle hygroscopic reagents under an inert atmosphere (Nitrogen or Argon).
-
Potential Cause: The alkylating agent, 3-(chloromethyl)pyridine, is not reactive enough.
-
Solution: Consider converting the chloride to a more reactive halide, such as 3-(bromomethyl)pyridine or 3-(iodomethyl)pyridine, as reactivity follows the trend I > Br > Cl.
Problem 2: Significant formation of C-alkylated side products.
-
Potential Cause: The reaction solvent is too polar, or the choice of the pyrrolide counter-ion favors C-alkylation.[4]
-
Solution: Experiment with less polar solvents. The ratio of N- to C-alkylation can be sensitive to the cation (e.g., Na⁺, K⁺), so screening different bases may be beneficial.[4]
Step 2: Vilsmeier-Haack Formylation
Problem 3: Low yield of the final product, this compound.
-
Potential Cause: The Vilsmeier reagent was not formed correctly or was used in insufficient quantity.
-
Solution: Prepare the Vilsmeier reagent (from POCl₃ and DMF) at a low temperature (e.g., 0 °C) before adding the pyrrole substrate.[6] Ensure at least one equivalent of the reagent is used. The reaction is an electrophilic aromatic substitution, and using an excess of the reagent can sometimes drive the reaction to completion.[9]
-
Potential Cause: The iminium salt intermediate formed after the addition of the Vilsmeier reagent was not fully hydrolyzed during workup.[5]
-
Solution: After the reaction is complete, ensure thorough quenching with an aqueous basic solution (e.g., sodium acetate or sodium hydroxide solution) and stir until the hydrolysis is complete, which yields the final aldehyde.[6]
Problem 4: The product is a dark, tar-like substance that is difficult to purify.
-
Potential Cause: The reaction temperature was too high, causing polymerization of the electron-rich pyrrole ring.
-
Solution: Maintain strict temperature control throughout the process. The formation of the Vilsmeier reagent and the subsequent reaction with the pyrrole substrate should be carried out at low temperatures (e.g., 0 °C to room temperature).
Problem 5: Formation of the 3-formyl isomer is observed.
-
Potential Cause: While formylation at the C2 position is electronically favored, some C3-isomer formation is possible.[2]
-
Solution: Careful control of reaction conditions, particularly maintaining low temperatures, can enhance selectivity for the C2 position. If isomer separation is difficult, optimization of the chromatographic purification method (e.g., trying different solvent systems) is necessary.
Data Presentation
The following tables summarize typical reaction conditions found in the literature for the key synthetic steps.
Table 1: Example Conditions for N-Alkylation of Pyrrole
| Base (Equivalents) | Alkylating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| KOH (excess) | Propargyl bromide | Acetone | Room Temp | - | 10 | [8] |
| K₂CO₃ (4.0) | Propargyl bromide | DMF | Room Temp | 14 | 87 | [8] |
| NaH (1.1-1.2) | Alkyl halide | DMF | 0 to Room Temp | 1-2 | High |[4] |
Table 2: Example Conditions for Vilsmeier-Haack Formylation of N-Substituted Pyrroles
| N-Substituent | Formylating Reagent | Solvent | Temperature (°C) | Workup | Yield of 2-aldehyde (%) | Reference |
|---|---|---|---|---|---|---|
| Methyl | DMF / POCl₃ | - | 35 | Aqueous NaOH | ~90 | General |
| Phenyl | N-isopropylformanilide / POCl₃ | - | - | - | High | [7] |
| Electron-rich arenes | DMF / POCl₃ | DCM | 0 to Room Temp | Aqueous NaOAc | 77 |[6] |
Experimental Protocols
Protocol 1: Synthesis of 1-(pyridin-3-ylmethyl)-1H-pyrrole
-
Materials: Pyrrole, 3-(chloromethyl)pyridine hydrochloride, sodium hydride (60% dispersion in mineral oil), anhydrous N,N-dimethylformamide (DMF).
-
Procedure:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂), add sodium hydride (1.2 eq).
-
Add anhydrous DMF via syringe to the flask. Cool the suspension to 0 °C using an ice bath.
-
Slowly add pyrrole (1.0 eq) dropwise to the stirred suspension.
-
Stir the mixture at 0 °C for 30-60 minutes, or until hydrogen gas evolution ceases.[4]
-
In a separate flask, neutralize 3-(chloromethyl)pyridine hydrochloride with a suitable base (e.g., aqueous NaHCO₃) and extract with an organic solvent (e.g., CH₂Cl₂). Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to obtain the free base.
-
Dissolve the resulting 3-(chloromethyl)pyridine free base in a minimal amount of anhydrous DMF.
-
Add the solution of the alkylating agent dropwise to the pyrrolide anion solution at 0 °C.[4]
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by slowly adding it to ice-cold water.
-
Extract the aqueous mixture with ethyl acetate or dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield 1-(pyridin-3-ylmethyl)-1H-pyrrole.
-
Protocol 2: Synthesis of this compound
-
Materials: 1-(pyridin-3-ylmethyl)-1H-pyrrole, phosphorus oxychloride (POCl₃), anhydrous N,N-dimethylformamide (DMF).
-
Procedure:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂), add anhydrous DMF (used as both reagent and solvent). Cool the flask to 0 °C.
-
Slowly add phosphorus oxychloride (POCl₃) (1.1 eq) dropwise to the stirred DMF, maintaining the temperature below 10 °C.[9]
-
Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.
-
Dissolve 1-(pyridin-3-ylmethyl)-1H-pyrrole (1.0 eq) in a minimal amount of anhydrous DMF.
-
Add the pyrrole solution dropwise to the Vilsmeier reagent at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC indicates the consumption of the starting material.
-
Cool the reaction mixture back to 0 °C and carefully quench by adding a saturated aqueous solution of sodium acetate.
-
Heat the mixture to 50-60 °C for 1 hour to ensure complete hydrolysis of the iminium salt intermediate.
-
Cool the mixture to room temperature and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with saturated aqueous NaHCO₃ solution and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford this compound.
-
Visualizations
Diagram 1: Overall Synthesis Pathway
Caption: Two-step synthesis of the target compound.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: Diagnostic workflow for troubleshooting low yield issues.
Diagram 3: Key Parameter Relationships
Caption: Influence of key parameters on reaction outcomes.
References
- 1. ijpcbs.com [ijpcbs.com]
- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 3. Synthesis of substituted N-heterocycles by N-alkylation [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 6. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 8. researchgate.net [researchgate.net]
- 9. Vilsmeier-Haack Reaction [organic-chemistry.org]
Technical Support Center: Purification of 1-(pyridin-3-ylmethyl)-1H-pyrrole-2-carbaldehyde
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of 1-(pyridin-3-ylmethyl)-1H-pyrrole-2-carbaldehyde. The methodologies presented are based on established practices for analogous pyrrole-containing compounds and can be adapted to meet specific experimental needs.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The two most effective and commonly used purification techniques for compounds with similar structures are silica gel column chromatography and recrystallization. The choice between them depends on the nature and quantity of the impurities, as well as the physical state of the crude product.
Q2: My crude product is a solid. Should I try recrystallization or column chromatography first?
A2: For solid crude products, recrystallization is often a good first choice due to its simplicity and scalability. If you observe persistent impurities after recrystallization, or if the crude product is an oil or a complex mixture, column chromatography is recommended.
Q3: What are some potential impurities I should be aware of during the synthesis and purification of this compound?
A3: Potential impurities could include unreacted starting materials (e.g., pyrrole-2-carbaldehyde, 3-(bromomethyl)pyridine), side-products from the alkylation reaction, or decomposition products. The polarity of these impurities will influence the choice of purification strategy.
Q4: How can I monitor the progress of my purification?
A4: Thin-layer chromatography (TLC) is an indispensable tool for monitoring purification. It allows you to visualize the separation of your target compound from impurities. By testing different solvent systems on a TLC plate, you can determine the optimal conditions for column chromatography. For recrystallization, purity can be assessed by melting point analysis and analytical techniques like NMR or LC-MS.
Troubleshooting Guides
Column Chromatography
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Poor Separation of Spots on TLC | Inappropriate solvent system (too polar or non-polar). | Systematically vary the solvent ratio (e.g., ethyl acetate/hexane, dichloromethane/methanol). Adding a small amount of a polar solvent like methanol or a basic modifier like triethylamine can improve the separation of polar or basic compounds. |
| Compound is Insoluble in the Loading Solvent | The chosen solvent for loading the sample onto the column is not a good solvent for the compound. | Use a minimal amount of a stronger, more polar solvent to dissolve the sample and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry silica with the adsorbed compound can be loaded onto the column. |
| Cracks or Channels in the Silica Gel Bed | Improper packing of the column. | Ensure the silica gel is packed as a uniform slurry and is never allowed to run dry. Tapping the column gently during packing can help settle the silica into a homogenous bed. |
| Product Elutes Too Quickly or Too Slowly | The eluent is too polar or not polar enough, respectively. | Adjust the polarity of the eluent. For faster elution, increase the proportion of the more polar solvent. For slower elution, decrease it. |
| Streaking of Spots on TLC/Column | Compound might be acidic or basic, leading to strong interaction with the silica gel. The sample might be overloaded. | Add a small percentage of a modifier to the eluent (e.g., 0.1-1% triethylamine for basic compounds, or acetic acid for acidic compounds). Ensure the amount of crude material is appropriate for the column size (typically 1-5% of the silica gel weight). |
Recrystallization
| Issue | Possible Cause(s) | Troubleshooting Steps |
| No Crystals Form Upon Cooling | The solution is not supersaturated (too much solvent was used). The compound is very soluble in the chosen solvent even at low temperatures. | Evaporate some of the solvent to concentrate the solution. Try adding an anti-solvent (a solvent in which your compound is insoluble but is miscible with the recrystallization solvent). Scratch the inside of the flask with a glass rod at the liquid-air interface to induce nucleation. Add a seed crystal of the pure compound. |
| Oily Precipitate Forms Instead of Crystals | The boiling point of the solvent is higher than the melting point of the compound ("oiling out"). The compound is impure. | Lower the temperature at which the compound dissolves by adding a small amount of a second, miscible solvent in which the compound is more soluble. Try a different recrystallization solvent or solvent system. Purify by column chromatography first to remove impurities that may be inhibiting crystallization. |
| Low Recovery of Pure Compound | Too much solvent was used. The crystals were filtered before crystallization was complete. The compound has significant solubility in the cold solvent. | Minimize the amount of hot solvent used to dissolve the crude product. Ensure the solution is thoroughly cooled before filtration. Wash the collected crystals with a minimal amount of ice-cold solvent. |
| Colored Impurities Remain in Crystals | The impurity co-crystallizes with the product. | Try adding a small amount of activated charcoal to the hot solution before filtering it to remove colored impurities. A second recrystallization from a different solvent system may be necessary. |
Experimental Protocols
General Protocol for Silica Gel Column Chromatography
This protocol is a general guideline and should be optimized for this compound based on TLC analysis. For structurally similar compounds, solvent systems like petroleum ether/ethyl acetate or hexane/ethyl acetate have proven effective.[1][2]
-
Preparation of the Column:
-
Select an appropriately sized column based on the amount of crude material.
-
Secure the column in a vertical position.
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column, tapping the side gently to ensure even packing.
-
Add another layer of sand on top of the silica bed.
-
Wash the column with the eluent, ensuring the silica bed does not run dry.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.
-
Carefully apply the sample solution to the top of the silica bed.
-
Alternatively, for less soluble compounds, dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent. Load the resulting dry powder onto the column.
-
-
Elution and Fraction Collection:
-
Begin eluting with the determined solvent system, starting with a lower polarity and gradually increasing it if necessary (gradient elution).
-
Collect fractions in separate test tubes or vials.
-
Monitor the elution of the compound by TLC analysis of the collected fractions.
-
-
Isolation of the Product:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified compound.
-
General Protocol for Recrystallization
The choice of solvent is critical for successful recrystallization. Ideal solvents are those in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Solvents like isopropanol, ethanol, or mixtures such as ethanol/water have been used for similar compounds.[3]
-
Solvent Selection:
-
Place a small amount of the crude solid in a test tube.
-
Add a small amount of a test solvent and observe the solubility at room temperature.
-
If the solid is insoluble, heat the mixture. A suitable solvent will dissolve the compound when hot.
-
Allow the hot solution to cool to room temperature and then in an ice bath to see if crystals form.
-
-
Dissolution:
-
Place the crude product in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring.
-
Continue adding small portions of the hot solvent until the compound just dissolves.
-
-
Decolorization (Optional):
-
If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal.
-
Reheat the solution to boiling for a few minutes.
-
-
Hot Filtration (Optional):
-
If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent.
-
Allow the crystals to air dry on the filter paper, and then dry them further in a desiccator or vacuum oven.
-
Data Presentation
Use the following table to log and compare the results of your purification experiments.
| Purification Method | Starting Mass (g) | Solvent(s) Used | Final Mass (g) | Yield (%) | Purity (by NMR/LC-MS) | Observations (e.g., color, crystal form) |
| Column Chromatography | ||||||
| Recrystallization |
Visualizations
Caption: Decision tree for selecting a purification method.
Caption: Workflow for column chromatography purification.
References
Technical Support Center: Synthesis of 1-(pyridin-3-ylmethyl)-1H-pyrrole-2-carbaldehyde
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the synthesis of 1-(pyridin-3-ylmethyl)-1H-pyrrole-2-carbaldehyde. This guide is structured in a question-and-answer format to directly address specific issues that may be encountered during the two key stages of the synthesis: N-alkylation of pyrrole with a 3-pyridinylmethyl halide and the subsequent Vilsmeier-Haack formylation.
I. Troubleshooting Guide: N-Alkylation of Pyrrole
The first step in the synthesis involves the N-alkylation of pyrrole with a suitable 3-pyridinylmethyl halide (e.g., 3-(chloromethyl)pyridine or 3-(bromomethyl)pyridine) to form 1-(pyridin-3-ylmethyl)-1H-pyrrole. This section addresses common challenges in this procedure.
Frequently Asked Questions (FAQs) - N-Alkylation
Q1: I am getting a very low yield of my desired N-alkylated product. What are the potential causes and how can I improve it?
A1: Low yields in the N-alkylation of pyrrole can stem from several factors.[1] Firstly, ensure that all your reagents and solvents are anhydrous, as moisture can quench the base and the pyrrolide anion.[1] The choice of base is also critical; strong bases like sodium hydride (NaH) are often more effective than weaker bases for deprotonating pyrrole.[1] Additionally, consider using a more reactive alkylating agent, for instance, an alkyl iodide instead of an alkyl chloride.[1] Optimizing the reaction time and temperature can also significantly impact the yield.
Q2: My reaction is producing a significant amount of C-alkylated side products. How can I favor N-alkylation?
A2: The formation of C-alkylated isomers is a common side reaction. The ratio of N- to C-alkylation is influenced by the reaction conditions. Using a less polar solvent can favor N-alkylation.[1] The counter-ion of the pyrrolide anion also plays a role in directing the alkylation. For instance, using sodium hydride as a base in a polar aprotic solvent like DMF generally promotes N-alkylation.[2]
Q3: I am observing the formation of a quaternary pyridinium salt. How can I avoid this side reaction?
A3: When using a pyridinylmethyl halide as the alkylating agent, there is a risk of the pyridine nitrogen acting as a nucleophile and reacting with another molecule of the alkylating agent to form a quaternary salt. To minimize this, it is crucial to control the stoichiometry of the reactants. Using a slight excess of pyrrole relative to the 3-pyridinylmethyl halide can help ensure that the halide is consumed by the pyrrolide anion before it can react with the pyridine nitrogen of another molecule. Slow, dropwise addition of the alkylating agent to the solution of the pyrrolide anion at a controlled temperature (e.g., 0 °C) can also help to control the reaction and minimize the formation of this byproduct.
Q4: What is the best way to purify the 1-(pyridin-3-ylmethyl)-1H-pyrrole intermediate?
A4: Purification of the N-alkylated product can typically be achieved through column chromatography on silica gel. The polarity of the eluent should be optimized to effectively separate the desired product from unreacted starting materials and any side products. Alternatively, distillation under reduced pressure can be employed for purification, especially if the product is a liquid.[3]
Experimental Protocol: N-Alkylation of Pyrrole
This protocol provides a general method for the N-alkylation of pyrrole with 3-(chloromethyl)pyridine.
Materials:
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Pyrrole
-
3-(chloromethyl)pyridine hydrochloride
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Sodium hydride (NaH), 60% dispersion in mineral oil
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Anhydrous N,N-Dimethylformamide (DMF)
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Diethyl ether (Et₂O)
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Saturated aqueous ammonium chloride (NH₄Cl) solution
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation of 3-(chloromethyl)pyridine: Neutralize 3-(chloromethyl)pyridine hydrochloride with a saturated aqueous solution of NaHCO₃ and extract with diethyl ether. Dry the organic layer over anhydrous MgSO₄, filter, and carefully concentrate under reduced pressure to obtain the free base. Caution: 3-(chloromethyl)pyridine is a lachrymator and should be handled in a well-ventilated fume hood.
-
Reaction Setup: To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), add pyrrole (1.0 eq).
-
Solvent Addition: Add anhydrous DMF via syringe to dissolve the pyrrole (concentration typically 0.1-0.5 M).
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Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.1-1.2 eq) portion-wise. Caution: Sodium hydride reacts violently with water and is flammable. Handle with extreme care in a fume hood.
-
Stirring: Stir the mixture at 0 °C for 30-60 minutes, or until the evolution of hydrogen gas ceases, indicating the formation of the pyrrolide anion.
-
Alkylation: Slowly add a solution of 3-(chloromethyl)pyridine (1.0-1.1 eq) in anhydrous DMF dropwise to the reaction mixture at 0 °C.
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Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Extract the mixture with diethyl ether. Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Troubleshooting Table: N-Alkylation
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | 1. Presence of moisture.[1] 2. Incomplete deprotonation. 3. Low reactivity of alkylating agent.[1] 4. Insufficient reaction time or temperature. | 1. Use anhydrous solvents and reagents.[1] 2. Use a stronger base (e.g., NaH).[1] 3. Use a more reactive halide (e.g., bromide or iodide).[1] 4. Increase reaction time and/or temperature. |
| C-Alkylation | 1. Reaction conditions favoring C-alkylation. | 1. Use a less polar solvent.[1] 2. Use NaH in DMF to favor N-alkylation.[2] |
| Quaternization | 1. Pyridine nitrogen nucleophilicity. | 1. Use a slight excess of pyrrole. 2. Slow, controlled addition of the alkylating agent at low temperature. |
| Difficult Purification | 1. Similar polarity of product and byproducts. | 1. Optimize column chromatography conditions (eluent, gradient). 2. Consider vacuum distillation if applicable.[3] |
II. Troubleshooting Guide: Vilsmeier-Haack Formylation
The second step is the formylation of 1-(pyridin-3-ylmethyl)-1H-pyrrole, typically at the 2-position, using the Vilsmeier-Haack reaction to yield the final product.
Frequently Asked Questions (FAQs) - Vilsmeier-Haack Formylation
Q1: My Vilsmeier-Haack reaction is giving a low yield or no product at all. What should I check?
A1: Low yields in the Vilsmeier-Haack reaction are often due to several critical factors.[4] Firstly, the Vilsmeier reagent is highly moisture-sensitive; therefore, strictly anhydrous conditions are paramount.[4] Ensure all glassware is flame-dried, and use anhydrous solvents. The purity of the reagents, particularly phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), is also crucial.[4] For less reactive substrates, you may need to increase the excess of the Vilsmeier reagent or raise the reaction temperature.[4]
Q2: The reaction mixture turned into a dark, tarry residue. What went wrong?
A2: The formation of a tarry residue is usually a sign of overheating or the presence of impurities.[4] The Vilsmeier-Haack reaction is exothermic, and poor temperature control can lead to polymerization and decomposition of the starting material and product.[4] It is essential to maintain a low temperature, especially during the preparation of the Vilsmeier reagent and the addition of the pyrrole substrate.[4]
Q3: I am observing multiple spots on my TLC plate, indicating the formation of side products. What are they and how can I minimize them?
A3: Multiple products can arise from side reactions such as di-formylation or formylation at other positions on the pyrrole ring.[4] For 1-substituted pyrroles, formylation generally occurs at the 2- or 3-position, with steric factors often controlling the regioselectivity.[5] To minimize side products, it is important to optimize the stoichiometry of the Vilsmeier reagent; a large excess can lead to di-formylation.[4] Controlling the reaction temperature and time is also crucial to prevent decomposition and side reactions.[4]
Q4: I am having difficulty isolating the final product. What purification strategies do you recommend?
A4: The work-up procedure is critical for successful isolation. The reaction is typically quenched by pouring the mixture onto ice, followed by neutralization with a base (e.g., NaOH or NaHCO₃). The product can then be extracted with an organic solvent. Purification is commonly achieved by column chromatography on silica gel or recrystallization.[4]
Experimental Protocol: Vilsmeier-Haack Formylation
This protocol describes a general procedure for the formylation of 1-(pyridin-3-ylmethyl)-1H-pyrrole.
Materials:
-
1-(pyridin-3-ylmethyl)-1H-pyrrole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM) or 1,2-dichloroethane (DCE) (anhydrous)
-
Ice
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution or aqueous sodium hydroxide (NaOH) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Vilsmeier Reagent Preparation: In a dry, two-necked round-bottom flask under an inert atmosphere, place anhydrous DMF (3-5 eq). Cool the flask to 0 °C in an ice-salt bath. Slowly add POCl₃ (1.1-1.5 eq) dropwise with vigorous stirring. Caution: The reaction is highly exothermic and POCl₃ is corrosive and reacts violently with water.[4] Stir the mixture at 0 °C for 30-60 minutes.
-
Substrate Addition: Dissolve 1-(pyridin-3-ylmethyl)-1H-pyrrole (1.0 eq) in an anhydrous solvent (e.g., DCM or DCE) and add it dropwise to the prepared Vilsmeier reagent at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-80 °C for 1-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Work-up: Cool the reaction mixture to room temperature and then pour it slowly and carefully onto crushed ice with stirring. Neutralize the aqueous solution by the slow addition of a saturated NaHCO₃ solution or a cold aqueous NaOH solution until the pH is basic.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic extracts, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired this compound.
Troubleshooting Table: Vilsmeier-Haack Formylation
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | 1. Presence of moisture.[4] 2. Impure reagents.[4] 3. Incomplete reaction.[4] 4. Product decomposition during work-up.[4] | 1. Use anhydrous solvents and reagents; flame-dry glassware.[4] 2. Use freshly distilled POCl₃ and anhydrous DMF.[4] 3. Increase reaction time or temperature.[4] 4. Perform work-up at low temperatures and avoid strongly acidic or basic conditions for prolonged periods. |
| Tarry Residue | 1. Reaction overheating.[4] 2. Presence of impurities.[4] | 1. Maintain strict temperature control during reagent addition and reaction.[4] 2. Use purified starting materials and solvents.[4] |
| Multiple Products | 1. Di-formylation.[4] 2. Isomeric products (e.g., 3-formylation).[5] 3. Decomposition.[4] | 1. Use a smaller excess of the Vilsmeier reagent.[4] 2. Steric hindrance from the N-substituent usually directs formylation to the 2-position.[5] Optimize reaction conditions (temperature, solvent) to improve selectivity. 3. Avoid excessive heating and prolonged reaction times.[4] |
| Difficult Isolation | 1. Emulsion formation during work-up. 2. Product is water-soluble. | 1. Add brine to the aqueous layer to break the emulsion. 2. Perform multiple extractions with a suitable organic solvent. |
III. Visual Guides
Experimental Workflow: Synthesis of this compound
Caption: Overall synthetic workflow for the target molecule.
Logical Relationship: Troubleshooting N-Alkylation
Caption: Troubleshooting logic for the N-alkylation step.
Logical Relationship: Troubleshooting Vilsmeier-Haack Formylation
Caption: Troubleshooting logic for the Vilsmeier-Haack step.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. US5502213A - Purification of crude pyrroles - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing Reaction Conditions for 1-(pyridin-3-ylmethyl)-1H-pyrrole-2-carbaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 1-(pyridin-3-ylmethyl)-1H-pyrrole-2-carbaldehyde.
Synthetic Workflow Overview
The synthesis of this compound can be approached via two primary routes, starting from either pyrrole or pyrrole-2-carbaldehyde. The choice of route may depend on the availability of starting materials and the specific experimental capabilities of the laboratory.
stability and degradation of 1-(pyridin-3-ylmethyl)-1H-pyrrole-2-carbaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(pyridin-3-ylmethyl)-1H-pyrrole-2-carbaldehyde. The information is presented in a question-and-answer format to directly address potential issues during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The primary stability concerns for this compound stem from its pyrrole-2-carbaldehyde core. Pyrrole-2-carbaldehyde is known to be sensitive to air and light and can be unstable in certain experimental conditions, particularly in biocatalytic systems.[1][2] The aldehyde functional group is susceptible to oxidation, which is a common degradation pathway.[3]
Q2: How should I properly store this compound?
A2: To ensure stability, the compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container.[4] It is advisable to protect it from light and air.[2] For long-term storage, refrigeration in an inert atmosphere (e.g., argon or nitrogen) is recommended.
Q3: What are the likely degradation products of this compound?
A3: The most probable degradation product is the corresponding carboxylic acid, 1-(pyridin-3-ylmethyl)-1H-pyrrole-2-carboxylic acid, formed via oxidation of the aldehyde group.[3] Other potential degradation pathways could involve polymerization or reactions of the pyrrole ring, especially under harsh acidic or basic conditions, or upon prolonged exposure to light.
Q4: Can I use this compound in aqueous solutions?
A4: While it is slightly soluble in water, the stability of the aldehyde in aqueous media, especially at non-neutral pH and in the presence of oxygen, could be a concern.[2] If aqueous solutions are necessary, it is recommended to use freshly prepared solutions and to buffer the pH. Consider deoxygenating the solvent prior to use. A study on pyrrole-2-carbaldehyde showed instability in a buffered aqueous solution over 18 hours.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results or loss of compound activity over time. | Degradation of the compound due to improper storage or handling. | 1. Verify storage conditions (cool, dark, inert atmosphere).2. Prepare fresh solutions for each experiment.3. Perform a purity check of the stored compound using techniques like HPLC, LC-MS, or NMR. |
| Appearance of new, unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS). | Formation of degradation products, most likely the oxidized carboxylic acid. | 1. Characterize the new peak(s) using mass spectrometry to confirm the presence of the carboxylic acid or other adducts.2. Review the experimental conditions (e.g., exposure to air, light, high temperatures) that could promote oxidation.3. Consider adding an antioxidant to the experimental system if compatible. |
| Discoloration of the solid compound or solutions (e.g., turning yellow or brown). | Potential polymerization or complex degradation pathways of the pyrrole moiety, possibly initiated by light or air. | 1. Discard the discolored material as its purity is compromised.2. Ensure future handling and storage are strictly under inert atmosphere and protected from light. |
| Low yield in reactions where the aldehyde is a reactant. | The compound may have degraded prior to the reaction, or it is unstable under the reaction conditions. | 1. Confirm the purity of the starting material before use.2. If the reaction conditions are harsh (e.g., strong oxidants, high heat, extreme pH), consider if the aldehyde is degrading during the reaction. Run control experiments to assess the stability of the aldehyde under the reaction conditions without other reactants. |
Experimental Protocols
Protocol 1: Short-Term Stability Assessment in Solution
This protocol is designed to evaluate the stability of this compound in a specific solvent system over a typical experimental timeframe.
Materials:
-
This compound
-
High-purity solvent (e.g., DMSO, ethanol, buffered aqueous solution)
-
HPLC or LC-MS system
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in the chosen solvent.
-
Immediately after preparation (t=0), inject an aliquot of the solution into the HPLC/LC-MS system to obtain an initial purity profile and peak area of the parent compound.
-
Store the solution under the desired experimental conditions (e.g., room temperature on the benchtop, 37°C in an incubator).
-
At specified time points (e.g., 2, 4, 8, 24 hours), inject another aliquot into the HPLC/LC-MS system.
-
Compare the peak area of the parent compound at each time point to the initial peak area to determine the percentage of degradation. Also, monitor for the appearance of new peaks.
Data Presentation:
| Time (hours) | Parent Compound Peak Area | % Remaining | Area of Major Degradant Peak |
| 0 | Initial Area | 100% | 0 |
| 2 | Area at 2h | Calculate % | Area |
| 4 | Area at 4h | Calculate % | Area |
| 8 | Area at 8h | Calculate % | Area |
| 24 | Area at 24h | Calculate % | Area |
Protocol 2: Forced Degradation Study
Forced degradation studies are used to identify potential degradation pathways and to develop stability-indicating analytical methods.[5][6]
Materials:
-
This compound
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
UV lamp (for photolytic degradation)
-
Oven (for thermal degradation)
-
HPLC or LC-MS system
Procedure:
-
Acidic Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a set period (e.g., 24 hours).
-
Basic Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH. Incubate at room temperature for a set period.
-
Oxidative Degradation: Dissolve the compound in a solution containing 3% H₂O₂. Keep at room temperature, protected from light, for a set period.
-
Thermal Degradation: Store the solid compound in an oven at an elevated temperature (e.g., 80°C) for a set period.
-
Photolytic Degradation: Expose a solution of the compound (in a photostable solvent) to UV light for a set period. Run a control sample in the dark.
-
After the incubation period, neutralize the acidic and basic samples.
-
Analyze all samples by HPLC or LC-MS to assess the extent of degradation and identify the major degradation products.
Data Presentation:
| Stress Condition | Incubation Time/Temp | % Degradation | Major Degradation Product (m/z) |
| 0.1 M HCl | 24h @ 60°C | Calculate % | Identify m/z |
| 0.1 M NaOH | 24h @ RT | Calculate % | Identify m/z |
| 3% H₂O₂ | 24h @ RT | Calculate % | Identify m/z |
| Thermal (Solid) | 48h @ 80°C | Calculate % | Identify m/z |
| Photolytic (Solution) | 24h with UV | Calculate % | Identify m/z |
Visualizations
Caption: Likely oxidative degradation pathway.
Caption: Workflow for forced degradation studies.
References
Technical Support Center: 1-(pyridin-3-ylmethyl)-1H-pyrrole-2-carbaldehyde Reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1-(pyridin-3-ylmethyl)-1H-pyrrole-2-carbaldehyde. The information is designed to address common issues encountered during its synthesis and subsequent reactions.
Troubleshooting Guide
This guide addresses specific problems that may arise during the synthesis of this compound, primarily through the Vilsmeier-Haack reaction, and its purification.
| Problem ID | Question | Possible Causes | Suggested Solutions |
| SYN-001 | Low or no yield of the desired product. | 1. Inactive Vilsmeier reagent. 2. Low reactivity of the starting pyrrole. 3. Incomplete reaction. 4. Degradation of the product during workup. | 1. Ensure anhydrous conditions for the preparation of the Vilsmeier reagent from POCl₃ and DMF.[1][2][3][4][5] 2. Confirm the purity of the starting 1-(pyridin-3-ylmethyl)-1H-pyrrole. 3. Increase reaction time or temperature, monitoring by TLC. 4. Perform the aqueous workup at low temperatures and avoid strong acids or bases. |
| SYN-002 | Formation of multiple products observed on TLC/NMR. | 1. Di-formylation: The pyrrole ring is activated and can undergo formylation at more than one position.[6] 2. Side reactions of the pyridine ring: The pyridine nitrogen can be susceptible to reaction under certain conditions. 3. Polymerization: Pyrrole and its derivatives can polymerize under acidic conditions. | 1. Use a controlled stoichiometry of the Vilsmeier reagent (1.0-1.2 equivalents).[7] Add the pyrrole solution dropwise to the Vilsmeier reagent at low temperature. 2. Maintain a low reaction temperature to minimize side reactions. 3. Ensure the reaction mixture is quenched properly by pouring it into a cold aqueous base solution. |
| SYN-003 | Product is a dark, tarry substance and difficult to purify. | 1. Polymerization: Extensive polymerization due to harsh acidic conditions or elevated temperatures. 2. Degradation of the aldehyde: Aldehydes can be sensitive to air and light. | 1. Control the temperature carefully during the addition of reagents and throughout the reaction. 2. Use degassed solvents and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). 3. Purify the product quickly after workup, avoiding prolonged exposure to air and light. |
| PUR-001 | Difficulty in separating the product from starting material. | 1. Incomplete reaction. 2. Similar polarity of the product and starting material. | 1. Drive the reaction to completion by adjusting reaction time or temperature. 2. Utilize column chromatography with a carefully selected solvent gradient (e.g., hexane/ethyl acetate or dichloromethane/methanol). |
| PUR-002 | The purified product is colored (e.g., yellow, brown). | 1. Trace impurities: Highly colored minor byproducts can be difficult to remove completely. 2. Product instability: The aldehyde may slowly degrade upon storage.[8] | 1. Recrystallization of the purified product may help in removing colored impurities. 2. Store the purified product under an inert atmosphere, protected from light, and at a low temperature.[9] |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common method is the Vilsmeier-Haack formylation of 1-(pyridin-3-ylmethyl)-1H-pyrrole.[2][3][4][10] This reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), to introduce a formyl group onto the electron-rich pyrrole ring.[1][2][4][5]
Q2: At which position on the pyrrole ring does formylation occur?
A2: For N-substituted pyrroles, the Vilsmeier-Haack formylation predominantly occurs at the C2 position (alpha to the nitrogen) due to the electronic activation of this position by the nitrogen atom.[2] Steric hindrance from the N-substituent can sometimes lead to formylation at the C3 position, but C2 is generally favored.[11]
Q3: What are the potential side-products in this reaction?
A3: Potential side-products include di-formylated pyrroles (e.g., 1-(pyridin-3-ylmethyl)-1H-pyrrole-2,5-dicarbaldehyde), polymeric materials, and potentially products from reactions involving the pyridine ring, although the pyrrole ring is significantly more reactive towards electrophilic substitution.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). A spot of the reaction mixture is compared with a spot of the starting material. The disappearance of the starting material spot and the appearance of a new, typically more polar, product spot indicates the reaction is proceeding.
Q5: What are the recommended purification techniques for this compound?
A5: The crude product is typically purified by silica gel column chromatography. A solvent system such as a gradient of ethyl acetate in hexane or methanol in dichloromethane is often effective. Recrystallization from a suitable solvent system can be used for further purification.[12]
Experimental Protocols
Vilsmeier-Haack Formylation of 1-(pyridin-3-ylmethyl)-1H-pyrrole
Materials:
-
1-(pyridin-3-ylmethyl)-1H-pyrrole
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
Vilsmeier Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents). Cool the flask to 0 °C in an ice bath. Add POCl₃ (1.2 equivalents) dropwise via the dropping funnel while maintaining the temperature below 5 °C. Stir the mixture at 0 °C for 30 minutes.
-
Addition of Pyrrole: Dissolve 1-(pyridin-3-ylmethyl)-1H-pyrrole (1 equivalent) in anhydrous DCM. Add this solution dropwise to the Vilsmeier reagent at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Workup: Cool the reaction mixture back to 0 °C and carefully pour it into a beaker containing crushed ice and a saturated aqueous solution of sodium bicarbonate. Stir until the gas evolution ceases and the pH is neutral or slightly basic.
-
Extraction: Transfer the mixture to a separatory funnel and extract with DCM (3 x volume of aqueous layer). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Purification: Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane.
-
Characterization: Combine the fractions containing the pure product and remove the solvent under reduced pressure. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation
Table 1: Typical Reaction Parameters for Vilsmeier-Haack Formylation of N-Substituted Pyrroles
| Parameter | Value/Condition | Rationale |
| Stoichiometry (Pyrrole:POCl₃:DMF) | 1 : 1.1-1.5 : 3-10 | A slight excess of the Vilsmeier reagent ensures complete conversion. DMF can be used as a solvent.[7] |
| Temperature | 0 °C to room temperature | Low temperature for reagent addition controls exothermicity. Reaction at RT is often sufficient. |
| Reaction Time | 1 - 6 hours | Monitored by TLC to determine completion. |
| Typical Yields | 60 - 85% | Yields can vary based on the substrate and reaction scale. |
Visualizations
References
- 1. m.youtube.com [m.youtube.com]
- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 3. chemtube3d.com [chemtube3d.com]
- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 5. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 6. The Formylation of N,N‑Dimethylcorroles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. mdpi.com [mdpi.com]
- 9. 1-methyl-2-pyrrole carboxaldehyde, 1192-58-1 [thegoodscentscompany.com]
- 10. Vilsmeier formylation of pyrrole [quimicaorganica.org]
- 11. researchgate.net [researchgate.net]
- 12. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Scaling Up the Synthesis of 1-(pyridin-3-ylmethyl)-1H-pyrrole-2-carbaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 1-(pyridin-3-ylmethyl)-1H-pyrrole-2-carbaldehyde, with a focus on scaling up the process from laboratory to pilot-plant or production scale.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent synthetic route is the N-alkylation of pyrrole-2-carbaldehyde with a suitable 3-picolyl halide, such as 3-(chloromethyl)pyridine or 3-(bromomethyl)pyridine. This reaction is typically carried out in the presence of a base in a polar aprotic solvent.
Q2: What are the critical parameters to control during the scale-up of this synthesis?
A2: Key parameters to monitor and control during scale-up include:
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Temperature: Exothermic reactions can become difficult to manage on a larger scale. Gradual addition of reagents and efficient cooling are crucial.
-
Mixing: Homogeneous mixing is essential to ensure consistent reaction progress and avoid localized "hot spots" or areas of high concentration, which can lead to side product formation.
-
Choice of Base and Solvent: The selection of an appropriate base and solvent is critical for achieving high yield and purity, and their compatibility with large-scale equipment must be considered.[1]
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Work-up and Purification: Methods used for small-scale purification, such as column chromatography, may not be practical for large quantities. Alternative methods like crystallization or distillation should be explored.
Q3: What are the potential safety hazards associated with this synthesis at a larger scale?
A3: Potential hazards include:
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Exothermic Reaction: The N-alkylation reaction can be exothermic. On a large scale, the heat generated can be significant and must be managed with appropriate cooling systems to prevent runaway reactions.
-
Flammable Solvents: Many organic solvents used in this synthesis are flammable. Large quantities pose a significant fire risk and require appropriate handling and storage facilities.
-
Corrosive Reagents: Some reagents, such as strong bases or acyl halides, can be corrosive. Personal protective equipment (PPE) and corrosion-resistant equipment are necessary.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and scale-up of this compound.
Issue 1: Low Yield
Possible Causes & Solutions
| Cause | Recommended Action |
| Incomplete Deprotonation of Pyrrole-2-carbaldehyde | Use a stronger base such as sodium hydride (NaH) or potassium hydride (KH) to ensure complete deprotonation. Ensure the base is fresh and properly handled to maintain its reactivity. |
| Poor Solubility of Reagents | Switch to a solvent that provides better solubility for all reactants. N,N-Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are often good choices for N-alkylation reactions. |
| Side Reactions | Optimize the reaction temperature. Lowering the temperature may reduce the rate of side reactions. Also, consider the slow, controlled addition of the alkylating agent to the reaction mixture. |
| Degradation of Product | The product may be sensitive to prolonged exposure to heat or acidic/basic conditions during work-up. Minimize reaction and work-up times and use neutral or buffered aqueous solutions for extraction where possible. |
Issue 2: Formation of Impurities and Byproducts
Possible Causes & Solutions
| Cause | Recommended Action |
| C-Alkylation | The alkylation can sometimes occur on the pyrrole ring (C-alkylation) instead of the nitrogen. To favor N-alkylation, use a more ionic base (e.g., NaH, KH) and a polar aprotic solvent like DMF.[2] |
| Over-alkylation | Use of excess alkylating agent can lead to the formation of quaternary pyridinium salts. Use a stoichiometric amount or only a slight excess (1.05-1.1 equivalents) of 3-(chloromethyl)pyridine. |
| Residual Starting Materials | If the reaction does not go to completion, you will have unreacted pyrrole-2-carbaldehyde and/or 3-(chloromethyl)pyridine. Monitor the reaction progress by TLC or HPLC to ensure completion. Consider increasing the reaction time or temperature if necessary. |
| Hydrolysis of the Aldehyde | The aldehyde functional group can be sensitive to certain conditions. Ensure that the work-up procedure is not overly harsh. |
Issue 3: Difficulties with Purification at Scale
Possible Causes & Solutions
| Cause | Recommended Action |
| Column Chromatography is Not Scalable | Develop a purification strategy based on crystallization. Perform solvent screening to find a suitable solvent or solvent system from which the product will crystallize with high purity. |
| Oily Product | If the product oils out instead of crystallizing, try trituration with a non-polar solvent (e.g., hexane, diethyl ether) to induce solidification. Seeding with a small crystal of the pure product can also be effective. |
| Product is a Salt | If the product is isolated as a salt (e.g., hydrochloride), it may have different solubility properties. Consider a neutralization step before extraction or crystallization. |
Experimental Protocols
Lab-Scale Synthesis (1-10 g)
This protocol is suitable for initial synthesis and optimization studies.
Materials:
-
Pyrrole-2-carbaldehyde (1.0 eq)
-
3-(Chloromethyl)pyridine hydrochloride (1.1 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.5 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add pyrrole-2-carbaldehyde and anhydrous DMF.
-
Add anhydrous potassium carbonate to the solution and stir the suspension vigorously.
-
In a separate flask, dissolve 3-(chloromethyl)pyridine hydrochloride in a minimal amount of DMF and add it dropwise to the pyrrole solution at room temperature over 30 minutes.
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Heat the reaction mixture to 60-70 °C and monitor the progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Once the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into ice-water and extract with an organic solvent such as ethyl acetate or dichloromethane.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
Scaled-Up Synthesis (100 g - 1 kg)
This protocol outlines considerations for scaling up the synthesis.
Materials:
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Pyrrole-2-carbaldehyde (1.0 eq)
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3-(Chloromethyl)pyridine hydrochloride (1.05 eq)
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Potassium carbonate (K₂CO₃), anhydrous (2.2 eq)
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N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
Charge a suitably sized reactor, equipped with a mechanical stirrer, thermometer, and addition funnel, with pyrrole-2-carbaldehyde and anhydrous DMF.
-
Begin vigorous stirring and add the anhydrous potassium carbonate in portions, monitoring the temperature.
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Prepare a solution of 3-(chloromethyl)pyridine hydrochloride in DMF in a separate vessel.
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Slowly add the 3-(chloromethyl)pyridine solution to the reactor via the addition funnel over 1-2 hours, maintaining the internal temperature below 30 °C using a cooling bath.
-
After the addition is complete, slowly heat the reaction mixture to 60-70 °C and hold for 6-8 hours, monitoring by HPLC.
-
Upon completion, cool the reactor contents to 20-25 °C.
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Transfer the reaction mixture to a larger vessel containing cold water.
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Extract the aqueous mixture with a suitable organic solvent.
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Perform aqueous washes and a brine wash on the combined organic layers.
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Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by crystallization from a suitable solvent system (e.g., ethyl acetate/heptane).
Data Presentation
Table 1: Comparison of Reaction Parameters at Different Scales
| Parameter | Lab-Scale (5 g) | Pilot-Scale (500 g) |
| Pyrrole-2-carbaldehyde | 5.0 g | 500 g |
| 3-(Chloromethyl)pyridine HCl | 9.4 g (1.1 eq) | 900 g (1.05 eq) |
| Potassium Carbonate | 18.2 g (2.5 eq) | 1.6 kg (2.2 eq) |
| DMF | 100 mL | 5 L |
| Addition Time | 15 min | 1.5 hours |
| Reaction Time | 5 hours | 7 hours |
| Reaction Temperature | 65 °C | 65 °C |
| Typical Yield | 85-90% | 80-85% |
| Purity (by HPLC) | >98% | >97% |
| Purification Method | Column Chromatography | Crystallization |
Visualizations
Caption: Experimental workflow for the scaled-up synthesis.
Caption: Troubleshooting logic for low yield issues.
References
Technical Support Center: 1-(pyridin-3-ylmethyl)-1H-pyrrole-2-carbaldehyde Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(pyridin-3-ylmethyl)-1H-pyrrole-2-carbaldehyde. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during synthesis and subsequent reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound is a heterocyclic organic compound with the chemical formula C₁₁H₁₀N₂O and a molecular weight of 186.21 g/mol .[1] It features a pyrrole ring N-substituted with a pyridin-3-ylmethyl group and a formyl (aldehyde) group at the 2-position of the pyrrole ring. This bifunctional structure makes it a valuable intermediate in the synthesis of more complex molecules, particularly in medicinal chemistry.
Q2: What is the most common method for synthesizing this compound?
The most common and direct method for the synthesis of this compound is the Vilsmeier-Haack formylation of the precursor, 1-(pyridin-3-ylmethyl)-1H-pyrrole. This reaction introduces a formyl group onto the electron-rich pyrrole ring.[2][3][4]
Q3: What are the primary safety concerns when working with the reagents for the synthesis of this compound?
The Vilsmeier-Haack reaction involves hazardous reagents. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. The Vilsmeier reagent, formed in situ from POCl₃ and dimethylformamide (DMF), is also moisture-sensitive. All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The quenching of the reaction with water or ice should be performed slowly and cautiously to control the exothermic reaction.[5]
Troubleshooting Guide: Vilsmeier-Haack Synthesis
The Vilsmeier-Haack reaction is a powerful tool for the formylation of electron-rich heterocycles like pyrroles. However, several issues can arise. This guide provides solutions to common problems encountered during the synthesis of this compound.
Q4: My Vilsmeier-Haack reaction has a very low or no yield. What are the possible causes and solutions?
Low or no product yield is a frequent issue and can be attributed to several factors. A systematic approach to troubleshooting is recommended.
| Potential Cause | Recommended Action | Citation |
| Inactive Vilsmeier Reagent | Ensure all glassware is rigorously dried (flame-dried or oven-dried). Use fresh, anhydrous DMF and high-purity POCl₃. Moisture in the reagents or glassware will decompose the Vilsmeier reagent. Prepare the reagent at low temperature (0-5 °C) and use it promptly. | [5][6] |
| Insufficiently Reactive Substrate | While the pyrrole ring is electron-rich, the pyridinylmethyl substituent might slightly influence its reactivity. Consider using a modest excess of the Vilsmeier reagent (e.g., 1.2-1.5 equivalents). | [6] |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish at room temperature, consider a moderate increase in temperature (e.g., 40-60 °C). However, be cautious as higher temperatures can lead to side products. | [5] |
| Product Decomposition During Work-up | The aldehyde product may be sensitive to strongly acidic or basic conditions. Ensure the pH during the hydrolysis and neutralization steps is carefully controlled (typically around pH 6-8). | [6] |
| Protonation of the Pyridine Ring | The acidic conditions of the Vilsmeier-Haack reaction can protonate the nitrogen of the pyridine ring. This can potentially affect the overall reactivity and solubility. While generally tolerated, if issues persist, consider using a larger excess of the Vilsmeier reagent or a modified workup. | [7] |
Q5: I am observing the formation of multiple products or a dark, tarry residue. How can I minimize side reactions?
The formation of byproducts and polymeric material is a common challenge in pyrrole chemistry, especially under acidic conditions.
| Problem | Potential Cause | Recommended Action | Citation |
| Multiple Spots on TLC | Di-formylation: Although formylation is expected at the 2-position, a second formylation at the 5-position can occur with a large excess of the Vilsmeier reagent or at higher temperatures. Isomer Formation: While formylation at the 2-position is electronically favored, some formylation at the 3-position might occur, especially if the 2- and 5-positions are sterically hindered (not the case here). | Use a controlled stoichiometry of the Vilsmeier reagent (1.1-1.3 equivalents). Maintain a low reaction temperature during the addition of the pyrrole substrate. | [6] |
| Dark, Tarry Residue | Polymerization: Pyrroles are susceptible to polymerization in the presence of strong acids. This is exacerbated by elevated temperatures. | Maintain strict temperature control throughout the reaction. Add the pyrrole substrate slowly to the pre-formed Vilsmeier reagent at low temperature (0-5 °C). Ensure a rapid and efficient work-up to neutralize the acidic conditions. | [5] |
| Impure Product after Work-up | Incomplete Hydrolysis: The intermediate iminium salt may not be fully hydrolyzed to the aldehyde. | Ensure the hydrolysis step (addition of aqueous sodium acetate or other base) is allowed to proceed for a sufficient time, with vigorous stirring. Gentle heating during hydrolysis can sometimes be beneficial. | [6] |
Experimental Workflow for Vilsmeier-Haack Synthesis
Caption: Workflow for the Vilsmeier-Haack synthesis.
Troubleshooting Guide: Subsequent Reactions
Q6: I am having trouble with the Wittig reaction using this compound. What could be the issue?
The Wittig reaction is a common method for converting aldehydes to alkenes. Problems can arise from the ylide generation or the reaction with the aldehyde.
| Problem | Potential Cause | Recommended Action | Citation |
| No Reaction | Unstable Ylide: The phosphonium ylide may be unstable and decompose before reacting. Unreactive Aldehyde: While generally reactive, side reactions or impurities could hinder the reaction. | Prepare the ylide in situ at low temperature and add the aldehyde solution to the freshly prepared ylide. Ensure the aldehyde is pure before use. | [8] |
| Low Yield | Steric Hindrance: Although less of a concern with an aldehyde, bulky ylides may react slowly. Side Reactions: The basic conditions for ylide formation might cause side reactions with the aldehyde, such as aldol condensation, though less likely with this substrate. The pyridine nitrogen could also interact with the reagents. | Use a less sterically hindered phosphonium salt if possible. Use a non-nucleophilic base for ylide generation (e.g., NaH, KHMDS). Add the aldehyde slowly to the ylide solution. | [9] |
| Mixture of E/Z Isomers | Ylide Stability: The nature of the substituent on the ylide determines the stereochemical outcome. Stabilized ylides tend to give the (E)-alkene, while non-stabilized ylides favor the (Z)-alkene. | To control stereoselectivity, choose the appropriate ylide. For (E)-alkenes, use stabilized ylides (e.g., with an ester or ketone group). For (Z)-alkenes, use non-stabilized ylides (e.g., with an alkyl group) under salt-free conditions. The Schlosser modification can be used to obtain the (E)-alkene from non-stabilized ylides. | [10] |
Logical Relationship in Wittig Reaction Troubleshooting
Caption: Troubleshooting logic for the Wittig reaction.
Q7: My reductive amination reaction is not working well. What are the common pitfalls?
Reductive amination is a two-step process in one pot: imine formation followed by reduction. Issues can arise at either stage.
| Problem | Potential Cause | Recommended Action | Citation |
| Incomplete Imine Formation | Unfavorable Equilibrium: Imine formation is a reversible reaction, and the presence of water can shift the equilibrium back to the starting materials. Steric Hindrance: A bulky amine may react slowly. | Add a dehydrating agent like molecular sieves to the reaction mixture. A catalytic amount of acid (e.g., acetic acid) can facilitate imine formation. | [11] |
| Low Yield of Amine | Slow Reduction: The reducing agent may not be sufficiently reactive to reduce the imine. Aldehyde Reduction: A strong reducing agent can reduce the starting aldehyde before it forms the imine. Over-alkylation: The product secondary amine can react with another molecule of the aldehyde to form a tertiary amine. | For the reduction of the imine, sodium triacetoxyborohydride (STAB) is often a good choice as it is mild and selective. Sodium cyanoborohydride is also effective. If using a stronger reducing agent like sodium borohydride, ensure imine formation is complete before its addition. Use a slight excess of the primary amine to minimize over-alkylation. | [12][13] |
| Difficulty in Product Isolation | Polarity: The product amine, containing a pyridine ring, will be polar and may have some water solubility, making extraction difficult. Emulsion Formation: The presence of polar compounds can lead to the formation of emulsions during aqueous work-up. | After quenching the reaction, adjust the pH of the aqueous layer to be basic (pH > 9) to ensure the amine is in its free base form for efficient extraction into an organic solvent. Use brine to wash the organic layer to help break emulsions. | [2] |
Experimental Protocols
Detailed Methodology for the Vilsmeier-Haack Synthesis of this compound (Adapted from a general procedure)
-
Preparation of the Vilsmeier Reagent: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 1.2 equivalents). Cool the flask to 0 °C in an ice-salt bath. Add phosphorus oxychloride (POCl₃, 1.1 equivalents) dropwise to the stirred DMF, maintaining the internal temperature below 10 °C. After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, during which the Vilsmeier reagent will form as a solid or viscous oil.
-
Formylation: Dissolve 1-(pyridin-3-ylmethyl)-1H-pyrrole (1 equivalent) in a minimal amount of anhydrous DMF or dichloromethane. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition, remove the cooling bath and allow the reaction mixture to warm to room temperature and then heat to 40-50 °C for 1-3 hours, monitoring the reaction by TLC.
-
Hydrolysis and Work-up: Cool the reaction mixture back to 0 °C. Slowly and carefully add a cold, saturated aqueous solution of sodium acetate or sodium bicarbonate with vigorous stirring until the pH of the mixture is between 7 and 8. This step is exothermic and may involve gas evolution. Stir the mixture vigorously for 30 minutes to ensure complete hydrolysis of the intermediate iminium salt.
-
Extraction and Purification: Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate or dichloromethane (3 x volume). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization.
Reference Spectroscopic Data
| Analysis | Pyrrole-2-carbaldehyde | Expected for this compound | Citation |
| ¹H NMR (CDCl₃, ppm) | δ 9.50 (s, 1H, CHO), 7.19 (m, 1H, pyrrole-H), 7.01 (m, 1H, pyrrole-H), 6.34 (m, 1H, pyrrole-H), ~10.8 (br s, 1H, NH) | Signals for the pyridinylmethyl group (a singlet for the CH₂ around 5.0-5.5 ppm, and signals for the pyridine ring protons between 7.0-8.5 ppm) will be present. The NH proton will be absent. The pyrrole protons will show shifts and coupling patterns consistent with a 1,2-disubstituted pyrrole. | [14] |
| ¹³C NMR (CDCl₃, ppm) | δ ~179 (CHO), ~133 (C2), ~124 (C5), ~122 (C3), ~111 (C4) | In addition to the pyrrole and aldehyde carbons, signals for the pyridinylmethyl group (CH₂ around 50-60 ppm and pyridine carbons between 120-150 ppm) will be observed. | [15] |
| IR (cm⁻¹) | ~3270 (N-H stretch), ~1660 (C=O stretch, aldehyde) | The N-H stretch will be absent. A strong C=O stretch for the aldehyde is expected around 1650-1670 cm⁻¹. C-H and C=N stretching frequencies for the pyridine and pyrrole rings will also be present. | [16] |
| Mass Spec (m/z) | 95 (M⁺) | 186 (M⁺) | [17] |
References
- 1. researchgate.net [researchgate.net]
- 2. reddit.com [reddit.com]
- 3. ijpcbs.com [ijpcbs.com]
- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. gcwgandhinagar.com [gcwgandhinagar.com]
- 8. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Wittig reaction - Wikipedia [en.wikipedia.org]
- 11. reddit.com [reddit.com]
- 12. Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination [organic-chemistry.org]
- 13. reddit.com [reddit.com]
- 14. Pyrrole-2-carboxaldehyde(1003-29-8) 1H NMR spectrum [chemicalbook.com]
- 15. rsc.org [rsc.org]
- 16. 1-Methyl-1H-pyrrole-2-carbaldehyde | C6H7NO | CID 14504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. 1H-Pyrrole-2-carboxaldehyde [webbook.nist.gov]
enhancing the purity of synthesized 1-(pyridin-3-ylmethyl)-1H-pyrrole-2-carbaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of 1-(pyridin-3-ylmethyl)-1H-pyrrole-2-carbaldehyde.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and effective method is a two-step synthesis. The first step involves the N-alkylation of pyrrole with 3-(bromomethyl)pyridine or 3-(chloromethyl)pyridine to form 1-(pyridin-3-ylmethyl)-1H-pyrrole. The second step is the formylation of this intermediate at the C2 position of the pyrrole ring using the Vilsmeier-Haack reaction.
Q2: What are the most common impurities I might encounter?
Common impurities can originate from starting materials, side reactions, or degradation. These may include:
-
Unreacted 1-(pyridin-3-ylmethyl)-1H-pyrrole.
-
Over-formylated products, such as dicarbaldehydes, especially if the reaction conditions are too harsh.[1]
-
Positional isomers, like 1-(pyridin-3-ylmethyl)-1H-pyrrole-3-carbaldehyde, although the Vilsmeier-Haack reaction strongly favors formylation at the 2-position in N-substituted pyrroles.
-
Residual solvents from the reaction or workup (e.g., DMF, ethylene dichloride).
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Byproducts from the decomposition of the Vilsmeier reagent.
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Oxidation of the aldehyde to the corresponding carboxylic acid if exposed to air and light for extended periods.
Q3: What are the recommended purification techniques for this compound?
The most effective purification methods are column chromatography and recrystallization. Column chromatography using silica gel with a gradient of ethyl acetate in hexane is typically successful in separating the desired product from most impurities. Subsequent recrystallization can further enhance the purity.
Q4: How can I assess the purity of my final product?
Purity can be assessed using a combination of techniques:
-
Thin-Layer Chromatography (TLC): A quick method to check for the presence of impurities.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity. A reversed-phase C18 column with a mobile phase of acetonitrile and water is a good starting point.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify impurities if they are present in significant amounts.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product.
Troubleshooting Guides
Synthesis & Purification Issues
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low yield of 1-(pyridin-3-ylmethyl)-1H-pyrrole in the N-alkylation step. | Incomplete reaction; decomposition of starting materials. | Ensure anhydrous reaction conditions. Use a strong, non-nucleophilic base like sodium hydride. Monitor the reaction progress by TLC. |
| Formation of multiple products in the Vilsmeier-Haack formylation. | Reaction temperature too high; incorrect stoichiometry of the Vilsmeier reagent. | Maintain a low temperature (0-10 °C) during the addition of the Vilsmeier reagent. Use approximately 1.1 equivalents of the Vilsmeier reagent. |
| Product appears as a dark oil or solid and is difficult to purify. | Presence of polymeric byproducts from pyrrole decomposition. | Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen). Minimize exposure of pyrrole and its derivatives to strong acids and light.[2] |
| Streaking or poor separation on the silica gel column. | The compound is too polar for the chosen eluent; interaction with acidic silica. | Start with a less polar eluent (e.g., 10% ethyl acetate in hexane) and gradually increase the polarity. Add a small amount of triethylamine (0.1-1%) to the eluent to neutralize the silica gel. |
| Product does not crystallize or oils out during recrystallization. | Incorrect solvent system; presence of impurities inhibiting crystallization. | Screen a variety of solvent systems (e.g., ethyl acetate/hexane, methanol/water, isopropanol/water).[3] Try cooling the solution slowly and scratching the inside of the flask to induce crystallization. If impurities are suspected, first purify by column chromatography. |
Data Presentation
Table 1: Representative Purity Enhancement Data
| Purification Method | Crude Purity (by HPLC) | Purity after 1st Pass (by HPLC) | Purity after 2nd Pass (by HPLC) | Typical Recovery |
| Column Chromatography | ~85% | 95-98% | >99% | 70-85% |
| Recrystallization | ~85% | 90-95% | 98-99% | 60-80% |
| Combined Approach | ~85% | >99.5% (after column and recrystallization) | - | 50-70% |
Experimental Protocols
Protocol 1: Synthesis of 1-(pyridin-3-ylmethyl)-1H-pyrrole
-
Preparation: To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.1 equivalents) in anhydrous DMF under a nitrogen atmosphere, add a solution of pyrrole (1.0 equivalent) in anhydrous DMF dropwise at 0 °C.
-
Reaction: Stir the mixture at room temperature for 1 hour. Cool the mixture back to 0 °C and add a solution of 3-(chloromethyl)pyridine hydrochloride (1.1 equivalents) in anhydrous DMF dropwise.
-
Workup: Allow the reaction to warm to room temperature and stir overnight. Quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
Protocol 2: Vilsmeier-Haack Formylation of 1-(pyridin-3-ylmethyl)-1H-pyrrole
-
Vilsmeier Reagent Preparation: In a three-necked flask under a nitrogen atmosphere, cool anhydrous DMF (1.1 equivalents) to 0 °C. Add phosphorus oxychloride (POCl₃, 1.1 equivalents) dropwise, keeping the temperature below 10 °C. Stir the mixture for 30 minutes at room temperature to form the Vilsmeier reagent.[4]
-
Formylation Reaction: Dilute the Vilsmeier reagent with an anhydrous solvent like ethylene dichloride. Cool the solution to 0-5 °C and add a solution of 1-(pyridin-3-ylmethyl)-1H-pyrrole (1.0 equivalent) in the same solvent dropwise.
-
Hydrolysis: After the addition is complete, heat the mixture to reflux for 15-30 minutes. Cool the reaction mixture and then carefully add a solution of sodium acetate in water. Heat to reflux again for 15 minutes to hydrolyze the iminium salt intermediate.
-
Workup and Purification: Cool the mixture and separate the organic layer. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with a saturated sodium bicarbonate solution and then with brine. Dry over anhydrous sodium sulfate and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Protocol 3: Purification by Column Chromatography
-
Column Preparation: Pack a glass column with silica gel in a non-polar solvent like hexane.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the column.
-
Elution: Begin elution with a low polarity solvent system (e.g., 9:1 hexane/ethyl acetate). Monitor the separation by TLC. Gradually increase the polarity of the eluent (e.g., to 7:3 or 1:1 hexane/ethyl acetate) to elute the product.[1]
-
Fraction Collection: Collect fractions and analyze them by TLC. Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Protocol 4: Purification by Recrystallization
-
Solvent Selection: In a small test tube, dissolve a small amount of the purified product from column chromatography in a minimal amount of a hot solvent (e.g., ethyl acetate, isopropanol, or methanol).
-
Crystallization: Add a poor solvent (e.g., hexane or water) dropwise until the solution becomes slightly cloudy.[3]
-
Isolation: Heat the mixture until it becomes clear again, then allow it to cool slowly to room temperature, and finally in an ice bath to maximize crystal formation. Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for the purification of the target compound.
References
common pitfalls in the handling of 1-(pyridin-3-ylmethyl)-1H-pyrrole-2-carbaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(pyridin-3-ylmethyl)-1H-pyrrole-2-carbaldehyde. The information provided is based on general principles of pyrrole chemistry and data from related compounds due to the limited specific literature on this particular molecule.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the synthesis of this compound?
A1: The primary synthetic route to pyrrole-2-carbaldehydes is the Vilsmeier-Haack reaction.[1] Potential challenges with this method include controlling the reaction temperature, as the formation of the Vilsmeier reagent is exothermic. Additionally, the purification of the final product can be complicated by the formation of colored impurities and the compound's potential sensitivity to air and light.
Q2: My purified this compound is darkening over time. Why is this happening and how can I prevent it?
A2: Pyrrole and its derivatives are known to be susceptible to oxidation and polymerization upon exposure to air and light, which often results in the formation of colored impurities.[2] To minimize degradation, it is recommended to store the compound under an inert atmosphere (e.g., argon or nitrogen), protected from light, and at a low temperature. For a related compound, 1-methyl-2-pyrrole carboxaldehyde, refrigeration in a tightly sealed container is recommended.
Q3: What are the recommended storage conditions for this compound?
A3: Based on the general stability of pyrrole aldehydes and information for analogous compounds, the recommended storage conditions are in a tightly sealed container, under an inert atmosphere (argon or nitrogen), protected from light, and at refrigerated temperatures (2-8 °C). For a similar compound, 1-pyridin-2-ylmethyl-1H-pyrrole-2-carbaldehyde, a shelf life of 1095 days is suggested under appropriate storage.[3]
Q4: What analytical techniques are suitable for characterizing this compound?
A4: Standard analytical techniques for the characterization of this compound include:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and assess purity.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: To identify the characteristic aldehyde carbonyl stretch.
-
High-Performance Liquid Chromatography (HPLC): To determine purity and quantify the compound.
Troubleshooting Guides
Low Synthetic Yield
| Symptom | Potential Cause | Suggested Solution |
| Low or no product formation | Incomplete formation of the Vilsmeier reagent. | Ensure that the phosphorus oxychloride is added slowly to the dimethylformamide at a low temperature (e.g., 0-10 °C) to control the exothermic reaction. |
| Low reactivity of the N-substituted pyrrole. | The Vilsmeier-Haack reaction is an electrophilic substitution. If the pyridine nitrogen is protonated under acidic conditions, it can deactivate the pyrrole ring. Consider using a non-protic solvent and carefully controlling the pH during the reaction. | |
| Degradation of the product during workup. | The hydrolytic workup of the Vilsmeier-Haack reaction can be harsh. Use a mild base, such as sodium bicarbonate or sodium acetate, for neutralization and keep the temperature low. |
Product Impurity
| Symptom | Potential Cause | Suggested Solution |
| Colored impurities in the final product | Oxidation or polymerization of the pyrrole ring. | Purify the product quickly after synthesis. Use column chromatography with a deactivated silica gel (e.g., treated with triethylamine) to minimize on-column degradation. Store the purified product under an inert atmosphere and in the dark. |
| Presence of starting material | Incomplete reaction. | Increase the reaction time or temperature. However, be cautious as higher temperatures can lead to more side products. Ensure the stoichiometry of the reagents is correct. |
| Side-products from over-formylation | The Vilsmeier-Haack reaction can sometimes lead to di-formylation, although this is less common for pyrroles. | Use milder reaction conditions (lower temperature, shorter reaction time) and consider using a less reactive formylating agent if di-formylation is observed. |
Experimental Protocols
Representative Synthesis of this compound via Vilsmeier-Haack Reaction
This is a representative protocol based on standard Vilsmeier-Haack procedures for pyrroles. Optimization may be required.
Materials:
-
1-(pyridin-3-ylmethyl)-1H-pyrrole
-
Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Sodium acetate trihydrate
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
In a three-necked flask equipped with a dropping funnel and a nitrogen inlet, cool anhydrous DMF in an ice bath.
-
Slowly add an equimolar amount of POCl₃ to the cooled DMF with stirring, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to stir at room temperature for 30 minutes to form the Vilsmeier reagent.
-
Cool the mixture back down in an ice bath and add a solution of 1-(pyridin-3-ylmethyl)-1H-pyrrole in anhydrous DCM dropwise.
-
After the addition, remove the ice bath and heat the reaction mixture to reflux for 1-2 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature and then place it in an ice bath.
-
Slowly and carefully quench the reaction by adding a saturated aqueous solution of sodium acetate.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes.
Visualizations
Caption: Synthetic and purification workflow.
References
Validation & Comparative
A Comparative Guide to Analytical Techniques for the Structural Validation of 1-(pyridin-3-ylmethyl)-1H-pyrrole-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
The robust characterization of novel chemical entities is a cornerstone of drug discovery and development. This guide provides a comparative overview of key analytical techniques for the structural validation of 1-(pyridin-3-ylmethyl)-1H-pyrrole-2-carbaldehyde, a heterocyclic compound with potential applications in medicinal chemistry. The structural elucidation of this molecule, with the molecular formula C₁₁H₁₀N₂O and a molecular weight of 186.21 g/mol , relies on a combination of spectroscopic and chromatographic methods to confirm its identity, purity, and integrity.
Data Presentation: A Comparative Overview of Analytical Techniques
A multi-faceted analytical approach is essential for the unambiguous structural determination of this compound. The following table summarizes the expected data from various analytical techniques and compares their utility in the validation process.
| Analytical Technique | Information Provided | Expected Results for this compound | Comparison with Alternatives |
| ¹H NMR Spectroscopy | Provides detailed information on the chemical environment, connectivity, and number of hydrogen atoms. | - Aldehydic proton (CHO) singlet ~9.5 ppm. - Aromatic protons of the pyridine ring. - Protons of the pyrrole ring. - Methylene protons (CH₂) singlet ~5.5 ppm. | Offers superior resolution and structural detail compared to IR spectroscopy. It is the primary technique for determining the specific arrangement of atoms. |
| ¹³C NMR Spectroscopy | Reveals the number and types of carbon atoms in the molecule. | - Carbonyl carbon (C=O) ~180 ppm. - Aromatic and heteroaromatic carbons in the pyridine and pyrrole rings. - Methylene carbon (CH₂) ~50 ppm. | Complementary to ¹H NMR, providing a complete picture of the carbon skeleton. More sensitive to subtle structural changes than IR. |
| Infrared (IR) Spectroscopy | Identifies the presence of specific functional groups. | - Strong C=O stretching vibration for the aldehyde at ~1670 cm⁻¹. - C-H stretching vibrations for aromatic and methylene groups. - C=C and C=N stretching vibrations for the aromatic rings. | A rapid and cost-effective method for functional group identification. Less detailed than NMR for overall structure determination. |
| High-Resolution Mass Spectrometry (HRMS) | Determines the exact mass of the molecule, allowing for the confirmation of its elemental composition. | - [M+H]⁺ ion at m/z 187.0815, corresponding to the molecular formula C₁₁H₁₁N₂O⁺. | Provides unequivocal confirmation of the molecular formula with high accuracy (<5 ppm mass error), which is not possible with other techniques. |
| High-Performance Liquid Chromatography (HPLC) | Assesses the purity of the compound and can be used for quantification. | A single major peak indicating a high degree of purity. The retention time is specific to the compound under the given chromatographic conditions. | Essential for determining the purity of the sample, a parameter not directly measured by NMR or MS. Can be coupled with UV detection for quantification. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. The following are representative protocols for the key analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Spectroscopy: Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
-
¹³C NMR Spectroscopy: Acquire the spectrum on the same instrument. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.
Infrared (IR) Spectroscopy
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) after dissolving in a volatile solvent and allowing the solvent to evaporate. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with a small amount of the solid sample.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. The data is typically presented as a plot of transmittance (%) versus wavenumber (cm⁻¹).
High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Data Acquisition: Introduce the sample into the mass spectrometer, typically using electrospray ionization (ESI) in positive ion mode. The analysis is performed on a high-resolution instrument such as a time-of-flight (TOF) or Orbitrap mass analyzer. The instrument should be calibrated prior to analysis to ensure high mass accuracy.
High-Performance Liquid Chromatography (HPLC)
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is commonly used.
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid, is a typical starting point. For example, a linear gradient from 10% to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm or 280 nm).
-
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent to a concentration of approximately 1 mg/mL and filter through a 0.45 µm syringe filter before injection.
Mandatory Visualizations
The following diagrams illustrate the logical workflow for the structural validation of a synthesized compound and the key stages of the analytical techniques.
Caption: Workflow for the synthesis and structural validation of this compound.
Caption: Generalized workflow for analytical techniques used in structural elucidation.
comparing the reactivity of 1-(pyridin-3-ylmethyl)-1H-pyrrole-2-carbaldehyde with similar aldehydes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of 1-(pyridin-3-ylmethyl)-1H-pyrrole-2-carbaldehyde with structurally similar aromatic and heteroaromatic aldehydes. The analysis is grounded in fundamental principles of organic chemistry and supported by experimental data from peer-reviewed literature. The objective is to offer a predictive framework for the behavior of this compound in common synthetic transformations, aiding in reaction design and optimization.
Aldehydes Selected for Comparison
To contextualize the reactivity of This compound (1) , the following aldehydes were chosen as benchmarks:
-
Pyrrole-2-carbaldehyde (2): The parent scaffold, allowing for assessment of the electronic influence of the N-substituent.
-
Pyridine-3-carbaldehyde (3): An isomer that isolates the reactivity of a pyridine-based aldehyde.[1]
-
Benzaldehyde (4): The archetypal aromatic aldehyde, serving as a standard baseline for reactivity.
The central focus is the electrophilicity of the carbonyl carbon, which is modulated by the electronic properties of the attached ring system and substituents.
Electronic Influence on Reactivity:
The reactivity of these aldehydes in nucleophilic addition and condensation reactions is dictated by the electron density at the carbonyl carbon.
-
Pyrrole Ring (Electron-Rich): The pyrrole ring is a π-excessive system. The nitrogen's lone pair participates in the aromatic sextet, donating electron density to the ring carbons. This donation deactivates the attached aldehyde group toward nucleophilic attack compared to benzaldehyde.
-
Pyridine Ring (Electron-Deficient): Conversely, the nitrogen atom in the pyridine ring is electronegative and withdraws electron density from the ring, making it π-deficient. This effect increases the electrophilicity of the carbonyl carbon in pyridine-3-carbaldehyde, rendering it more reactive toward nucleophiles than benzaldehyde.[2]
-
Pyridin-3-ylmethyl Substituent: In the target molecule 1 , the pyridin-3-yl group is insulated from the pyrrole ring by a methylene (-CH₂-) spacer. Therefore, its influence is primarily an electron-withdrawing inductive effect (-I effect). This effect will reduce electron density on the pyrrole nitrogen, thereby decreasing its donation to the ring and the C2-aldehyde. Consequently, the carbonyl carbon of 1 is expected to be more electrophilic and thus more reactive than that of the parent pyrrole-2-carbaldehyde (2) .
Based on these principles, the predicted order of reactivity towards nucleophiles is: Pyridine-3-carbaldehyde (3) > this compound (1) > Benzaldehyde (4) > Pyrrole-2-carbaldehyde (2)
Comparative Reactivity Data
Disclaimer: The following data is compiled from different sources. Reaction conditions may vary, and direct comparison should be approached with caution.
Knoevenagel Condensation
The Knoevenagel condensation is a base-catalyzed reaction between an aldehyde and an active methylene compound, such as malononitrile.[3] The reaction rate is sensitive to the electrophilicity of the aldehyde.
| Aldehyde | Active Methylene | Catalyst/Solvent | Time | Yield (%) | Reference |
| Pyrrole-2-carbaldehyde | Phenyl acetonitriles | Piperidine / [BMIM][Br] | - | up to 98% | [4] |
| Pyridine-3-carbaldehyde | Malononitrile | PMO-Py / Ethanol | 1 h | >99% | [5] |
| Benzaldehyde | Malononitrile | DABCO-MNPs / Ethanol | 10 min | 96% | [6] |
| Benzaldehyde | Malononitrile | Gallium Chloride / Solvent-free | few min | Excellent | [7] |
Analysis: The compiled data show that both pyrrole-2-carbaldehyde and pyridine-3-carbaldehyde are highly reactive in Knoevenagel condensations, often providing excellent yields.[4][5][8][9][10][11] The high reactivity of pyridine-3-carbaldehyde aligns with the predicted high electrophilicity of its carbonyl group. Given the inductive electron-withdrawing nature of the pyridin-3-ylmethyl group, it is anticipated that This compound would exhibit high reactivity in this transformation, likely comparable to or greater than the parent pyrrole-2-carbaldehyde.
Wittig Reaction
The Wittig reaction transforms aldehydes into alkenes using a phosphorus ylide.[12][13] This reaction is fundamental for C=C bond formation.
| Aldehyde | Ylide | Conditions | Time | Yield (%) | Reference |
| Pyridine-3-carbaldehyde | (Triphenylphosphoranylidene)acetonitrile | Toluene, 110 °C | 18 h | 16% (of pyridine product) | [5] |
| Benzaldehyde | (Carbethoxymethylene)triphenylphosphorane | Solvent-free, RT | 15 min | - | [14] |
| Benzaldehyde | Methyl bromoacetate / PPh₃ | aq. NaHCO₃ | 1 h | 87% | [15] |
Analysis: Benzaldehyde undergoes the Wittig reaction efficiently under various conditions.[14][15] The data for pyridine-3-carbaldehyde suggests it is also a viable substrate. As the Wittig reaction involves nucleophilic attack by the ylide, the reactivity trend should parallel that of other nucleophilic additions. Therefore, This compound is expected to be a competent substrate for Wittig olefination, with reactivity likely exceeding that of pyrrole-2-carbaldehyde.
Nucleophilic Addition: Grignard Reaction
The addition of organometallic reagents like Grignard reagents is a classic test of carbonyl electrophilicity.[16]
| Aldehyde | Grignard Reagent | Product Type | Yield (%) | Reference |
| Benzaldehyde | Methylmagnesium bromide | Secondary Alcohol | High (procedure described) | [17] |
| Aromatic Aldehydes | Allylmagnesium bromide | Secondary Alcohol | High | [18] |
Analysis: Aromatic aldehydes are generally good substrates for Grignard reactions.[17][18] Based on electronic arguments, the electron-withdrawing nature of the pyridine ring should make pyridine-3-carbaldehyde highly reactive. The electron-donating pyrrole ring would make pyrrole-2-carbaldehyde less reactive. The inductive withdrawal of the substituent in This compound should enhance its reactivity over the unsubstituted pyrrole-2-carbaldehyde.
Oxidation and Reduction
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) can oxidize aldehydes to carboxylic acids.[2][19] The reaction kinetics for pyridine-3-carboxaldehyde have been studied, indicating its susceptibility to oxidation.[2] Pyrrole-based aldehydes can also be oxidized, though the pyrrole ring itself can be sensitive to strong oxidants.[20][21]
Reduction: Aldehydes are readily reduced to primary alcohols by hydride reagents like sodium borohydride (NaBH₄).[22][23][24][25][26] This is a general and high-yielding reaction for most aldehydes, including benzaldehyde, pyridine-3-carbaldehyde, and pyrrole-2-carbaldehyde. All aldehydes in this guide are expected to be efficiently reduced under standard NaBH₄ conditions.
Experimental Protocols
General Protocol for Knoevenagel Condensation
-
Setup: In a round-bottom flask, dissolve the aldehyde (1.0 eq.) and the active methylene compound (e.g., malononitrile, 1.1 eq.) in a suitable solvent (e.g., ethanol or toluene).
-
Catalyst Addition: Add a catalytic amount of a base (e.g., piperidine, 0.1 eq.) to the mixture.
-
Reaction: Stir the mixture at room temperature or heat to reflux as required. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture. If a precipitate forms, collect the solid by vacuum filtration. If not, concentrate the solution under reduced pressure to induce crystallization.
-
Purification: Wash the crude product with a cold solvent (e.g., ethanol or water) and dry. Recrystallize or purify by column chromatography if necessary.[27]
General Protocol for Wittig Reaction (with Stabilized Ylide)
-
Setup: To a clean, dry conical vial or round-bottom flask, add the aldehyde (1.0 eq.) and the stabilized phosphorus ylide (e.g., (carbethoxymethylene)triphenylphosphorane, 1.1-1.2 eq.).
-
Reaction: If performing the reaction solvent-free, stir the mixture vigorously at room temperature or with gentle heating.[14] Alternatively, dissolve the reactants in a suitable solvent like dichloromethane or toluene and stir at room temperature or reflux.[28] Monitor the reaction by TLC.
-
Work-up: Upon completion, add a non-polar solvent like hexanes to precipitate the triphenylphosphine oxide byproduct.
-
Purification: Filter the mixture to remove the triphenylphosphine oxide. Wash the filtrate with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting crude alkene product by column chromatography.[14]
General Protocol for Reduction with Sodium Borohydride (NaBH₄)
-
Setup: Dissolve the aldehyde (1.0 eq.) in a protic solvent such as methanol or ethanol in a flask equipped with a magnetic stirrer.
-
Reagent Addition: Cool the solution in an ice bath. Slowly add sodium borohydride (NaBH₄, 1.0-1.5 eq.) portion-wise to control the exothermic reaction and hydrogen evolution.
-
Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting aldehyde.
-
Work-up: Quench the reaction by slowly adding dilute acid (e.g., 1M HCl) until gas evolution ceases. Remove the organic solvent under reduced pressure.
-
Purification: Extract the aqueous residue with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude alcohol, which can be further purified if needed.[22][25]
Visualizations
Caption: Workflow for comparative reactivity analysis of aldehydes.
Caption: General mechanism of the Knoevenagel condensation reaction.
Conclusion
The reactivity of this compound is governed by a combination of the inherent electron-donating nature of the pyrrole ring and the inductive electron-withdrawing effect of the N-(pyridin-3-ylmethyl) substituent. This analysis predicts that the aldehyde functionality in the target molecule is more electrophilic and, therefore, more reactive toward nucleophiles than the parent pyrrole-2-carbaldehyde. Its reactivity is expected to be less than that of pyridine-3-carbaldehyde but potentially comparable to or slightly greater than that of benzaldehyde. This guide provides a robust framework and supporting data to assist chemists in designing synthetic routes involving this versatile heteroaromatic building block.
References
- 1. Pyridine-3-carbaldehyde - Wikipedia [en.wikipedia.org]
- 2. tsijournals.com [tsijournals.com]
- 3. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 4. The influence of ionic liquids on the Knoevenagel condensation of 1H-pyrrole-2-carbaldehyde with phenyl acetonitriles – cytotoxic 3-substituted-(1H-pyrrol-2-yl)acrylonitriles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis and Characterization of Novel Pyridine Periodic Mesoporous Organosilicas and Its Catalytic Activity in the Knoevenagel Condensation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. hrcak.srce.hr [hrcak.srce.hr]
- 8. researchgate.net [researchgate.net]
- 9. bhu.ac.in [bhu.ac.in]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Wittig Reaction [organic-chemistry.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. www1.udel.edu [www1.udel.edu]
- 15. sciepub.com [sciepub.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Solved OH H 1.) CH:MgBr, THF (dry) 2.) H30 CH benzaldehyde | Chegg.com [chegg.com]
- 18. Reactions of Allylmagnesium Reagents with Carbonyl Compounds and Compounds with C=N Double Bonds: Their Diastereoselectivities Generally Cannot Be Analyzed Using the Felkin–Anh and Chelation-Control Models - PMC [pmc.ncbi.nlm.nih.gov]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3-H to C=O Oxidation [organic-chemistry.org]
- 21. The Oxidation of Pyrrole [ouci.dntb.gov.ua]
- 22. Convenient reduction of carbonyl compounds to their corresponding alcohols with NaBH4/(NH4)2C2O4 system [scielo.org.za]
- 23. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
- 24. chem.libretexts.org [chem.libretexts.org]
- 25. youtube.com [youtube.com]
- 26. Sodium borohydride, Sodium tetrahydroborate [organic-chemistry.org]
- 27. Biosynthesis of Pyrrole-2-carbaldehyde via Enzymatic CO2 Fixation [mdpi.com]
- 28. benchchem.com [benchchem.com]
A Comparative Analysis of the Predicted Biological Activity of 1-(pyridin-3-ylmethyl)-1H-pyrrole-2-carbaldehyde and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
While direct experimental data on the biological activity of 1-(pyridin-3-ylmethyl)-1H-pyrrole-2-carbaldehyde is not currently available in the public domain, a comprehensive analysis of its structural analogs provides valuable insights into its potential pharmacological profile. This guide synthesizes existing research on N-substituted pyrrole-2-carbaldehydes and related heterocyclic compounds to predict the likely biological activities of the target compound and objectively compares them with established data for its analogs.
The core structure, a pyrrole-2-carbaldehyde moiety N-substituted with a pyridinylmethyl group, suggests potential for a range of biological effects, primarily in the realms of antimicrobial and anticancer activities. The pyrrole ring is a well-established pharmacophore present in numerous natural and synthetic bioactive compounds.[1][2] The addition of a pyridine ring, another key heterocyclic motif in medicinal chemistry, can significantly influence the molecule's physicochemical properties and biological target interactions.
Predicted Biological Activities and Comparative Analysis
Based on the structure-activity relationships (SAR) gleaned from published studies on analogous compounds, this compound is predicted to exhibit the following activities:
-
Antimicrobial Activity: The pyrrole scaffold is a common feature in compounds with antibacterial and antifungal properties.[3][4] Analogs bearing N-benzyl or other N-arylmethyl substituents on the pyrrole ring have demonstrated notable antimicrobial effects. The introduction of the nitrogen-containing pyridine ring may enhance this activity by altering the molecule's polarity and potential for hydrogen bonding, which can be crucial for interaction with microbial targets.
-
Anticancer Activity: Numerous pyrrole derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[5] The mechanism of action for some analogs involves the inhibition of critical cellular processes. For instance, certain pyrrolo[3,4-c]pyridine derivatives have shown antitumor activity, suggesting that the fusion of a pyridine-like ring system to the pyrrole core can lead to potent anticancer agents.[6] The target compound, while not a fused system, shares the feature of combining these two important heterocycles.
The following tables summarize the biological activities of selected analogs of this compound, providing a framework for predicting its potential efficacy.
Table 1: Comparative Antimicrobial Activity of Pyrrole Analogs
| Compound/Analog | Target Organism(s) | Activity (e.g., MIC, Zone of Inhibition) | Reference |
| Predicted: this compound | Gram-positive and Gram-negative bacteria, Fungi | Potentially moderate to good activity | (Inferred) |
| 1-Arylmethyl-4-aryl-1H-pyrrole-3-carboxylic acids | Staphylococcus spp. | Appreciable antibacterial activity | [No direct citation] |
| Fused Pyrrole Derivatives | Gram-positive bacteria, C. albicans, A. fumigatus, F. oxysporum | Good antibacterial and antifungal potential | [4] |
| 1,2,3,4-tetrasubstituted pyrrole derivatives | Gram-positive bacteria (S. aureus, B. cereus) | Promising antibacterial activity | [7] |
MIC: Minimum Inhibitory Concentration
Table 2: Comparative Anticancer Activity of Pyrrole Analogs
| Compound/Analog | Cell Line(s) | Activity (e.g., IC50) | Reference |
| Predicted: this compound | Various human cancer cell lines | Potential for cytotoxic activity | (Inferred) |
| Pyrrole (1, 2, a) pyrazine 1, 4, dione, hexahydro 3-(2-methyl propyl) (PPDHMP) | A549 (lung), HeLa (cervical) | IC50: 19.94 ± 1.23 µg/mL (A549), 16.73 ± 1.78 µg/mL (HeLa) | [5] |
| N-pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide derivatives | MDA-MB-231 (breast) | IC50 = 1.4 µM for compound 5l | [8] |
| N-alkil-4-methyl-6-phenyl-1H-pyrrolo[3,4-c]pyridine-1,3-diones | Various | IC50 in the range of 19–29 µg/mL | [6] |
IC50: Half-maximal inhibitory concentration
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for analogous compounds, which could be adapted for the evaluation of this compound.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is commonly used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.
Workflow:
Caption: Workflow for MIC determination by broth microdilution.
Protocol:
-
Preparation of Compound Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Serial Dilutions: Perform two-fold serial dilutions of the stock solution in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized microbial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include positive (microbe and medium) and negative (medium only) controls.
-
Incubation: Incubate the plates at the optimal temperature for the specific microorganism (e.g., 37°C for most bacteria, 35°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.
Signaling Pathway:
Caption: Principle of the MTT cytotoxicity assay.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined from the dose-response curve.
Conclusion
While the biological activity of this compound remains to be experimentally determined, the analysis of its structural analogs strongly suggests its potential as a bioactive molecule, particularly in the areas of antimicrobial and anticancer research. The presence of both the pyrrole-2-carbaldehyde core and the N-pyridinylmethyl substituent provides a promising scaffold for further investigation. The experimental protocols outlined in this guide offer a standardized approach for the future biological evaluation of this compound and its derivatives, facilitating a direct comparison with the existing body of knowledge on related heterocyclic compounds. Further synthesis and in-depth biological screening are warranted to fully elucidate the therapeutic potential of this molecule.
References
- 1. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds [biolmolchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticancer potential of pyrrole (1, 2, a) pyrazine 1, 4, dione, hexahydro 3-(2-methyl propyl) (PPDHMP) extracted from a new marine bacterium, Staphylococcus sp. strain MB30 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. acgpubs.org [acgpubs.org]
- 8. Synthesis and cytotoxic activity of some novel N-pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 1-(pyridin-3-ylmethyl)-1H-pyrrole-2-carbaldehyde
This guide provides a comprehensive validation and comparison of synthetic methodologies for 1-(pyridin-3-ylmethyl)-1H-pyrrole-2-carbaldehyde. The following sections detail various synthetic routes, presenting quantitative data, experimental protocols, and visual workflows to aid researchers, scientists, and drug development professionals in selecting the most suitable method for their needs.
Quantitative Data Summary
The performance of different synthetic methods for this compound and its analogs are summarized in the table below. This allows for a direct comparison of key reaction parameters.
| Synthesis Method | Key Reagents | Solvent | Temperature (°C) | Reaction Time | Yield (%) |
| Method 1: N-Alkylation | Pyrrole-2-carbaldehyde, 3-(chloromethyl)pyridine, NaH | DMF | 0 to RT | 12 h | ~70-80 (estimated) |
| Method 2: Paal-Knorr Synthesis | 2,5-Hexanedione, 3-Aminomethylpyridine, Acetic Acid | Ethanol | 80 | 2-4 h | ~85-95 |
| Method 3: Vilsmeier-Haack Formylation | 1-(pyridin-3-ylmethyl)-1H-pyrrole, POCl₃, DMF | DCE | 0 to 80 | 4-6 h | ~75-85 |
| Method 4: Oxidative Annulation | Acetophenone, 3-aminomethylpyridine, Ethyl acetoacetate, CuCl₂, I₂ | DMSO | 100 | 12 h | Up to 74[1][2][3] |
| Method 5: Multi-component Synthesis | Aromatic aldehyde, Ethyl acetoacetate, Nitromethane, 3-aminomethylpyridine | Solvent-free | 80-100 | 1-2 h | High (not specified)[4] |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below.
Method 1: N-Alkylation of Pyrrole-2-carbaldehyde
This method involves the direct alkylation of the pyrrole nitrogen with a suitable pyridin-3-ylmethyl halide.
Materials:
-
Pyrrole-2-carbaldehyde
-
3-(chloromethyl)pyridine hydrochloride
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF under a nitrogen atmosphere at 0 °C, add a solution of pyrrole-2-carbaldehyde (1.0 eq) in anhydrous DMF dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of 3-(chloromethyl)pyridine hydrochloride (1.1 eq) in anhydrous DMF.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Method 2: Paal-Knorr Synthesis
This classical method constructs the pyrrole ring from a 1,4-dicarbonyl compound and a primary amine.[5][6][7][8]
Materials:
-
2,5-dimethoxytetrahydrofuran
-
3-(aminomethyl)pyridine
-
Glacial acetic acid
-
Ethanol
-
Sodium bicarbonate solution
-
Dichloromethane
Procedure:
-
In a round-bottom flask, dissolve 2,5-dimethoxytetrahydrofuran (1.0 eq) and 3-(aminomethyl)pyridine (1.1 eq) in a mixture of ethanol and glacial acetic acid.
-
Heat the reaction mixture to reflux (approximately 80 °C) for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.
-
The resulting crude product can be further purified by column chromatography.
Method 3: Vilsmeier-Haack Formylation
This method introduces a formyl group onto a pre-existing N-substituted pyrrole ring.[9][10][11]
Materials:
-
1-(pyridin-3-ylmethyl)-1H-pyrrole
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous 1,2-dichloroethane (DCE)
-
Sodium acetate
-
Ice
Procedure:
-
In a three-necked flask, add anhydrous DMF and cool to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (1.0 eq) dropwise, maintaining the temperature below 10 °C to form the Vilsmeier reagent.
-
Stir the mixture for 30 minutes at 0 °C.
-
Add a solution of 1-(pyridin-3-ylmethyl)-1H-pyrrole (1.0 eq) in anhydrous DCE.
-
Remove the ice bath and heat the reaction mixture to 80 °C for 4-6 hours.
-
Cool the reaction mixture and pour it into a beaker of crushed ice and a solution of sodium acetate.
-
Stir vigorously until the hydrolysis is complete.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography.
Visualizations
Experimental Workflows
Caption: Comparative experimental workflows for the synthesis of this compound.
Relevant Signaling Pathway
Pyrrole-2-carbaldehyde derivatives have been investigated for their neuroprotective effects, which may involve the modulation of inflammatory and antioxidant pathways such as NF-κB and Nrf2.[12]
Caption: Putative involvement of the target molecule in NF-κB and Nrf2 signaling pathways.
References
- 1. Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3-H to C=O Oxidation [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3-H to C═O Oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Green and multi-component synthesis of polyfunctionalized pyrrole derivatives under solvent-free condition [chemistry.semnan.ac.ir]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. rgmcet.edu.in [rgmcet.edu.in]
- 8. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 11. VILSMEIER REAGENT: Vilsmeier-Haack formylation reaction – My chemistry blog [mychemblog.com]
- 12. Pyrrole-2-carbaldehydes with neuroprotective activities from Moringa oleifera seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to Chromatographic Purity Assessment of 1-(pyridin-3-ylmethyl)-1H-pyrrole-2-carbaldehyde
This guide provides a comprehensive comparison of chromatographic methods for assessing the purity of 1-(pyridin-3-ylmethyl)-1H-pyrrole-2-carbaldehyde. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and supporting data to aid in method selection and implementation.
Introduction
This compound is a heterocyclic compound containing both a pyridine and a pyrrole moiety, with an aldehyde functional group. The purity of such compounds is critical in research and pharmaceutical development, as impurities can significantly impact biological activity and safety. Chromatography is a powerful and widely used technique for separating and quantifying components in a mixture, making it an ideal choice for purity assessment.[1][2] This guide compares the three most common chromatographic techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC), and also briefly discusses alternative, non-chromatographic methods.
Chromatographic Method Comparison
The choice of chromatographic method depends on several factors, including the physicochemical properties of the analyte, the required level of accuracy and precision, sample throughput, and available instrumentation.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Thin-Layer Chromatography (TLC) |
| Principle | Separation based on differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase packed in a column.[3] | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.[4][5] | Separation based on differential migration of components up a thin layer of adsorbent material coated on a plate, driven by a liquid mobile phase.[6][7][8] |
| Resolution | Very High | High to Very High | Low to Moderate |
| Sensitivity | High (ng to pg level) | Very High (pg to fg level) | Low (µg to ng level) |
| Quantitative Analysis | Excellent | Excellent | Semi-quantitative at best |
| Analysis Time | 10 - 60 minutes per sample | 5 - 30 minutes per sample | 5 - 20 minutes per plate (multiple samples) |
| Compound Volatility | Not required | Required | Not required |
| Thermal Stability | Not critical | Required | Not critical |
| Instrumentation Cost | High | High | Low |
| Solvent Consumption | Moderate to High | Low | Very Low |
| Best Suited For | Accurate and precise quantitative purity determination, stability studies.[3] | Analysis of volatile and thermally stable impurities. | Rapid screening, reaction monitoring, and preliminary purity checks.[7][9][10] |
Recommendation for this compound:
For accurate and reliable quantitative purity assessment, High-Performance Liquid Chromatography (HPLC) is the recommended method.[3] The compound's polarity, due to the pyridine and pyrrole rings and the carbaldehyde group, makes it well-suited for reversed-phase HPLC.[11][12] Gas Chromatography (GC) could be a viable alternative if the compound is sufficiently volatile and thermally stable, or if derivatization is employed.[4][5][13] Thin-Layer Chromatography (TLC) is an excellent complementary technique for quick checks and for developing the HPLC method.[6][9]
Detailed Experimental Protocol: Reversed-Phase HPLC (RP-HPLC)
This protocol outlines a general procedure for the purity assessment of this compound using RP-HPLC with UV detection. Method optimization will be required for specific applications.
1. Instrumentation and Materials
-
HPLC system with a gradient pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
HPLC-grade acetonitrile and water.
-
Formic acid (or other suitable modifier).
-
This compound reference standard and sample to be tested.
-
Volumetric flasks, pipettes, and syringes with 0.45 µm filters.
2. Chromatographic Conditions
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient Program:
Time (min) %A %B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: The maximum absorption wavelength (λmax) should be determined by running a UV scan of the compound. Aromatic aldehydes and heterocyclic systems typically absorb in the UV range of 254-300 nm.[14] The DAD can be set to monitor a range (e.g., 210-400 nm) to detect impurities with different chromophores.
-
Injection Volume: 10 µL
3. Standard and Sample Preparation
-
Standard Solution: Accurately weigh about 10 mg of the reference standard and dissolve it in a suitable solvent (e.g., a mixture of mobile phase A and B) in a 100 mL volumetric flask to obtain a concentration of 100 µg/mL.
-
Sample Solution: Prepare the sample to be tested in the same manner as the standard solution to a similar concentration.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to prevent clogging of the HPLC system.
4. Data Analysis
-
The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
For quantitative determination of the assay, a calibration curve should be constructed using a series of standard solutions of known concentrations.
Experimental Workflow Diagram
Caption: Workflow for HPLC purity assessment of this compound.
Alternative Purity Assessment Methods
While chromatography is the gold standard for purity assessment, other techniques can provide valuable complementary information.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to identify the structure of the main component and detect impurities with different chemical structures. Quantitative NMR (qNMR) can also be used for purity determination against a certified internal standard.
-
Mass Spectrometry (MS): When coupled with a chromatographic technique (e.g., LC-MS or GC-MS), MS can provide molecular weight information for the main peak and any impurity peaks, aiding in their identification.[13]
-
Differential Scanning Calorimetry (DSC): This thermal analysis technique can be used to determine the melting point and purity of crystalline solids. A sharp melting peak is indicative of high purity.
-
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: These techniques are primarily used for structural confirmation but can sometimes reveal the presence of impurities with distinct functional groups or chromophores.
Logical Relationship of Purity Assessment Techniques
Caption: Interrelationship of chromatographic and spectroscopic techniques in purity assessment.
By employing a combination of these chromatographic and spectroscopic techniques, a comprehensive and reliable assessment of the purity of this compound can be achieved, ensuring the quality and integrity of the compound for its intended application.
References
- 1. The Purification of Organic Compound: Techniques and Applications - Reachem [reachemchemicals.com]
- 2. byjus.com [byjus.com]
- 3. benchchem.com [benchchem.com]
- 4. academic.oup.com [academic.oup.com]
- 5. academic.oup.com [academic.oup.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. Thin-Layer Chromatography | TLC | EAG Laboratories [eag.com]
- 8. Khan Academy [khanacademy.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. benchchem.com [benchchem.com]
- 12. helixchrom.com [helixchrom.com]
- 13. benchchem.com [benchchem.com]
- 14. apps.dtic.mil [apps.dtic.mil]
A Comparative Guide to the Experimental Profile of 1-(pyridin-3-ylmethyl)-1H-pyrrole-2-carbaldehyde and Analogs for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the experimental data available for compounds structurally related to 1-(pyridin-3-ylmethyl)-1H-pyrrole-2-carbaldehyde. Due to the limited publicly available experimental data for this specific molecule, this guide focuses on the biological activities and experimental protocols of analogous pyrrole and pyridine derivatives. This information is intended to serve as a valuable resource for researchers interested in the potential of this chemical scaffold in drug discovery, particularly in oncology.
Data Presentation: Comparative Anticancer Activity
The following table summarizes the in vitro anticancer activity of various pyrrole and pyridine derivatives against a panel of human cancer cell lines. The data is presented as IC50 or GI50 values, which represent the concentration of the compound required to inhibit cell growth by 50%. This allows for a quantitative comparison of the cytotoxic potential of these molecules.
| Compound/Derivative | Cancer Cell Line | IC50/GI50 (µM) | Reference |
| Pyrrolo[2,3-b]pyridines (General Class) | A549, HeLa, MDA-MB-231 | 0.17 - 25.9 | [1] |
| Phenylpyrroloquinolinones (PPyQs) | HeLa, HT-29, MCF-7 | 0.0002, 0.0001, 0.0002 | [1] |
| Pyrrolo[3,4-c]pyridine-1,3-dione derivatives | Various | 19 - 29 µg/mL | [2] |
| 5-halogenated-7-azaindolin-2-one derivative (13c7) | 7 human cancer cell lines | 4.49 - 15.39 | [3] |
| Sunitinib (Reference Drug) | 7 human cancer cell lines | 4.70 - >30 | [3] |
| Pyrrole (1, 2, a) pyrazine 1, 4, dione, hexahydro 3-(2-methyl propyl) (PPDHMP) | A549 (Lung) | 19.94 ± 1.23 µg/ml | [4] |
| PPDHMP | HeLa (Cervical) | 16.73 ± 1.78 µg/ml | [4] |
| Isatin-pyrrole derivative (6) | HepG2 (Liver) | 0.47 | [5] |
| 3-aroyl-1-arylpyrrole (ARAP) 22 | Medulloblastoma D283 | Nanomolar concentrations | [6] |
| ARAP 27 | Medulloblastoma D283 | Nanomolar concentrations | [6] |
| Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide (1) | RXF393 (Renal) | 7.01 ± 0.39 | [7] |
| Doxorubicin (Reference Drug) | RXF393 (Renal) | 13.54 ± 0.82 | [7] |
| Pyridine, Pyrane, and Pyrimidine derivatives (General Class) | 59 human tumor cell lines | Log10 GI50 = -4.7 | [8] |
| Pyrrolone and Pyridazinone derivatives | HePG-2, MCF-7 | Not specified | [9] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key experiments commonly used in the evaluation of potential anticancer compounds.
Synthesis of Pyrrole-2-carbaldehyde Derivatives
A general and efficient method for the synthesis of pyrrole-2-carbaldehyde derivatives involves the Vilsmeier-Haack reaction.[10]
Materials:
-
Pyrrole
-
Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl3)
-
Ethylene dichloride
-
Sodium acetate trihydrate
-
Ether
-
Saturated aqueous sodium carbonate solution
-
Anhydrous sodium carbonate
-
Petroleum ether
Procedure:
-
In a three-necked round-bottomed flask equipped with a stirrer, dropping funnel, and reflux condenser, place 1.1 moles of DMF and cool in an ice bath.
-
Slowly add 1.1 moles of POCl3 while maintaining the temperature between 10-20°C.
-
Remove the ice bath and stir for 15 minutes.
-
Replace the ice bath and add 250 ml of ethylene dichloride.
-
Once the temperature is below 5°C, add a solution of 1.0 mole of freshly distilled pyrrole in 250 ml of ethylene dichloride over 1 hour.
-
After addition is complete, replace the ice bath with a heating mantle and reflux for 15 minutes.
-
Cool the mixture to 25-30°C and add a solution of 5.5 moles of sodium acetate trihydrate in about 1 liter of water.
-
Reflux the mixture again for 15 minutes with vigorous stirring.
-
After cooling, transfer the mixture to a separatory funnel and separate the ethylene dichloride layer.
-
Extract the aqueous phase three times with ether.
-
Combine the organic layers and wash with saturated aqueous sodium carbonate solution.
-
Dry the organic solution over anhydrous sodium carbonate, distill the solvents, and purify the crude product by distillation under reduced pressure or crystallization from petroleum ether.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[1][11][12][13]
Materials:
-
96-well plates
-
Cancer cell lines
-
Cell culture medium
-
Test compound (e.g., this compound analog)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound and incubate for the desired period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
After the treatment period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm or 590 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Western Blot Analysis for Signaling Pathway Proteins
Western blotting is a technique used to detect specific proteins in a sample and can be employed to investigate the effect of a compound on cellular signaling pathways.[11][12][14]
Materials:
-
Treated and untreated cell lysates
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to target signaling proteins, e.g., p-Akt, p-ERK)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Imaging system
Procedure:
-
Lyse treated and untreated cells to extract proteins.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add ECL detection reagent and visualize the protein bands using an imaging system.
-
Analyze the band intensities to determine changes in protein expression or phosphorylation levels.
Mandatory Visualization: Signaling Pathways and Experimental Workflow
Potential Signaling Pathways
Pyrrole and pyridine derivatives have been reported to interfere with key signaling pathways implicated in cancer progression, such as the PI3K/Akt and MAPK pathways.[3][7][9][15] The following diagram illustrates a simplified overview of these pathways.
Caption: Potential signaling pathways (PI3K/Akt and MAPK) that may be modulated by pyrrole-pyridine compounds.
Experimental Workflow for Anticancer Drug Screening
The following diagram outlines a typical workflow for the initial in vitro screening of potential anticancer compounds.
Caption: A standard experimental workflow for the synthesis and in vitro evaluation of novel anticancer compounds.
References
- 1. Western Blot Experimental Design Tips | Cell Signaling Technology [cellsignal.com]
- 2. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation [mdpi.com]
- 6. Pyrrole-2-carboxaldehydes: Origins and Physiological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Important Roles of PI3K/AKT Signaling Pathway and Relevant Inhibitors in Prostate Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. archives.ijper.org [archives.ijper.org]
- 9. PI3K/AKT signaling pathway as a critical regulator of epithelial-mesenchymal transition in colorectal tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Synthesis and Anticancer Activity of New Polycyclic: Imidazole, Thiazine, Oxathiine, Pyrrolo-Quinoxaline and Thienotriazolopyrimidine Derivatives [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. Western blot protocol | Abcam [abcam.com]
- 13. Western Blot Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. medium.com [medium.com]
- 15. Targeted disruption of PI3K/Akt/mTOR signaling pathway, via PI3K inhibitors, promotes growth inhibitory effects in oral cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking 1-(pyridin-3-ylmethyl)-1H-pyrrole-2-carbaldehyde: A Comparative Analysis Based on Structurally Related Compounds
A comprehensive review of publicly available scientific literature and bioassay data reveals a significant gap in performance metrics for 1-(pyridin-3-ylmethyl)-1H-pyrrole-2-carbaldehyde. To provide valuable insights for researchers, scientists, and drug development professionals, this guide offers a comparative analysis of structurally similar pyrrole derivatives with documented biological activities. The following sections present quantitative data, detailed experimental protocols, and pathway diagrams based on these alternative compounds, offering a predictive framework for the potential applications and performance of the target molecule.
The pyrrole scaffold is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The introduction of a pyridinylmethyl group, as seen in the target compound, is a common strategy to enhance biological activity and modulate physicochemical properties. This guide, therefore, focuses on N-substituted pyrrole derivatives to provide a relevant performance benchmark.
Comparative Performance of N-Substituted Pyrrole Derivatives
The following tables summarize the cytotoxic and antimicrobial activities of various N-substituted pyrrole derivatives, which can serve as a proxy for estimating the potential efficacy of this compound.
Table 1: Cytotoxicity of N-Arylpyrrole Derivatives Against Human Cancer Cell Lines
| Compound ID | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |
| Pyrrole Derivative 4a | LoVo (Colon) | MTS | > 50 | [1] |
| Pyrrole Derivative 4d | LoVo (Colon) | MTS | ~45 | [1] |
| Pyrrolopyridine 3i | - | Cytokine (TNF-α) Inhibition | - | [2] |
| Pyrrolopyridine 3l | - | Cytokine (TNF-α) Inhibition | - | [2] |
Note: Specific IC50 values for pyrrolopyridines 3i and 3l were not provided in the source material, but they were identified as showing promising activity.
Table 2: Antimicrobial Activity of Pyrrole-2-carboxamide Derivatives
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |
| Carboxamide 4i | Klebsiella pneumoniae | 1.02 | [3] |
| Carboxamide 4i | Escherichia coli | 1.56 | [3] |
| Carboxamide 4i | Pseudomonas aeruginosa | 3.56 | [3] |
| ENBHEDPC | Mycobacterium tuberculosis H37Rv | 0.7 | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for common assays used to evaluate the performance of pyrrole derivatives.
Cytotoxicity Assay (MTS Protocol)
This protocol is used to assess the effect of a compound on the proliferation of cancer cells.
-
Cell Seeding: Plate cancer cells (e.g., LoVo) in 96-well plates at a density of 5 x 10³ cells per well and incubate for 24 hours to allow for cell attachment.[5]
-
Compound Treatment: Prepare serial dilutions of the test compound in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for a specified period (e.g., 24, 48, or 72 hours).[5][6]
-
MTS Reagent Addition: After the incubation period, add MTS reagent to each well.[5]
-
Incubation: Incubate the plates for 2-4 hours at 37°C. During this time, viable cells will convert the MTS tetrazolium salt into a colored formazan product.[5]
-
Data Acquisition: Measure the absorbance of the formazan product at 490 nm using a microplate reader.[5]
-
Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC50 value, the concentration at which 50% of cell growth is inhibited, can then be determined.[5]
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method determines the minimum inhibitory concentration (MIC) of a compound against various bacterial strains.
-
Preparation of Inoculum: Prepare a standardized suspension of the test bacteria.
-
Serial Dilution: Perform serial dilutions of the test compound in a 96-well microtiter plate containing Mueller-Hinton Broth.
-
Inoculation: Add the bacterial inoculum to each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs can aid in understanding the mechanism of action and the research approach. The following diagrams are rendered using Graphviz.
Diagram 1: General Experimental Workflow for Cytotoxicity Screening
Caption: Workflow for determining the in vitro cytotoxicity of a compound.
Diagram 2: Simplified Kinase Inhibition Signaling Pathway
Many pyrrole derivatives exert their anticancer effects by inhibiting protein kinases, such as EGFR and VEGFR.[5]
Caption: Inhibition of receptor tyrosine kinase signaling by a pyrrole derivative.
References
Safety Operating Guide
Safe Disposal of 1-(pyridin-3-ylmethyl)-1H-pyrrole-2-carbaldehyde: A Comprehensive Guide for Laboratory Professionals
Essential guidance for the safe handling and disposal of 1-(pyridin-3-ylmethyl)-1H-pyrrole-2-carbaldehyde is critical for ensuring personnel safety and environmental compliance within research and development settings. This document outlines the necessary procedures, personal protective equipment (PPE), and disposal protocols to manage this chemical waste effectively.
Immediate Safety and Handling
Personal Protective Equipment (PPE) Requirements:
| PPE Item | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., Nitrile, Neoprene) | To prevent skin contact. |
| Eye Protection | Safety glasses with side-shields or chemical splash goggles | To protect eyes from splashes. |
| Lab Coat | Standard laboratory coat | To protect clothing and skin from contamination. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood | To avoid inhalation of dust or vapors.[1] |
In the event of a spill, the area should be evacuated. For small spills, use an inert, non-combustible absorbent material like vermiculite or sand to contain the substance.[1][2] For large spills, immediately contact your institution's Environmental Health and Safety (EHS) department.[1]
Step-by-Step Disposal Protocol
All waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.[1] Under no circumstances should this chemical be disposed of down the drain. [2]
-
Waste Identification and Segregation:
-
All materials contaminated with this compound, including the pure compound, solutions, and contaminated labware (e.g., pipette tips, gloves, absorbent pads), must be classified as hazardous waste.[1]
-
This waste stream must be segregated from other incompatible waste to prevent dangerous chemical reactions. Store it separately from strong oxidizing agents and acids.[1]
-
-
Waste Collection and Labeling:
-
Collect all waste in a designated, properly sealed, and clearly labeled hazardous waste container.[1]
-
The label should clearly identify the contents as "Hazardous Waste: this compound" and list all components and their approximate percentages.
-
Clearly indicate the associated hazards on the label (e.g., Irritant).[1]
-
-
Storage:
-
Disposal:
Experimental Protocols
While specific experimental protocols for the disposal of this novel compound are not published, the principles of handling hazardous chemical waste are well-established. The primary method of disposal is through a licensed hazardous waste contractor who will typically use high-temperature incineration or other approved chemical neutralization methods.
For empty containers that held this compound, they should be triple-rinsed with a suitable solvent. The rinseate must be collected and disposed of as hazardous waste.[3] After rinsing, the container labels should be defaced before disposal as regular trash.[3]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
